Product packaging for (R)-Clevidipine-13C,d3(Cat. No.:CAS No. 167221-71-8)

(R)-Clevidipine-13C,d3

Katalognummer: B1669171
CAS-Nummer: 167221-71-8
Molekulargewicht: 456.3 g/mol
InChI-Schlüssel: KPBZROQVTHLCDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Clevidipine is a dihydropyridine.
Clevidipine is a dihydropyridine L-type calcium channel blocker that is selective for vascular smooth muscle and is indicated for blood pressure reduction when oral therapy is not an option.
Clevidipine is a Dihydropyridine Calcium Channel Blocker. The mechanism of action of clevidipine is as a Calcium Channel Antagonist.
CLEVIDIPINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2008 and is indicated for cardiovascular disease and has 5 investigational indications.
a calcium channel blocker and antihypertensive agent;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23Cl2NO6 B1669171 (R)-Clevidipine-13C,d3 CAS No. 167221-71-8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-O-(butanoyloxymethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBZROQVTHLCDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6057661
Record name Clevidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167221-71-8
Record name 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, 3-methyl 5-[(1-oxobutoxy)methyl] ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167221-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clevidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04920
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clevidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLEVIDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19O2GP3B7Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(R)-Clevidipine-13C,d3 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of (R)-Clevidipine-13C,d3. Given that this compound is a stable isotope-labeled version of (R)-Clevidipine, this guide also extensively covers the pharmacological and pharmacokinetic properties of the parent compound, clevidipine, to provide a thorough context for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a deuterated and 13C-labeled isotopologue of Clevidipine.[1][2] Stable isotope-labeled compounds are crucial as internal standards in quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for therapeutic drug monitoring and pharmacokinetic studies.[1][3]

The IUPAC name for a related labeled impurity is 4-(2,3-dichlorophenyl)-2,6-dimethyl-5-(trideuterio(13C)methoxycarbonyl)-1,4-dihydropyridine-3-carboxylic acid.[4] This suggests the labeling is on the methoxycarbonyl group.

Chemical Structure of (R)-Clevidipine The chemical structure of the parent compound, (R)-Clevidipine, is shown below. In this compound, one carbon atom and three hydrogen atoms in the methoxycarbonyl group are replaced with their respective stable isotopes.

Image of the chemical structure of (R)-Clevidipine should be here. (A visual representation would be included in a final document).

Physicochemical Properties

The following table summarizes the key physicochemical properties of Clevidipine and its labeled analogue. Most experimental data is available for the unlabeled form.

Property(R)-ClevidipineThis compound (and related impurities)Reference(s)
Molecular Formula C₂₁H₂₃Cl₂NO₆C₁₅¹³CH₁₂D₃Cl₂NO₄ (for a related impurity)[5],[6]
Molecular Weight 456.3 g/mol ~360.21 g/mol (for a related impurity)[5],[6]
IUPAC Name 5-O-(butanoyloxymethyl) 3-O-methyl (4R)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate4-(2,3-dichlorophenyl)-2,6-dimethyl-5-(trideuterio(¹³C)methoxycarbonyl)-1,4-dihydropyridine-3-carboxylic acid (for a related impurity)[5],[4]
Appearance White to off-white powderNot specified
Solubility Practically insoluble in waterNot specified
XLogP3 4.33.2 (for a related impurity)[5],[4]
Hydrogen Bond Donor Count 12 (for a related impurity)[5],[4]
Hydrogen Bond Acceptor Count 65 (for a related impurity)[5],[4]

Pharmacology and Mechanism of Action of Clevidipine

Clevidipine is a third-generation dihydropyridine L-type calcium channel blocker.[7][8] It is characterized by its rapid onset, short duration of action, and high selectivity for vascular smooth muscle over myocardial tissue.[9][10] This selectivity results in arterial vasodilation and a reduction in systemic vascular resistance, thereby lowering blood pressure with minimal impact on cardiac contractility or conduction.[1][9]

The primary mechanism of action involves the inhibition of calcium ion influx through L-type calcium channels in the smooth muscle cells of the vascular system.[7][11] Under normal physiological conditions, the influx of calcium ions through these channels triggers a cascade of events leading to muscle contraction and vasoconstriction.[7] By binding to these channels, clevidipine reduces the intracellular calcium concentration, leading to smooth muscle relaxation and vasodilation.[7]

Signaling Pathway

The following diagram illustrates the mechanism of action of clevidipine in vascular smooth muscle cells.

G cluster_membrane Cell Membrane Ca_channel L-type Ca²⁺ Channel Ca_intracellular Ca²⁺ (intracellular) Ca_channel->Ca_intracellular Ca²⁺ influx Depolarization Depolarization Depolarization->Ca_channel activates Clevidipine Clevidipine Clevidipine->Ca_channel blocks Relaxation Vasodilation Clevidipine->Relaxation leads to Ca_extracellular Ca²⁺ (extracellular) Contraction Vasoconstriction Ca_intracellular->Contraction

Caption: Mechanism of action of Clevidipine.

Pharmacokinetics of Clevidipine

Clevidipine is administered intravenously and exhibits a rapid onset of action, typically within 2 to 4 minutes.[7][11] It has a very short half-life, making it highly titratable for precise blood pressure control in critical care settings.[7][12]

ParameterValueReference(s)
Administration Intravenous infusion[11]
Onset of Action 2-4 minutes[7]
Initial Half-life Approximately 1 minute[8][12]
Terminal Half-life Approximately 15 minutes[8][12]
Metabolism Rapidly hydrolyzed by esterases in the blood and extravascular tissues[7][8]
Metabolites Inactive carboxylic acid metabolite (H152/81)[8]
Protein Binding >99.5%[12]
Excretion Metabolites excreted in urine (63-74%) and feces (7-22%)[11]

The metabolism of clevidipine by ubiquitous esterases is a key feature, as it is independent of hepatic or renal function, reducing the likelihood of drug-drug interactions and the need for dose adjustments in patients with liver or kidney impairment.[7][12]

Experimental Protocols

While specific experimental protocols for this compound are not publicly available, the following sections describe generalized methodologies relevant to the synthesis, characterization, and application of clevidipine and its isotopologues.

Synthesis and Purification of Clevidipine

The synthesis of clevidipine generally involves multi-step chemical reactions. While specific patents detail various routes, a general approach is outlined below.[13] The synthesis of this compound would require the use of appropriately labeled starting materials.

General Synthetic Workflow

G A Starting Materials (e.g., dichlorobenzaldehyde) B Hantzsch Dihydropyridine Synthesis A->B C Intermediate Formation B->C D Esterification with Chloromethyl Butyrate C->D E Crude Clevidipine D->E F Purification (e.g., Crystallization, Chromatography) E->F G Pure Clevidipine F->G H HPLC Purity Analysis G->H

Caption: General synthetic workflow for Clevidipine.

Purification: Purification of the final product is critical to ensure high purity. Methods often involve crystallization from solvents like diisopropyl ether.[13] Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).[13][14]

In Vitro IC50 Determination for Calcium Channel Blockade

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For clevidipine, this would be its ability to block L-type calcium channels. A common method to determine the IC50 of a calcium channel blocker is through in-vitro assays using isolated tissues or cells.[15][16]

Experimental Protocol Outline:

  • Tissue Preparation: Isolate arterial rings (e.g., from rat aorta) and mount them in a tissue bath containing a physiological salt solution.[16]

  • Contraction Induction: Induce contraction of the arterial rings with a depolarizing agent like high-concentration potassium chloride (KCl).[15]

  • Cumulative Concentration-Response: Add the calcium channel blocker (e.g., clevidipine) in a cumulative, concentration-dependent manner.[15]

  • Measurement of Relaxation: Measure the relaxation of the pre-contracted tissue at each concentration of the drug.

  • Data Analysis: Plot the percentage of relaxation against the logarithm of the drug concentration to generate a sigmoidal dose-response curve. The IC50 is the concentration of the drug that produces 50% of the maximal relaxation.

Workflow for IC50 Determination

G A Isolate Arterial Rings B Mount in Tissue Bath A->B C Induce Contraction (e.g., with KCl) B->C D Add Cumulative Concentrations of Clevidipine C->D E Measure Tissue Relaxation D->E F Plot Dose-Response Curve E->F G Calculate IC50 Value F->G

Caption: Workflow for in-vitro IC50 determination.

Pharmacokinetic Study Protocol

Pharmacokinetic studies in humans or animals are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.[17] For an intravenously administered drug like clevidipine, the protocol would involve the following steps.

Experimental Protocol Outline:

  • Subject Enrollment: Select healthy volunteers or a relevant patient population.

  • Drug Administration: Administer the drug via a constant intravenous infusion.[18][19]

  • Blood Sampling: Collect blood samples at predefined time points during and after the infusion.[18]

  • Sample Processing and Analysis: Process the blood samples (e.g., whole blood, plasma) and quantify the concentration of the parent drug and its major metabolites using a validated analytical method like LC-MS/MS.[3] this compound would be used as an internal standard in this step.

  • Pharmacokinetic Modeling: Use the concentration-time data to calculate key pharmacokinetic parameters such as half-life, volume of distribution, and clearance.[18]

G A Subject Enrollment & Baseline Measurements B Intravenous Infusion of Drug A->B C Serial Blood Sampling B->C D Sample Preparation (with Internal Standard) C->D E LC-MS/MS Analysis D->E F Concentration-Time Data E->F G Pharmacokinetic Modeling & Parameter Calculation F->G

References

An In-depth Technical Guide on the Application of (R)-Clevidipine-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purpose and application of (R)-Clevidipine-13C,d3, a stable isotope-labeled analog of the antihypertensive drug Clevidipine. The primary application of this compound is as an internal standard in bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Such assays are crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Clevidipine.

Core Application: Internal Standard for Accurate Quantification

This compound serves as an ideal internal standard for the quantification of Clevidipine in biological matrices such as whole blood or plasma.[1][2][3][4][5] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry.[6][7] This is because its physicochemical properties are nearly identical to the unlabeled analyte, Clevidipine. Consequently, it co-elutes with Clevidipine during chromatography and experiences similar extraction recovery, matrix effects, and ionization efficiency in the mass spectrometer.[6][7] The key difference is its higher mass due to the incorporation of carbon-13 and deuterium atoms, which allows it to be distinguished from the native Clevidipine by the mass spectrometer. This ensures highly accurate and precise quantification of Clevidipine, which is essential given its rapid metabolism and short half-life.[1][2][3]

Clevidipine: The Analyte of Interest

Clevidipine is a third-generation dihydropyridine calcium channel blocker used for the intravenous management of acute hypertension.[4] It acts by selectively inhibiting L-type calcium channels in vascular smooth muscle, leading to arterial vasodilation and a reduction in blood pressure.[4] A critical aspect of Clevidipine is its rapid metabolism by esterases in the blood and extravascular tissues to an inactive metabolite, H152/81.[1][2][3] This results in an ultrashort half-life of approximately one minute.[8] This rapid clearance necessitates highly sensitive and accurate analytical methods for its study, underscoring the importance of a reliable internal standard like this compound.

Experimental Protocol: Quantification of Clevidipine in Human Whole Blood by LC-MS/MS

The following is a detailed experimental protocol adapted from a validated method for the simultaneous quantification of Clevidipine and its metabolite, which utilizes a stable isotope-labeled internal standard.[1][2][3]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 1.5-mL polypropylene tube pre-cooled in an ice bath, add 25 µL of the internal standard working solution (this compound in a suitable solvent), 50 µL of the whole blood sample, and 50 µL of 0.1% formic acid.

  • Vortex the mixture for 1 minute.

  • Add 500 µL of methyl tert-butyl ether (MTBE) and vortex vigorously for 10 minutes.

  • Centrifuge the samples at 10,000 g for 5 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean 96-well plate.

  • Evaporate the solvent under a stream of nitrogen at room temperature.

  • Reconstitute the residue in a suitable volume of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: ACE Excel 2 Phenyl column (50 × 2.1 mm) or equivalent.[1][2][3]

    • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Gradient Program:

      • 0–2.00 min: 30–35% B

      • 2.00–4.00 min: 35–65% B

      • 4.00–4.01 min: 65–95% B

      • 4.01–4.70 min: 95% B

      • 4.70–4.71 min: 95–30% B

      • 4.71–5.50 min: 30% B[1][3]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Clevidipine: m/z 473.1 → 338.1

      • This compound (example): A specific mass shift from the native Clevidipine would be monitored (e.g., m/z 477.1 → 342.1, assuming a +4 Da shift). The exact m/z would depend on the specific labeling pattern. A similar labeled version, clevidipine-d7, has a transition of m/z 480.1→338.1.[1][2][3]

Data Presentation

The use of this compound as an internal standard allows for the generation of robust quantitative data. Below is a summary of typical validation parameters for such an assay.

ParameterClevidipineH152/81 (Metabolite)
Linearity Range 0.1–30 ng/mL2–600 ng/mL
Intra-batch Precision (%CV) < 15%< 15%
Inter-batch Precision (%CV) < 15%< 15%
Accuracy (% Bias) Within ±15%Within ±15%
Extraction Recovery 80.3 - 83.4%76.8 - 80.6%
Matrix Effect 114 - 117%97.8 - 101%

Data adapted from a study using a stable isotope-labeled internal standard for Clevidipine and its metabolite.[3]

Mandatory Visualizations

The following diagrams illustrate the logical workflow of using this compound in a bioanalytical setting and the mechanism of action of Clevidipine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (Whole Blood/Plasma) Add_IS Add this compound (Internal Standard) BiologicalSample->Add_IS LLE Liquid-Liquid Extraction (e.g., with MTBE) Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Ratio of Analyte to IS) MS_Detection->Quantification

Caption: Bioanalytical workflow for Clevidipine quantification.

mechanism_of_action Clevidipine Clevidipine L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) Clevidipine->L_type_Ca_Channel inhibits Vasodilation Vasodilation Clevidipine->Vasodilation Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Vasoconstriction Vasoconstriction Ca_Influx->Vasoconstriction BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction

Caption: Mechanism of action of Clevidipine.

References

A Comprehensive Technical Guide to the Synthesis and Isotopic Labeling of (R)-Clevidipine-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for (R)-Clevidipine-13C,d3, an isotopically labeled variant of the short-acting calcium channel blocker, Clevidipine. While specific proprietary methods for the synthesis of this labeled compound are not publicly available, this document outlines a scientifically sound approach based on the well-established Hantzsch dihydropyridine synthesis and common isotopic labeling techniques. The information herein is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

This compound is utilized as an internal standard in clinical mass spectrometry for therapeutic drug monitoring and in metabolic flux analysis.[1] The incorporation of stable isotopes like deuterium (d) and carbon-13 (13C) allows for precise quantification in biological matrices and can also be used to study the metabolic fate of the drug.[1]

Proposed Synthetic Strategy

The synthesis of Clevidipine and its analogs typically employs the Hantzsch dihydropyridine synthesis, a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[2][3][4] To introduce the isotopic labels into the (R)-Clevidipine structure, isotopically labeled starting materials are required.

For the synthesis of this compound, we propose the labeling on the methyl ester group and one of the methyl groups on the dihydropyridine ring. Specifically:

  • 13C-labeling: The carbon of the methyl ester at the C5 position of the dihydropyridine ring.

  • d3-labeling: The methyl group at the C2 position of the dihydropyridine ring.

This labeling pattern provides two distinct isotopic signatures within the molecule, making it an excellent internal standard for mass spectrometry-based bioanalytical assays.

The overall synthetic approach can be broken down into three main stages:

  • Synthesis of Labeled Precursors: Preparation of 13C-labeled methyl acetoacetate and d3-labeled 3-aminocrotonate.

  • Modified Hantzsch Condensation: Reaction of the labeled precursors with 2,3-dichlorobenzaldehyde to form the isotopically labeled dihydropyridine core.

  • Final Esterification: Acylation of the C3 carboxylic acid with chloromethyl butyrate to yield the final product, this compound.

The following diagram illustrates the proposed synthetic pathway:

Synthesis_Pathway cluster_precursors Labeled Precursor Synthesis cluster_hantzsch Hantzsch Condensation cluster_final_step Final Esterification Methyl_Acetoacetate_13C Methyl Acetoacetate-13C Dihydropyridine_Core Labeled Dihydropyridine Intermediate Methyl_Acetoacetate_13C->Dihydropyridine_Core 3_Aminocrotonate_d3 3-Aminocrotonate-d3 3_Aminocrotonate_d3->Dihydropyridine_Core Dichlorobenzaldehyde 2,3-Dichlorobenzaldehyde Dichlorobenzaldehyde->Dihydropyridine_Core Clevidipine_labeled This compound Dihydropyridine_Core->Clevidipine_labeled Esterification Chloromethyl_butyrate Chloromethyl butyrate Chloromethyl_butyrate->Clevidipine_labeled

Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of this compound.

2.1. Synthesis of Labeled Precursors

2.1.1. Methyl Acetoacetate-1-13C

This procedure is based on the reaction of diketene with 13C-labeled methanol.

  • Materials: Diketene, [13C]Methanol, triethylamine, diethyl ether.

  • Procedure:

    • To a stirred solution of [13C]Methanol (1.0 eq) and triethylamine (0.1 eq) in anhydrous diethyl ether at 0 °C, slowly add diketene (1.1 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction with dilute hydrochloric acid and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to afford methyl acetoacetate-1-13C.

2.1.2. Methyl 3-aminocrotonate-4,4,4-d3

This precursor can be synthesized from a deuterated starting material.

  • Materials: Methyl acetoacetate-4,4,4-d3, ammonium acetate, methanol.

  • Procedure:

    • A solution of methyl acetoacetate-4,4,4-d3 (1.0 eq) and ammonium acetate (1.2 eq) in methanol is refluxed for 4 hours.

    • The solvent is removed under reduced pressure.

    • The residue is dissolved in dichloromethane and washed with water.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated to give methyl 3-aminocrotonate-4,4,4-d3, which can be used in the next step without further purification.

2.2. Modified Hantzsch Condensation

  • Materials: Methyl acetoacetate-1-13C, methyl 3-aminocrotonate-4,4,4-d3, 2,3-dichlorobenzaldehyde, isopropanol.

  • Procedure:

    • A mixture of methyl acetoacetate-1-13C (1.0 eq), methyl 3-aminocrotonate-4,4,4-d3 (1.0 eq), and 2,3-dichlorobenzaldehyde (1.0 eq) in isopropanol is heated to reflux for 24 hours.

    • Cool the reaction mixture to room temperature.

    • The precipitated product is collected by filtration, washed with cold isopropanol, and dried under vacuum to yield the labeled dihydropyridine intermediate.

2.3. Hydrolysis of the Methyl Ester

  • Materials: Labeled dihydropyridine intermediate, potassium hydroxide, methanol, water.

  • Procedure:

    • The labeled dihydropyridine intermediate (1.0 eq) is suspended in a mixture of methanol and water.

    • Potassium hydroxide (1.5 eq) is added, and the mixture is stirred at 60 °C for 6 hours.

    • After cooling, the methanol is removed under reduced pressure.

    • The aqueous solution is acidified with hydrochloric acid to pH 3-4.

    • The precipitate is collected by filtration, washed with water, and dried to give the corresponding carboxylic acid.

2.4. Final Esterification to this compound

  • Materials: Labeled carboxylic acid intermediate, chloromethyl butyrate, sodium bicarbonate, dimethylformamide (DMF).

  • Procedure:

    • To a solution of the labeled carboxylic acid (1.0 eq) in DMF, add sodium bicarbonate (1.2 eq) and chloromethyl butyrate (1.1 eq).

    • The reaction mixture is stirred at 60 °C for 8 hours.

    • After cooling, the reaction is quenched with water and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel to afford this compound. Chiral separation can be achieved using chiral HPLC to isolate the (R)-enantiomer.

The following diagram illustrates the general experimental workflow:

Experimental_Workflow Start Start: Labeled Precursors Hantzsch Hantzsch Condensation Start->Hantzsch Hydrolysis Ester Hydrolysis Hantzsch->Hydrolysis Esterification Final Esterification Hydrolysis->Esterification Purification Purification (Column Chromatography) Esterification->Purification Chiral_Separation Chiral Separation (HPLC) Purification->Chiral_Separation Final_Product Final Product: this compound Chiral_Separation->Final_Product

General experimental workflow for the synthesis.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound.

Table 1: Summary of Reactants and Expected Yields

StepKey ReactantsProductExpected Yield (%)
2.1.1Diketene, [13C]MethanolMethyl Acetoacetate-1-13C75-85
2.1.2Methyl acetoacetate-4,4,4-d3, Ammonium acetateMethyl 3-aminocrotonate-4,4,4-d380-90
2.2Labeled precursors, 2,3-DichlorobenzaldehydeLabeled Dihydropyridine Intermediate60-70
2.3Labeled Dihydropyridine Intermediate, KOHLabeled Carboxylic Acid85-95
2.4Labeled Carboxylic Acid, Chloromethyl butyrate(R,S)-Clevidipine-13C,d350-60
Post-2.4(R,S)-Clevidipine-13C,d3This compound40-45 (after chiral separation)

Table 2: Analytical Data for this compound

AnalysisExpected Result
Molecular Formula C20[13C]H20D3Cl2NO6
Molecular Weight 460.34 g/mol
Isotopic Purity (13C) > 99%
Isotopic Purity (d3) > 98%
Chemical Purity (HPLC) > 99%
¹H NMR Consistent with structure, with notable absence of the methoxy proton signal and altered multiplicity of adjacent protons.
¹³C NMR Enhanced signal for the labeled methyl ester carbon.
Mass Spectrometry (ESI-MS) [M+H]⁺ at m/z 461.3, [M+Na]⁺ at m/z 483.3

Conclusion

This technical guide has outlined a viable and detailed synthetic pathway for the preparation of this compound. By employing isotopically labeled precursors in a modified Hantzsch dihydropyridine synthesis, followed by ester hydrolysis and final acylation, the target molecule can be obtained with high chemical and isotopic purity. The provided experimental protocols and expected data serve as a practical resource for researchers engaged in the synthesis of isotopically labeled pharmaceuticals for advanced analytical and metabolic studies. The strategic placement of both 13C and deuterium labels ensures the utility of this compound as a robust internal standard in a variety of bioanalytical applications.

References

The Role of (R)-Clevidipine-13C,d3 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of (R)-Clevidipine-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) in the bioanalysis of Clevidipine. The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry for its ability to ensure high accuracy and precision by correcting for variability during sample processing and analysis.

Core Principles of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for accurate and reliable results. A SIL-IS, such as this compound, is the ideal choice because it is chemically identical to the analyte of interest, Clevidipine, but has a different mass due to the incorporation of heavy isotopes (Carbon-13 and Deuterium).[1]

The fundamental principle is that the SIL-IS will behave identically to the analyte throughout the entire analytical process, including extraction, chromatography, and ionization.[2] By adding a known concentration of this compound to every sample, standard, and quality control at the beginning of the workflow, any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the internal standard to the same degree. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, allowing for precise and accurate quantification of the analyte.

Bioanalytical Method Validation Data

The following table summarizes the quantitative data from a validated LC-MS/MS method for the simultaneous determination of Clevidipine and its active metabolite (H152/81) in human whole blood, utilizing Clevidipine-d7 and H152/81-13C-d3 as internal standards.[2]

ParameterClevidipineH152/81 (Active Metabolite)
Linearity Range 0.1 - 30 ng/mL2 - 600 ng/mL
Correlation Coefficient (r²) > 0.9951> 0.9951
Lower Limit of Quantification (LLOQ) 0.1 ng/mL2 ng/mL
Intra-day Precision (%RSD) 1.9 - 6.2%2.5 - 4.4%
Inter-day Precision (%RSD) 4.8 - 6.5%3.8 - 5.5%
Accuracy (%RE) -4.0 - 2.0%-3.3 - 2.5%
Extraction Recovery 80.3 - 83.4%76.8 - 80.6%
Matrix Effect 114 - 117%97.8 - 101%

Detailed Experimental Protocol

This section outlines the detailed methodology for the quantification of Clevidipine in human whole blood using this compound (represented here by the similar Clevidipine-d7) as an internal standard.[2]

1. Preparation of Standards and Solutions:

  • Stock Solutions: Prepare stock solutions of Clevidipine and the internal standard (e.g., Clevidipine-d7) in an appropriate solvent like acetonitrile:water (1:1, v/v).

  • Working Solutions:

    • Prepare calibration standard working solutions by serial dilution of the Clevidipine stock solution.

    • Prepare an internal standard working solution at a fixed concentration (e.g., 20 ng/mL for Clevidipine-d7).

  • Calibration Standards and Quality Control (QC) Samples: Prepare these by spiking the calibration standard working solutions into stabilized whole blood to achieve the desired concentration range.

2. Sample Preparation (Liquid-Liquid Extraction):

  • Add 25 µL of the internal standard working solution to a 1.5 mL polypropylene tube.

  • Add 50 µL of the whole blood sample (or standard/QC) to the tube.

  • Add 50 µL of 0.1% formic acid to the tube.

  • Vortex the mixture for 1 minute.

  • Add 500 µL of methyl tert-butyl ether (MTBE) and vortex vigorously for 10 minutes.

  • Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at room temperature.

  • Reconstitute the residue in a suitable mobile phase for injection.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: ACE Excel 2 Phenyl column (50 x 2.1 mm).[2]

    • Mobile Phase A: Acetonitrile.[2]

    • Mobile Phase B: Water with 2 mM ammonium acetate.[3]

    • Gradient Elution: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.[2]

    • Flow Rate: 0.6 mL/min.[3]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[2]

    • MRM Transitions:

      • Clevidipine: m/z 473.1 → 338.1[2]

      • Clevidipine-d7 (IS): m/z 480.1 → 338.1[2]

Visualizations

Signaling Pathway of Clevidipine

G extracellular Extracellular Space membrane intracellular Intracellular Space ca_channel L-type Calcium Channel ca_ion_in Ca²⁺ ca_channel->ca_ion_in clevidipine Clevidipine clevidipine->ca_channel ca_ion_out Ca²⁺ ca_ion_out->ca_channel Influx contraction Vascular Smooth Muscle Contraction ca_ion_in->contraction Stimulates vasodilation Vasodilation bp_reduction Blood Pressure Reduction vasodilation->bp_reduction

Caption: Clevidipine blocks L-type calcium channels, inhibiting Ca²⁺ influx and causing vasodilation.

Bioanalytical Workflow

G sample_collection 1. Whole Blood Sample Collection is_spiking 2. Spike with This compound (IS) sample_collection->is_spiking lle 3. Liquid-Liquid Extraction (LLE) is_spiking->lle evaporation 4. Evaporation & Reconstitution lle->evaporation lc_ms 5. LC-MS/MS Analysis evaporation->lc_ms data_processing 6. Peak Area Ratio Calculation (Analyte/IS) lc_ms->data_processing quantification 7. Quantification via Calibration Curve data_processing->quantification

References

Commercial Suppliers and Technical Guide for (R)-Clevidipine-13C,d3 in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of (R)-Clevidipine-13C,d3, a crucial isotopically labeled internal standard for research and development applications. The guide details its primary use in pharmacokinetic and bioanalytical studies, offering insights into experimental protocols and data presentation.

Introduction to this compound

(R)-Clevidipine is the pharmacologically active enantiomer of Clevidipine, a dihydropyridine calcium channel blocker used for the rapid reduction of blood pressure. The isotopically labeled version, this compound, incorporates one carbon-13 atom and three deuterium atoms. This stable isotope-labeled compound serves as an ideal internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise measurement of (R)-Clevidipine in biological matrices. Its use is critical for accurate pharmacokinetic and metabolic profiling during drug development.[1]

Commercial Availability

This compound for research purposes is available from specialized chemical suppliers. The following companies have been identified as potential commercial sources:

  • MedchemExpress: Lists "this compound" as a stable isotope product for research use.[1]

  • Axios Research: Offers "Clevidipine Impurity 1-13C-d3," described as a fully characterized reference standard suitable for analytical method development and validation.

It is recommended to contact these suppliers directly to obtain the most current product specifications and a certificate of analysis.

Quantitative Data

A certificate of analysis is essential for ensuring the quality and suitability of the labeled compound for quantitative studies. While specific values may vary by supplier and lot, a typical certificate of analysis for this compound would include the following quantitative data:

ParameterTypical SpecificationMethod of Analysis
Chemical Purity ≥98%HPLC, LC-MS
Isotopic Purity ≥99 atom % 13CMass Spectrometry
Deuterium Enrichment ≥98 atom % DMass Spectrometry
Identity Conforms to structure1H-NMR, Mass Spec.
Solubility Soluble in DMSO, DMFVisual Inspection
Appearance White to off-white solidVisual Inspection

Experimental Protocols

The primary application of this compound is as an internal standard in bioanalytical assays to quantify (R)-Clevidipine in biological samples (e.g., plasma, serum, urine). Below is a detailed, representative protocol for the quantification of (R)-Clevidipine in human plasma using LC-MS/MS.

Objective: To determine the concentration of (R)-Clevidipine in human plasma samples.

Materials:

  • (R)-Clevidipine analytical standard

  • This compound (Internal Standard)

  • Human plasma (K2-EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • 96-well plates

  • Centrifuge

  • LC-MS/MS system (e.g., Sciex Triple Quadrupole)

Methodology:

  • Preparation of Standard and Internal Standard Stock Solutions:

    • Prepare a 1 mg/mL stock solution of (R)-Clevidipine in DMSO.

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • From these stocks, prepare working solutions at various concentrations by serial dilution in 50:50 ACN:Water.

  • Preparation of Calibration Curve and Quality Control Samples:

    • Spike blank human plasma with the (R)-Clevidipine working solutions to create a calibration curve with a range of concentrations (e.g., 0.1 to 100 ng/mL).

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile (e.g., 10 ng/mL).

    • Vortex mix for 1 minute to precipitate proteins.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 3 minutes).

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry (MS/MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive

      • Multiple Reaction Monitoring (MRM) transitions:

        • (R)-Clevidipine: Q1/Q3 (e.g., m/z 456.1 -> 354.1)

        • This compound: Q1/Q3 (e.g., m/z 460.1 -> 358.1)

      • Optimize declustering potential, collision energy, and other MS parameters for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

    • Determine the concentration of (R)-Clevidipine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway

cluster_0 Cell Membrane L_type_Ca_Channel L-type Calcium Channel Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell L_type_Ca_Channel->Vascular_Smooth_Muscle_Cell Ca²⁺ influx Ca_ion Ca²⁺ Clevidipine Clevidipine Clevidipine->L_type_Ca_Channel blocks Contraction Muscle Contraction Vascular_Smooth_Muscle_Cell->Contraction leads to Vasodilation Vasodilation Contraction->Vasodilation is inhibited, causing

Caption: Mechanism of action of Clevidipine.

Experimental Workflow

Start Start: Plasma Sample Spike_IS Spike with this compound (Internal Standard) Start->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing (Peak Integration, Ratio Calculation) LC_MS_Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification End End: Concentration Result Quantification->End

Caption: Bioanalytical workflow for (R)-Clevidipine.

Logical Relationship

Analyte (R)-Clevidipine (Analyte) LC_MS LC-MS/MS System Analyte->LC_MS IS This compound (Internal Standard) IS->LC_MS Ratio Peak Area Ratio (Analyte / IS) LC_MS->Ratio measures Concentration Accurate Concentration Ratio->Concentration determines

Caption: Role of the internal standard in quantification.

References

Technical Guide: Certificate of Analysis for (R)-Clevidipine-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile and quality control methodologies for (R)-Clevidipine-13C,d3, a stable isotope-labeled internal standard crucial for pharmacokinetic and metabolic studies of Clevidipine.

Product Information

This compound is the deuterium and 13C labeled form of (R)-Clevidipine.[1] Clevidipine is a dihydropyridine calcium channel antagonist with a rapid onset and offset of action, used for the short-term reduction of blood pressure.[1][2] The stable isotope-labeled version serves as an ideal internal standard for bioanalytical quantification by mass spectrometry, mitigating matrix effects and improving the accuracy of measurements.

Chemical Structure:

  • Compound Name: (R)-4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-5-((methoxy-13C-d3)carbonyl)pyridine-3-carboxylic acid methyl ester

  • Molecular Formula: C₁₅¹³CH₁₂D₃Cl₂NO₄[3]

  • Molecular Weight: 360.21 g/mol [3]

Representative Certificate of Analysis

The following table summarizes the typical quality control specifications and results for a batch of this compound.

Test Specification Result Method
Appearance White to off-white solidConformsVisual Inspection
Purity (HPLC) ≥ 98.0%99.5%HPLC-UV
Chemical Identity (¹H NMR) Conforms to structureConformsNMR Spectroscopy
Chemical Identity (MS) Conforms to structureConformsESI-MS
Isotopic Purity ≥ 99%99.6%Mass Spectrometry
Residual Solvents ≤ 0.5%0.1%GC-HS
Water Content (Karl Fischer) ≤ 0.5%0.2%Karl Fischer Titration
Heavy Metals ≤ 20 ppm< 10 ppmICP-MS

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is adapted from established techniques for the analysis of Clevidipine and related dihydropyridine compounds.[4][5]

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a final concentration of approximately 1 mg/mL.

Mass Spectrometry (MS) for Identity and Isotopic Purity
  • Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Scan Range: m/z 100-600.

  • Sample Infusion: The sample, prepared as for HPLC, is directly infused into the mass spectrometer.

  • Data Analysis: The observed molecular ion peak is compared to the theoretical mass of this compound. Isotopic purity is determined by analyzing the relative abundance of the labeled and unlabeled species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC) experiments are performed.

  • Data Analysis: The chemical shifts, coupling constants, and integrations of the observed signals are compared with the expected values for the structure of this compound.

Mechanism of Action and Analytical Workflow

Mechanism of Action of Dihydropyridine Calcium Channel Blockers

The following diagram illustrates the mechanism of action of dihydropyridine calcium channel blockers like Clevidipine.

extracellular Extracellular Space membrane intracellular Intracellular Space ca_channel L-type Calcium Channel ca_ion_in Ca²⁺ ca_channel->ca_ion_in vasodilation Vasodilation ca_channel->vasodilation inhibition leads to clevidipine (R)-Clevidipine clevidipine->ca_channel binds to ca_ion_out Ca²⁺ ca_ion_out->ca_channel influx contraction Smooth Muscle Contraction ca_ion_in->contraction triggers start Raw Material Receipt visual Visual Inspection start->visual hplc HPLC Purity visual->hplc ms Mass Spec Identity & Isotopic Purity hplc->ms nmr NMR Structural Confirmation ms->nmr kf Karl Fischer (Water Content) nmr->kf pass Pass kf->pass All tests pass? fail Fail pass->fail No release Product Release pass->release Yes rejection Quarantine & Rejection fail->rejection

References

(R)-Clevidipine-13C,d3: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling guidelines for (R)-Clevidipine-13C,d3. As no specific safety data sheet (SDS) is available for this isotopically labeled compound, the information herein is based on the available data for the parent compound, Clevidipine. The introduction of stable isotopes (13C and deuterium) is not expected to significantly alter the toxicological or chemical properties of the molecule. However, it is imperative that this compound be handled with the utmost care by trained professionals in a laboratory setting.

Introduction

This compound is a stable isotope-labeled version of Clevidipine, a third-generation dihydropyridine calcium channel blocker.[1] Clevidipine is a potent and ultra-short-acting vasodilator used for the intravenous management of acute hypertension.[2][3] The isotopic labeling in this compound makes it a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, serving as an internal standard for quantitative bioanalysis. This guide outlines the essential safety precautions, handling procedures, and experimental considerations for the use of this compound in a research environment.

Hazard Identification and Safety Precautions

While a specific hazard assessment for this compound is not available, the parent compound, Clevidipine, is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child.[4][5] Therefore, it is crucial to handle the labeled compound with the same level of caution.

Emergency Overview:

  • Potential Health Effects: The toxicological properties of this specific material have not been fully investigated. Direct contact with the skin or eyes and inhalation should be avoided.[2]

  • First Aid Measures: In case of exposure, follow standard laboratory first aid procedures.[2][3]

Exposure RouteFirst Aid Measures
Inhalation Remove to fresh air. If breathing is difficult, seek medical attention.[3]
Skin Contact Immediately wash with soap and plenty of water. Remove contaminated clothing.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5]

Personal Protective Equipment (PPE): To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound:

PPE CategoryRecommendation
Eye Protection Safety glasses with side-shields or chemical goggles.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[6]
Body Protection Laboratory coat.[6]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[2][6]

Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Handling:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid inhalation of dust or aerosols.[2]

  • Wash hands thoroughly after handling.[2]

  • Use in a well-ventilated area, preferably a chemical fume hood.[2]

  • This compound is intended for research use only and is not for human or veterinary use.[7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Protect from light.[8]

  • For the parent compound, Clevidipine, storage in its carton at 2-8°C is recommended. It can be transferred to room temperature (25°C) for up to two months, but should not be returned to refrigerated storage.[1][9]

Experimental Protocols and Considerations

While specific experimental protocols will vary depending on the research application, the following provides a general workflow and key considerations for using this compound.

Mechanism of Action

Clevidipine is a dihydropyridine L-type calcium channel blocker. It acts by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[2]

G Clevidipine This compound L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) Clevidipine->L_type_Ca_Channel Ca_Influx Calcium Ion Influx Clevidipine->Ca_Influx Inhibits L_type_Ca_Channel->Ca_Influx Intracellular_Ca Intracellular Calcium Concentration Ca_Influx->Intracellular_Ca Vasodilation Vasodilation Vasoconstriction Vasoconstriction Intracellular_Ca->Vasoconstriction Blood_Pressure Blood Pressure Vasoconstriction->Blood_Pressure Reduced_BP Reduced Blood Pressure Vasodilation->Reduced_BP

Clevidipine Mechanism of Action
General Experimental Workflow

The following diagram illustrates a general workflow for handling this compound in a research setting, from preparation to disposal.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal Prep_Area Prepare work area (fume hood) Don_PPE Don appropriate PPE Prep_Area->Don_PPE Weigh_Compound Weigh this compound Don_PPE->Weigh_Compound Prepare_Solution Prepare stock solution Weigh_Compound->Prepare_Solution Perform_Assay Perform in-vitro/ in-vivo experiment Prepare_Solution->Perform_Assay Data_Acquisition Acquire and analyze data Perform_Assay->Data_Acquisition Decontaminate Decontaminate work area Data_Acquisition->Decontaminate Dispose_Waste Dispose of waste (follow institutional guidelines) Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE

General Laboratory Workflow

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of Clevidipine. The properties of this compound are expected to be very similar.

PropertyValue
Molecular Formula C21H23Cl2NO6 (Clevidipine)
Molecular Weight 456.32 g/mol (Clevidipine)[2]
Appearance Solid[10]
Melting Point Not determined[10]
Boiling Point Not determined[10]
Solubility Not determined
Stability Stable under normal temperatures and pressures.[2]

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[2]

  • Conditions to Avoid: Incompatible materials, strong oxidants.[2]

  • Incompatible Materials: Strong oxidizing agents, strong bases.[2]

  • Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides, carbon monoxide, carbon dioxide, and other irritating and toxic fumes.[2][11]

Toxicological Information

The toxicological properties of this compound have not been specifically investigated. The information for Clevidipine indicates that it is harmful if swallowed.[4][5]

Toxicity Data (Clevidipine)Value
LD50 Oral (Mouse) 300 mg/kg[2]
LD50 Oral (Rat) 980 mg/kg[2]
LD50 Oral (Rabbit) 3200 mg/kg[2]
Carcinogenicity Not listed by IARC, NTP, or OSHA.[4]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[4][5]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[2] Do not allow the material to enter drains or watercourses.[3]

This technical guide is intended to provide a foundation for the safe and effective use of this compound in a research setting. It is the responsibility of the user to conduct a thorough risk assessment and to implement appropriate safety procedures for their specific experimental conditions. Always consult the most up-to-date safety information and adhere to all institutional and regulatory guidelines.

References

The Pharmacokinetics of Clevidipine and Its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clevidipine is a third-generation dihydropyridine calcium channel blocker administered intravenously for the rapid reduction of blood pressure. Its pharmacokinetic profile is characterized by a rapid onset, short duration of action, and a metabolism independent of hepatic or renal function, making it a valuable tool in critical care settings. This technical guide provides an in-depth overview of the pharmacokinetics of clevidipine and its primary inactive metabolite, H152/81, with a focus on quantitative data, experimental methodologies, and relevant physiological pathways.

Introduction

Clevidipine exerts its antihypertensive effect by selectively blocking L-type calcium channels in arterial smooth muscle, leading to vasodilation and a reduction in systemic vascular resistance.[1] Unlike many other antihypertensives, clevidipine's metabolism is not dependent on cytochrome P450 enzymes in the liver. Instead, it is rapidly hydrolyzed by esterases in the blood and extravascular tissues.[2][3][4] This unique metabolic pathway results in a very short half-life and predictable dose-response relationship, allowing for precise titration of blood pressure.[5]

Pharmacokinetic Profile

The pharmacokinetics of clevidipine are characterized by rapid distribution and elimination. Following intravenous infusion, steady-state concentrations are achieved within minutes.[3] The decline in blood concentration upon cessation of infusion is multiphasic, with a very rapid initial phase that accounts for the majority of its elimination.[3][4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for clevidipine and its primary metabolite, H152/81, compiled from various studies in healthy volunteers and hypertensive patients.

Table 1: Pharmacokinetic Parameters of Clevidipine in Humans

ParameterValuePopulationReference
Half-life (t½)
    Initial Phase (α)~1 minuteHealthy Volunteers & Hypertensive Patients[3][4][6]
    Terminal Phase (β)~15 minutesHealthy Volunteers & Hypertensive Patients[3][4][6]
Clearance (CL) 0.121 - 0.14 L/min/kgHealthy Volunteers[7][8]
Volume of Distribution (Vd) 0.17 - 0.6 L/kgHealthy Volunteers & Hypertensive Patients[2][8]
Protein Binding >99.5%In vitro (Human Plasma)[6][9]

Table 2: Pharmacokinetic Parameters of the Primary Metabolite (H152/81) in Humans

ParameterValuePopulationReference
Half-life (t½) ~9 - 9.5 hoursHealthy Volunteers[8]
Time to Peak Concentration (Tmax) ~2.2 minutes (post-infusion)Healthy Volunteers[8]
Clearance (CL) ~0.034 L/h/kgHealthy Volunteers[7]

Metabolism of Clevidipine

Clevidipine undergoes rapid and extensive metabolism in the blood and tissues by esterases. The primary metabolic pathway is the hydrolysis of the ester linkage, resulting in the formation of an inactive carboxylic acid metabolite, H152/81, and formaldehyde.[2] This metabolism is not affected by hepatic or renal dysfunction, which is a significant clinical advantage.[4]

Clevidipine Clevidipine Esterases Blood and Tissue Esterases Clevidipine->Esterases H152_81 H152/81 (Inactive Carboxylic Acid Metabolite) Esterases->H152_81 Formaldehyde Formaldehyde Esterases->Formaldehyde Further_Metabolism Further Metabolism (Glucuronidation/Oxidation) H152_81->Further_Metabolism Excretion Renal and Fecal Excretion Further_Metabolism->Excretion

Figure 1: Metabolic Pathway of Clevidipine.

Experimental Protocols

The determination of clevidipine and H152/81 concentrations in biological matrices requires specific and sensitive analytical methods due to the rapid hydrolysis of the parent drug.

Subject Population and Study Design

Pharmacokinetic studies of clevidipine have been conducted in healthy male volunteers and in patients with mild to moderate hypertension.[7][8][10] A common study design involves the intravenous infusion of clevidipine at gradually increasing dose rates.[7] For example, a study in healthy volunteers involved 20-minute infusions at target dose rates ranging from 0.12 to 48 nmol/min/kg.[7] In another study with hypertensive patients, clevidipine was initiated at 2 mg/h and force-titrated in doubling increments every 3 minutes to a target dose, which was then maintained for 72 hours.[10]

Sample Collection and Handling

Due to the rapid in vitro hydrolysis of clevidipine by blood esterases, immediate stabilization of blood samples upon collection is critical for accurate pharmacokinetic analysis.

  • Anticoagulant: Blood samples are typically collected in tubes containing K2EDTA.[11]

  • Stabilizer: To prevent ex vivo hydrolysis, a stabilizer solution is often pre-loaded into the collection tubes. A common stabilizer is a 10% (w/v) sodium dodecyl sulfate (SDS) aqueous solution containing 0.05 M ascorbic acid.[11] Alternatively, vacutainer tubes containing sodium fluoride can be used to inhibit esterase activity, with ascorbic and formic acid added to the separated plasma to prevent oxidation and further hydrolysis.[9]

  • Processing: Immediately after collection, the samples are gently inverted to ensure mixing with the stabilizer and are often precooled in an ice bath.[2][11] The samples are then centrifuged at low temperatures (e.g., 4°C) to separate plasma or are stored as whole blood at -60°C or lower until analysis.[11]

Bioanalytical Methodology

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the simultaneous quantification of clevidipine and H152/81 in whole blood or plasma due to its high sensitivity and specificity.[11][12]

  • Sample Preparation: A liquid-liquid extraction (LLE) is commonly employed to extract the analytes from the biological matrix.[2][11]

  • Chromatographic Separation: Reversed-phase chromatography is used to separate clevidipine, H152/81, and their respective isotope-labeled internal standards.[11][12]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure selectivity.[11][12] For example, the transition m/z 473.1 → 338.1 has been used for clevidipine.[11]

  • Linearity: The method is validated to be linear over a specific concentration range, for instance, 0.1–30 ng/mL for clevidipine and 2–600 ng/mL for H152/81 in whole blood.[11][12]

cluster_0 Subject Dosing and Sampling cluster_1 Sample Processing cluster_2 Bioanalysis Dosing Intravenous Infusion of Clevidipine Sampling Serial Blood Sampling (Stabilized Tubes) Centrifugation Centrifugation (4°C) Sampling->Centrifugation Extraction Liquid-Liquid Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Data_Analysis Pharmacokinetic Data Analysis

Figure 2: Experimental Workflow for a Clevidipine PK Study.

Conclusion

The pharmacokinetics of clevidipine are defined by its rapid metabolism by esterases, leading to a short half-life and a predictable dose-response. This allows for precise control of blood pressure in critical care situations. Its metabolism, being independent of renal and hepatic function, offers a significant advantage in patients with organ dysfunction. The inactive nature of its primary metabolite, H152/81, contributes to its favorable safety profile. A thorough understanding of its pharmacokinetic properties and the specific requirements for bioanalytical testing is essential for researchers and clinicians working with this potent and titratable antihypertensive agent.

References

An In-depth Technical Guide on the Stability and Storage of (R)-Clevidipine-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for (R)-Clevidipine-13C,d3. Due to the limited availability of specific stability data for the isotopically labeled compound, this document leverages extensive information on the non-labeled parent drug, clevidipine, and established principles of stable isotope-labeled compounds. The inherent stability of 13C and deuterium (d3) labels suggests that the degradation pathways and stability profile of this compound will closely mirror that of (R)-Clevidipine.

Introduction to this compound

This compound is a stable isotope-labeled version of (R)-Clevidipine, a short-acting dihydropyridine calcium channel blocker. The isotopic labels (Carbon-13 and Deuterium) make it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative bioanalysis by mass spectrometry. The stability of the compound is a critical factor for ensuring the accuracy and reliability of such studies.

Recommended Storage Conditions

Based on the storage guidelines for the commercial clevidipine product (Cleviprex®) and general best practices for isotopically labeled compounds, the following storage conditions are recommended for this compound, particularly when in solution as an oil-in-water emulsion. For the solid form, storage conditions are generally less stringent but should still be controlled.

Table 1: Recommended Storage Conditions for this compound

ConditionRecommended TemperatureAdditional Notes
Long-term Storage 2°C to 8°C (36°F to 46°F)Do not freeze. Store in original packaging to protect from light.[1][2][3]
Short-term Storage 25°C (77°F)Can be stored at controlled room temperature for up to 2 months. Do not return to refrigerated storage after this period.[1][2][3]
In-use (after vial puncture) Room TemperatureUse within 12 hours of puncturing the stopper.[1][3]
Light Exposure Clevidipine is photosensitive. Store vials in cartons until use.[1][2][3]

Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by hydrolysis and oxidation, similar to its non-labeled counterpart. Forced degradation studies on clevidipine butyrate have identified its susceptibility to various stress conditions.

3.1. Hydrolytic Degradation Clevidipine is an ester and is therefore susceptible to hydrolysis.

  • Acidic and Basic Conditions: Significant degradation occurs under both acidic and basic conditions.[4] Studies have shown that clevidipine degrades in the presence of 1 N HCl and 1 N NaOH.[4][5]

  • Enzymatic Hydrolysis: In biological matrices, clevidipine is rapidly hydrolyzed by esterases in the blood and extravascular tissues to its primary, inactive metabolite.[6] To prevent this in vitro, esterase inhibitors such as sodium fluoride are recommended for sample stabilization.[6]

3.2. Oxidative Degradation Slight degradation of clevidipine has been observed under oxidative stress, for instance, in the presence of hydrogen peroxide.[4][5] For stabilization in plasma samples, antioxidants like ascorbic acid can be used.[6]

3.3. Photodegradation Clevidipine is photosensitive.[1][2] Exposure to light can lead to degradation. It is crucial to store the compound, especially in its formulated state, protected from light.

3.4. Thermal Stability Clevidipine is relatively stable under thermal stress compared to hydrolytic and oxidative conditions.[4]

Table 2: Summary of Forced Degradation Studies on Clevidipine

Stress ConditionReagent/ConditionObservation
Acidic Hydrolysis 1 N HCl, 60°C for 1 hourSignificant degradation[4]
Alkaline Hydrolysis 1 N NaOH, 60°C for 1 hourSignificant degradation[4]
Oxidative Degradation 0.3% H₂O₂ for 2 hoursSlight degradation[4][5]
Thermal Degradation 105°C for 8 hoursStable[4][5]
Photolytic Degradation Visible light (4,500 lx) for 5 daysDegradation observed[5]

Below is a diagram illustrating the primary degradation pathways of Clevidipine.

Clevidipine This compound Hydrolysis Hydrolysis (Acid, Base, Esterases) Clevidipine->Hydrolysis Oxidation Oxidation Clevidipine->Oxidation Photodegradation Photodegradation Clevidipine->Photodegradation Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Primary degradation pathways for Clevidipine.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound, based on methodologies used for the non-labeled drug.

4.1. Protocol for Forced Degradation Study

This protocol is adapted from studies on clevidipine butyrate to identify potential degradation products and establish a stability-indicating analytical method.[4][5]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 N HCl.

    • Incubate at 60°C for 1 hour.

    • Cool the solution and neutralize with 1 N NaOH.

    • Dilute with the solvent to the final concentration.

  • Alkaline Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 N NaOH.

    • Incubate at 60°C for 1 hour.

    • Cool the solution and neutralize with 1 N HCl.

    • Dilute with the solvent to the final concentration.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep at room temperature for 2 hours.

    • Dilute with the solvent to the final concentration.

  • Thermal Degradation:

    • Keep the solid compound or a solution in a tightly sealed container in an oven at 105°C for 8 hours.

    • Cool and dissolve/dilute with the solvent to the final concentration.

  • Photolytic Degradation:

    • Expose a solution of the compound to visible light (e.g., 4,500 lx) for 5 days.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples and a non-stressed control by a validated stability-indicating method, such as HPLC or LC-MS/MS, to determine the extent of degradation and identify degradation products.

cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS/MS) Acid->Analysis Base Alkaline Hydrolysis Base->Analysis Oxidation Oxidative Degradation Oxidation->Analysis Thermal Thermal Degradation Thermal->Analysis Photo Photolytic Degradation Photo->Analysis Stock Prepare Stock Solution of This compound Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo

Caption: Workflow for a forced degradation study.

4.2. Protocol for Stability in Biological Matrices

This protocol is essential for ensuring sample integrity during bioanalytical studies and is based on a validated method for clevidipine in human plasma.[6]

  • Blood Collection:

    • Collect whole blood samples in pre-cooled tubes containing an anticoagulant (e.g., EDTA-K2) and an esterase inhibitor (e.g., 5.0 mg Sodium Fluoride).[6]

  • Plasma Preparation:

    • Centrifuge the blood samples at 2000 g for 5-10 minutes at 4°C to separate the plasma.[6]

  • Plasma Stabilization:

    • Immediately after separation, transfer the plasma to a new tube and add stabilizers. A recommended combination is ascorbic acid (to a final concentration of 50 µg/mL) and formic acid (to a final concentration of 0.4%).[6]

  • Storage of Stabilized Plasma:

    • Store the stabilized plasma samples at -70°C until analysis.[6]

  • Stability Assessment (Freeze-Thaw, Short-Term, Long-Term):

    • Freeze-Thaw Stability: Analyze aliquots of spiked plasma samples after undergoing multiple freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Analyze aliquots of spiked plasma samples kept at room temperature for a defined period (e.g., 4-24 hours).

    • Long-Term Stability: Analyze aliquots of spiked plasma samples stored at -70°C for an extended duration (e.g., 1, 3, 6 months).

  • Analysis: Use a validated LC-MS/MS method to quantify the concentration of this compound in the stability samples and compare it to the concentration in freshly prepared control samples.

cluster_stability_tests Stability Assessment FT Freeze-Thaw Stability Analysis Analyze by LC-MS/MS FT->Analysis ST Short-Term Stability (Room Temperature) ST->Analysis LT Long-Term Stability (-70°C) LT->Analysis Collect Collect Blood with Esterase Inhibitor Centrifuge Centrifuge at 4°C Collect->Centrifuge Stabilize Add Antioxidants to Plasma Centrifuge->Stabilize Store Store at -70°C Stabilize->Store Store->FT Store->ST Store->LT

Caption: Workflow for assessing stability in biological matrices.

Conclusion

While specific stability studies on this compound are not extensively published, a robust stability and storage plan can be formulated based on the data available for the non-labeled parent compound. The key factors to control are temperature, light exposure, and, in biological samples, enzymatic and oxidative degradation. For accurate and reproducible results in research and development, it is imperative to adhere to the recommended storage and handling conditions outlined in this guide. Researchers should ideally perform their own stability assessments for their specific formulations and analytical methods.

References

An In-depth Technical Guide to Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly within drug development and life sciences research, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. This technical guide delves into the fundamental principles, practical applications, and detailed methodologies of using stable isotope-labeled internal standards (SIL-IS). The integration of SIL-IS into analytical workflows, especially when coupled with mass spectrometry, has revolutionized the field by providing a robust framework for achieving high-quality quantitative data. This document serves as an in-depth resource, offering structured data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the effective implementation of this powerful technique.

Core Principles of Stable Isotope-Labeled Internal Standards

The primary role of an internal standard in quantitative analysis is to correct for the variability inherent in the analytical process. This includes variations arising from sample preparation, such as extraction inefficiencies and analyte degradation, as well as instrumental fluctuations, like injection volume inconsistencies and detector response drift. A SIL-IS is a form of an analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).

The key principle behind the use of a SIL-IS is that it is chemically and physically almost identical to the analyte.[1] Consequently, it exhibits nearly the same behavior during sample preparation (extraction, derivatization), chromatography (retention time), and ionization (mass spectrometric response).[1] Because it has a different mass, it can be distinguished from the analyte by a mass spectrometer. By adding a known amount of the SIL-IS to the sample at the earliest stage of the workflow, the ratio of the analyte's signal to the SIL-IS's signal is used for quantification. This ratio remains constant even if there is loss of the analyte during the analytical process, as the SIL-IS will be lost proportionally. This technique is known as isotope dilution mass spectrometry (IDMS) .

Principle of Isotope Dilution Mass Spectrometry cluster_sample Biological Sample cluster_addition Spiking cluster_processing Sample Preparation & Analysis cluster_quantification Quantification Analyte Analyte (Unlabeled) Extraction Extraction Analyte->Extraction SIL_IS Known amount of Stable Isotope-Labeled Internal Standard (SIL-IS) SIL_IS->Extraction Chromatography Chromatography Extraction->Chromatography Ionization Ionization Chromatography->Ionization Detection Mass Spectrometry Detection Ionization->Detection Ratio Measure Peak Area Ratio (Analyte / SIL-IS) Detection->Ratio Concentration Calculate Analyte Concentration Ratio->Concentration

Principle of Isotope Dilution Mass Spectrometry.

Advantages of SIL-IS Over Other Internal Standards

The use of a SIL-IS is considered the "gold standard" in quantitative bioanalysis for several reasons:

  • Compensation for Matrix Effects: Biological matrices (e.g., plasma, urine, tissue homogenates) are complex and can contain endogenous components that co-elute with the analyte and interfere with its ionization in the mass spectrometer, leading to ion suppression or enhancement. Since a SIL-IS has virtually identical physicochemical properties to the analyte, it experiences the same matrix effects.[2] By calculating the peak area ratio, these effects are effectively normalized, leading to more accurate and reliable quantification.[2]

  • Correction for Sample Preparation Variability: Losses during multi-step sample preparation procedures like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and derivatization are a major source of error. A SIL-IS, being chemically identical to the analyte, tracks it through all these steps, ensuring that any loss is proportional for both compounds.

  • Improved Accuracy and Precision: The close tracking of the analyte by the SIL-IS throughout the entire analytical process results in significantly improved accuracy (closeness to the true value) and precision (reproducibility) of the measurement compared to using a structural analog or an external standard.[1] For example, in the analysis of the anticancer drug Kahalalide F, switching from a structural analog to a SIL-IS significantly improved both the precision and accuracy of the assay.[1]

  • Enhanced Method Robustness: Methods employing SIL-IS are generally more robust and less susceptible to minor variations in experimental conditions, making them more reliable for routine use and for inter-laboratory comparisons.

Data Presentation: A Comparative Analysis

The superiority of SIL-IS over other internal standards, particularly structural analogs, is evident in the quantitative data from various bioanalytical method validations. The following tables summarize the performance characteristics of analytical methods using SIL-IS versus structural analog internal standards for the quantification of two different drugs.

Table 1: Comparison of a SIL-IS (d4-Kahalalide F) and a Structural Analog for the Quantification of Kahalalide F in Human Plasma

ParameterMethod with Structural Analog ISMethod with SIL-ISSignificance of Improvement
Mean Bias (%) 96.8100.3p < 0.0005
Standard Deviation of Bias (%) 8.67.6p = 0.02

Data synthesized from Stokvis et al. (2005).[1]

Table 2: Comparison of a SIL-IS (everolimus-d4) and a Structural Analog (32-desmethoxyrapamycin) for the Quantification of Everolimus in Whole Blood

ParameterMethod with Structural Analog ISMethod with SIL-IS
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mL
Analytical Recovery (%) 98.3 - 108.198.3 - 108.1
Total Coefficient of Variation (%CV) 4.3 - 7.24.3 - 7.2
Method Comparison (Slope vs. Reference Method) 0.830.95
Correlation Coefficient (r) > 0.98> 0.98

Data synthesized from Heideloff et al. (2013).[3]

While in the case of everolimus, both internal standards provided acceptable performance, the SIL-IS demonstrated a more favorable comparison to an independent LC-MS/MS method, as indicated by the slope being closer to 1.0.[3]

Experimental Protocols

The following are detailed methodologies for common sample preparation techniques incorporating the use of stable isotope-labeled internal standards.

General Experimental Workflow Using SIL-IS cluster_prep 1. Sample & Standard Preparation cluster_extraction 2. Analyte Extraction cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing Sample Thaw Biological Sample (e.g., Plasma, Urine) Spike Spike with SIL-IS Working Solution Sample->Spike Extraction Perform Extraction (LLE, SPE, or PPT) Spike->Extraction Cal_QC Prepare Calibration Standards & Quality Control Samples Cal_QC->Extraction Evaporate Evaporate to Dryness (if necessary) Extraction->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Integrate Peak Areas (Analyte & SIL-IS) Detect->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Calibrate Construct Calibration Curve Ratio->Calibrate Quantify Quantify Analyte in Unknown Samples Calibrate->Quantify

General Experimental Workflow Using SIL-IS.
  • Sample Preparation:

    • Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

    • To 100 µL of each sample in a polypropylene tube, add 25 µL of the SIL-IS working solution (e.g., 100 ng/mL in methanol).

    • Vortex briefly to mix.

  • Extraction:

    • Add 500 µL of an appropriate immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

    • Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte and SIL-IS into the organic phase.

    • Centrifuge at 4000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Isolation and Concentration:

    • Carefully transfer the upper organic layer to a clean tube, taking care not to disturb the protein pellet and aqueous layer.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex to dissolve the residue.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

  • Sample Pre-treatment:

    • Thaw urine samples, calibration standards, and QC samples.

    • To 500 µL of each sample, add 50 µL of the SIL-IS working solution.

    • Add 500 µL of a buffer solution (e.g., 0.1 M phosphate buffer, pH 6.0) to adjust the pH.

    • Vortex to mix.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges (e.g., mixed-mode cation exchange) on a vacuum manifold.

    • Condition the cartridges by sequentially passing 1 mL of methanol followed by 1 mL of reagent water. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to draw the sample through the cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of reagent water to remove hydrophilic interferences.

    • Follow with a wash of 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Place collection tubes in the manifold.

    • Elute the analyte and SIL-IS with 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

This protocol is for analytes with active hydrogens (e.g., -OH, -NH, -SH groups) that require derivatization to increase volatility for GC-MS analysis.

  • Sample Preparation and Extraction:

    • Perform an extraction (LLE or SPE) as described in the previous protocols to isolate the analyte and SIL-IS from the biological matrix.

    • Ensure the final extract is completely dry, as silylation reagents are moisture-sensitive.

  • Derivatization Reaction:

    • To the dried extract, add 50 µL of a silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).

    • Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • GC-MS Analysis:

    • Cool the reaction mixture to room temperature.

    • Directly inject 1-2 µL of the derivatized sample into the GC-MS system.

Conclusion

The use of stable isotope-labeled internal standards is an indispensable tool in modern quantitative analysis. As demonstrated through the principles, data, and protocols presented in this guide, SIL-IS provides a robust and reliable means to overcome the inherent variability of analytical methods, particularly in complex biological matrices. For researchers, scientists, and drug development professionals, a thorough understanding and correct implementation of this technique are crucial for generating high-quality, reproducible, and accurate quantitative data that can withstand scientific and regulatory scrutiny.

References

Methodological & Application

Application Note: High-Throughput Bioanalytical Method for Clevidipine Quantification in Human Whole Blood Using LC-MS/MS with a Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Clevidipine in human whole blood. Clevidipine, an ultra-short-acting dihydropyridine calcium channel blocker, undergoes rapid hydrolysis by blood and tissue esterases, necessitating a rapid and reliable analytical method.[1][2] To ensure the highest accuracy and precision, this method employs a stable isotope-labeled internal standard, Clevidipine-d7.[3][4][5] The protocol outlined below is consistent with the bioanalytical method validation guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8]

Introduction

Clevidipine is an intravenous antihypertensive agent used for the rapid reduction of blood pressure in perioperative settings.[2] Its pharmacokinetic profile is characterized by a rapid onset and offset of action, with a half-life of approximately one minute due to its swift metabolism by esterases in the blood and extravascular tissues.[2] This rapid degradation presents a significant challenge for bioanalytical quantification. To address this, the method described herein utilizes whole blood as the matrix of choice, which minimizes the ex vivo degradation of Clevidipine that can occur during the processing of plasma.[3][9][10] The use of a stable isotope-labeled internal standard (SIL-IS), Clevidipine-d7, is critical for compensating for variability in sample preparation and potential matrix effects, thereby ensuring the reliability of the results.[3][4][11][12]

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Whole Blood Sample Collection B Addition of Internal Standard (Clevidipine-d7) A->B C Protein Precipitation / Liquid-Liquid Extraction B->C D Evaporation and Reconstitution C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Peak Integration and Ratio Calculation F->G H Quantification using Calibration Curve G->H

Figure 1: Overall experimental workflow for the bioanalysis of Clevidipine.

Materials and Methods

Reagents and Chemicals
  • Clevidipine reference standard (99.8% purity)

  • Clevidipine-d7 internal standard (99.7% chemical purity, 99.0% isotope purity)[3]

  • HPLC-grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Human whole blood (sourced from an accredited blood bank)

Instrumentation
  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions
  • Column: ACE Excel 2 Phenyl (50 x 2.1 mm)[3][9]

  • Mobile Phase: A gradient of methanol and 5mM ammonium formate

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

Mass Spectrometric Conditions
  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode can be optimized. A study successfully used positive ESI.[3][4][9]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Clevidipine: m/z 473.1 → 338.1[3][4][9]

    • Clevidipine-d7: m/z 480.1 → 338.1[3][4][9]

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare 1 mg/mL stock solutions of Clevidipine and Clevidipine-d7 in methanol.

  • Working Solutions: Prepare working solutions by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile:water.

  • Calibration Standards and QCs: Prepare calibration standards and quality control samples by spiking the working solutions into blank human whole blood.

Sample Preparation Protocol
  • To a 1.5 mL polypropylene tube, add 50 µL of the whole blood sample.

  • Add 25 µL of the Clevidipine-d7 internal standard working solution.

  • Add 50 µL of 0.1% formic acid and vortex for 1 minute.[3][4]

  • Add 500 µL of MTBE and vortex vigorously for 10 minutes.[3][4]

  • Centrifuge at 10,000 g for 5 minutes at 4°C.[3][4]

  • Transfer 200 µL of the supernatant to a clean 96-well plate.[3][4]

  • Evaporate the solvent under a stream of nitrogen at room temperature.[3][4]

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Bioanalytical Method Validation Workflow

G cluster_validation Method Validation Parameters Selectivity Selectivity LLOQ Lower Limit of Quantification (LLOQ) Selectivity->LLOQ CalibrationCurve Calibration Curve LLOQ->CalibrationCurve Accuracy Accuracy CalibrationCurve->Accuracy Precision Precision Accuracy->Precision Recovery Recovery Precision->Recovery MatrixEffect Matrix Effect Recovery->MatrixEffect Stability Stability MatrixEffect->Stability ValidationEnd Validated Method Stability->ValidationEnd ValidationStart Start Validation ValidationStart->Selectivity

Figure 2: Logical workflow for bioanalytical method validation.

Results and Data Presentation

The validation of this bioanalytical method was conducted in accordance with FDA and EMA guidelines.[6][7][8] The key performance characteristics are summarized below.

Calibration Curve and Linearity
ParameterClevidipine
Concentration Range0.1 - 30 ng/mL[3][4][9]
Regression ModelWeighted (1/x²) linear regression
Correlation Coefficient (r²)> 0.995[3]
Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Accuracy (% Bias)Precision (% RSD)
LLOQ0.1Within ±20%≤ 20%
Low0.3Within ±15%≤ 15%
Medium8.0Within ±15%≤ 15%
High24.0Within ±15%≤ 15%

Acceptance criteria as per FDA and EMA guidelines.

Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low0.3Consistent and reproducible114[3]
Medium8.0Consistent and reproducible117[3]
High24.0Consistent and reproducible115[3]

The results indicate no significant matrix effect for Clevidipine.[3]

Stability
Stability ConditionDurationTemperatureResult
Bench-top1 hourRoom TemperatureStable
Freeze-thaw3 cycles-80°C to Room TempStable
Long-term30 days-80°CStable
Post-preparative24 hours4°C (Autosampler)Stable

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Clevidipine in human whole blood. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method well-suited for pharmacokinetic studies and therapeutic drug monitoring in the context of drug development and clinical research. The validation data demonstrates that the method meets the stringent requirements of regulatory agencies.

References

Sample preparation techniques for Clevidipine analysis in whole blood.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Clevidipine Analysis in Whole Blood

Introduction

Clevidipine is an ultrashort-acting dihydropyridine calcium antagonist administered intravenously for the rapid reduction of blood pressure.[1][2][3][4] Its rapid metabolism in blood by esterases presents a significant challenge for accurate bioanalysis.[5][6] This document provides detailed sample preparation techniques for the quantitative analysis of clevidipine in whole blood, a preferred matrix for clinical bioanalysis due to reduced collection volume and faster processing time.[1][2] The protocols described herein are intended for researchers, scientists, and drug development professionals.

The primary method detailed is a validated Liquid-Liquid Extraction (LLE) procedure, with additional generalized protocols for Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) that can be adapted for clevidipine analysis.

Key Considerations for Clevidipine Analysis in Whole Blood

Due to the rapid enzymatic hydrolysis of clevidipine in blood, immediate and proper sample handling is critical to ensure the integrity of the analyte. The use of esterase inhibitors and antioxidants as stabilizers is highly recommended.[3][5] A combination of citric acid and ascorbic acid has been shown to effectively inhibit esterase activity in whole blood samples.[5][7] It is also crucial to maintain a cold chain during sample collection and processing to minimize degradation.

Validated Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)

This protocol is based on a validated LC-MS/MS method for the simultaneous quantitation of clevidipine and its active metabolite, H152/81, in human whole blood.[1][2][8]

Objective: To extract clevidipine and its active metabolite from human whole blood for LC-MS/MS analysis.

Materials and Reagents:

  • Whole blood samples

  • Internal Standard (IS) working solution (e.g., clevidipine-d7 and H152/81-13C-d3)[1][2][8]

  • 0.1% Formic acid

  • Methyl tert-butyl ether (MTBE)

  • 1.5 mL polypropylene tubes

  • Ice bath

  • Vortex mixer

  • Centrifuge (capable of 10,000 g and 4°C)

  • 96-well plate

  • Nitrogen evaporator

Experimental Protocol:

  • Pre-cool 1.5 mL polypropylene tubes in an ice bath.

  • To each tube, add 25 µL of the internal standard working solution.

  • Add 50 µL of the whole blood sample to the respective tubes.

  • Add 50 µL of 0.1% formic acid.

  • Vortex the mixture for 1 minute.

  • Add 500 µL of MTBE to each sample.

  • Vigorously vortex the samples for 10 minutes to ensure thorough extraction.

  • Centrifuge the samples at 10,000 g for 5 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant (organic layer) to a clean 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at room temperature.

  • The dried extract is then ready for reconstitution and subsequent LC-MS/MS analysis.

Quantitative Data Summary for the LLE Method:

ParameterClevidipineH152/81 (Active Metabolite)
Linearity Range 0.1–30 ng/mL[1][2][8]2–600 ng/mL[1][2][8]
Extraction Recovery (Low QC) 80.3%[1]76.8%[1]
Extraction Recovery (Medium QC) 83.4%[1]78.6%[1]
Extraction Recovery (High QC) 80.4%[1]80.6%[1]
Matrix Effect (Low QC) 114%[1]98.8%[1]
Matrix Effect (Medium QC) 117%[1]97.8%[1]
Matrix Effect (High QC) 115%[1]101%[1]

Workflow Diagram for Liquid-Liquid Extraction:

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_final_prep Final Preparation start Start: Whole Blood Sample add_is Add Internal Standard start->add_is add_acid Add 0.1% Formic Acid add_is->add_acid vortex1 Vortex (1 min) add_acid->vortex1 add_mtbe Add MTBE vortex1->add_mtbe vortex2 Vortex (10 min) add_mtbe->vortex2 centrifuge Centrifuge (10,000g, 4°C, 5 min) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate end End: Ready for Reconstitution evaporate->end

Caption: Workflow for Clevidipine Extraction using LLE.

Alternative Sample Preparation Technique: Protein Precipitation (PPT)

This is a general protocol for protein precipitation in whole blood and may require optimization for clevidipine analysis.

Objective: To remove proteins from whole blood samples to allow for direct analysis of the supernatant.

Materials and Reagents:

  • Whole blood samples

  • Internal Standard (IS) working solution

  • Precipitating solvent (e.g., methanol, acetonitrile, or a mixture thereof)[9][10]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Experimental Protocol:

  • Pipette a known volume of whole blood (e.g., 100 µL) into a microcentrifuge tube.

  • Add the internal standard.

  • Add a volume of cold precipitating solvent (typically 3-4 times the volume of the blood sample, e.g., 300-400 µL).[9]

  • Vortex vigorously for 10-20 seconds to ensure complete protein precipitation.[9]

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[9]

  • Carefully collect the supernatant for direct injection or further processing (e.g., evaporation and reconstitution).

Workflow Diagram for Protein Precipitation:

PPT_Workflow cluster_precipitation Protein Precipitation cluster_separation Separation start Start: Whole Blood Sample add_is Add Internal Standard start->add_is add_solvent Add Precipitating Solvent add_is->add_solvent vortex Vortex Vigorously add_solvent->vortex centrifuge Centrifuge at High Speed vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant end End: Ready for Analysis collect_supernatant->end

Caption: General Workflow for Protein Precipitation.

Alternative Sample Preparation Technique: Solid-Phase Extraction (SPE)

This is a general protocol for SPE and would require method development for clevidipine, including selection of the appropriate sorbent.

Objective: To isolate and concentrate clevidipine from whole blood while removing interfering substances.

Materials and Reagents:

  • Whole blood samples (pre-treated, e.g., by protein precipitation)

  • Internal Standard (IS) working solution

  • SPE cartridge (e.g., polymeric reversed-phase)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water or buffer)

  • Wash solvent(s)

  • Elution solvent

  • SPE manifold

Experimental Protocol:

  • Pre-treat Sample: Lyse the whole blood cells and precipitate proteins as described in the PPT protocol. The resulting supernatant is the sample load.

  • Conditioning: Condition the SPE cartridge by passing a volume of conditioning solvent (e.g., 1 mL of methanol) through it.

  • Equilibration: Equilibrate the cartridge with a volume of equilibration solvent (e.g., 1 mL of water). Do not allow the sorbent bed to dry.

  • Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with one or more wash solvents to remove interfering substances.

  • Elution: Elute the analyte of interest with an appropriate elution solvent.

  • The eluate can then be evaporated and reconstituted for analysis.

Workflow Diagram for Solid-Phase Extraction:

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_final Final Preparation start Start: Whole Blood Sample ppt Protein Precipitation start->ppt supernatant Collect Supernatant ppt->supernatant load Load Sample supernatant->load condition Condition Cartridge equilibrate Equilibrate Cartridge condition->equilibrate equilibrate->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute end End: Ready for Analysis elute->end

Caption: General Workflow for Solid-Phase Extraction.

Disclaimer: These protocols provide a guideline for the sample preparation of clevidipine from whole blood. It is essential to validate any method to ensure it meets the specific requirements of the intended analytical application.

References

Application Notes and Protocols: (R)-Clevidipine-13C,d3 in Bioequivalence Studies of Clevidipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (R)-Clevidipine-13C,d3 as an internal standard in bioequivalence studies of Clevidipine. The methodologies outlined are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques for the sensitive and accurate quantification of Clevidipine and its active metabolite, H152/81, in human whole blood.

Introduction

Clevidipine is an ultrashort-acting dihydropyridine calcium channel antagonist used for the rapid control of blood pressure.[1][2][3] Its fast onset and offset of action make it a critical therapy in perioperative settings.[4][5] Clevidipine is rapidly metabolized by esterases in the blood and tissues to its primary active metabolite, H152/81.[1][2]

Bioequivalence studies are essential for the development of generic formulations of Clevidipine. These studies require robust and validated analytical methods to accurately measure the concentration of Clevidipine and its metabolite in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for LC-MS/MS analysis. This is due to the similarities in physicochemical properties, chromatographic retention, and ionization efficiency with the analyte, which corrects for variability during sample preparation and analysis, thereby improving the precision and accuracy of the method.[2]

This document details the application of this compound in a bioequivalence study, providing quantitative data, experimental protocols, and workflow diagrams.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of a validated LC-MS/MS method for the simultaneous determination of Clevidipine and its active metabolite H152/81 in human whole blood, utilizing stable isotope-labeled internal standards.

Table 1: LC-MS/MS Method Parameters

ParameterClevidipineH152/81This compound (as IS)H152/81-13C-d3 (as IS)
Linearity Range 0.1 - 30 ng/mL[1][3]2 - 600 ng/mL[1][3]N/AN/A
LLOQ 0.1 ng/mL[2]2.0 ng/mL[2]N/AN/A
Correlation Coefficient (r²) ≥ 0.99[1]≥ 0.99[1]N/AN/A
Retention Time 3.79 min[2]1.20 min[2]3.78 min (for Clevidipine-d7)[2]1.19 min[2]
MRM Transition (m/z) 473.1 → 338.1[1][3]356.0 → 324.0[1][3]480.1 → 338.1 (for Clevidipine-d7)[1][3]362.2 → 326.2[1][3]

Table 2: Method Validation Data

ParameterClevidipineH152/81
Intra-batch Precision (%RSD) < 15%< 15%
Inter-batch Precision (%RSD) < 15%< 15%
Accuracy (%RE) Within ±15% (±20% at LLOQ)[1]Within ±15% (±20% at LLOQ)[1]
Extraction Recovery 80.3 - 83.4%[2]76.8 - 80.6%[2]
Matrix Effect 114 - 117%[2]97.8 - 101%[2]

Experimental Protocols

Bioequivalence Study Design

A typical bioequivalence study for Clevidipine injectable emulsion is a single-center, open-label, randomized, two-period, two-treatment, single-dose, crossover study.[1]

  • Subjects: Healthy adult volunteers.[1]

  • Treatments:

    • Test Formulation: Generic Clevidipine Butyrate Injectable Emulsion.[1]

    • Reference Formulation: Cleviprex® (Clevidipine Butyrate Injectable Emulsion).[1]

  • Administration: Intravenous infusion over a specified period (e.g., 30 minutes).[1][6]

  • Washout Period: A sufficient washout period (e.g., seven days) between the two treatment periods.[1]

  • Blood Sampling: Serial blood samples are collected from the contralateral arm relative to the infusion site at predefined time points for pharmacokinetic analysis.[6]

Sample Preparation: Liquid-Liquid Extraction

Whole blood is the recommended matrix for Clevidipine analysis as it minimizes the collection volume and reduces the potential for ex vivo degradation by esterases.[1][3]

  • Spike: To a 100 µL aliquot of human whole blood, add 25 µL of the internal standard working solution containing this compound and H152/81-13C-d3.

  • Lysis: Add 100 µL of water and vortex to lyse the blood cells.

  • Extraction: Add 1 mL of extraction solvent (e.g., ethyl acetate), vortex for 5 minutes.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes.

  • Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot (e.g., 20 µL) into the LC-MS/MS system.[2]

LC-MS/MS Analysis

A validated LC-MS/MS method is used for the simultaneous quantification of Clevidipine and H152/81.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1][2]

  • Chromatographic Column: A suitable reversed-phase column, such as an ACE Excel 2 Phenyl column (50 × 2.1 mm).[1][2][3]

  • Mobile Phase:

    • A: 2 mM ammonium acetate in water.[1]

    • B: Acetonitrile.[1]

  • Gradient Elution: A gradient program is used to achieve optimal separation.[1]

  • Flow Rate: 0.6 mL/min.[1][2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in the positive electrospray ionization (ESI) mode.[1][2]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[1][2][3]

Diagrams

Bioequivalence_Study_Workflow cluster_Study_Design Bioequivalence Study Design cluster_Sample_Collection Sample Collection & Processing cluster_Bioanalysis Bioanalytical Workflow cluster_Data_Analysis Pharmacokinetic & Statistical Analysis Subject_Recruitment Subject Recruitment & Screening Randomization Randomization Subject_Recruitment->Randomization Period1 Period 1: Dosing (Test or Reference) Randomization->Period1 Washout Washout Period Period1->Washout Period2 Period 2: Dosing (Reference or Test) Washout->Period2 Blood_Sampling Serial Blood Sampling Period2->Blood_Sampling Sample_Processing Whole Blood Processing Blood_Sampling->Sample_Processing Sample_Preparation Sample Preparation (LLE) with this compound Sample_Processing->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC) Data_Processing->PK_Analysis Stat_Analysis Statistical Analysis for Bioequivalence PK_Analysis->Stat_Analysis

Caption: Workflow for a Clevidipine bioequivalence study.

Sample_Preparation_Workflow Start Start: 100 µL Whole Blood Add_IS Add Internal Standard (this compound) Start->Add_IS Lyse Lyse Cells with Water Add_IS->Lyse Extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) Lyse->Extract Centrifuge Centrifuge Extract->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Sample preparation workflow for Clevidipine analysis.

Clevidipine_Metabolism Clevidipine Clevidipine Metabolite H152/81 (Active Metabolite) Clevidipine->Metabolite Esterases (Blood and Tissues)

Caption: Metabolic pathway of Clevidipine.

References

Application Note: Mass Spectrometric Fragmentation Analysis of (R)-Clevidipine-13C,d3 for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of (R)-Clevidipine-13C,d3, a stable isotope-labeled internal standard for the quantification of the antihypertensive drug (R)-Clevidipine. A comprehensive experimental protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is presented. This application note is intended to guide researchers in developing and validating bioanalytical methods for pharmacokinetic and drug metabolism studies of Clevidipine.

Introduction

Clevidipine is a potent and ultra-short-acting dihydropyridine calcium channel blocker used for the rapid reduction of blood pressure in critical care settings.[1][2][3] Its rapid metabolism necessitates highly sensitive and selective analytical methods for its quantification in biological matrices. Stable isotope-labeled internal standards are crucial for accurate and precise quantification by LC-MS/MS, as they compensate for variability in sample preparation and matrix effects.[4] this compound is a stable isotope-labeled analog of (R)-Clevidipine designed for use as an internal standard in such assays.[5][6] Understanding its mass spectrometric fragmentation behavior is essential for optimizing MS/MS parameters and ensuring the specificity of the analytical method.

This application note outlines the predicted fragmentation pathway of this compound and provides a detailed protocol for its analysis. The information presented is based on the known fragmentation of Clevidipine and general principles of small molecule fragmentation.[7][8][9]

Predicted Mass Spectrometric Fragmentation of this compound

The structure of (R)-Clevidipine is characterized by a dihydropyridine ring with two ester functional groups. For the purpose of this application note, it is assumed that the isotopic labels in this compound are located on one of the methyl ester groups, a common and chemically stable position for labeling. Specifically, the methoxycarbonyl group is considered to be -¹³COOCH₃, and the methyl group is deuterated (-CD₃).

Under positive electrospray ionization (ESI) conditions, (R)-Clevidipine and its isotopologue are expected to form protonated molecular ions, [M+H]⁺. The primary fragmentation pathway for dihydropyridine compounds typically involves the neutral loss of substituent groups from the dihydropyridine ring.[4] For Clevidipine, a known fragmentation is the neutral loss of the butoxymethylcarbonyl group.

Based on the reported transition of m/z 473.1 → 338.1 for a deuterated analog of Clevidipine, a similar fragmentation is predicted for this compound.[1][2] The protonated molecular ion of this compound is expected at m/z 460.3 (C₂₀¹³CH₂₀D₃Cl₂NO₆ + H⁺). The major fragmentation is anticipated to be the neutral loss of the butoxymethylcarbonyl moiety, leading to a stable product ion.

Quantitative Data Summary

The table below summarizes the predicted key mass spectrometric parameters for (R)-Clevidipine and this compound.

CompoundMolecular FormulaProtonated Molecular Ion (Q1) [m/z]Predicted Major Product Ion (Q3) [m/z]Inferred MRM Transition
(R)-ClevidipineC₂₁H₂₃Cl₂NO₆456.3324.0456.3 → 324.0
This compoundC₂₀¹³CH₂₀D₃Cl₂NO₆460.3326.2460.3 → 326.2

Experimental Protocol

This protocol provides a general framework for the analysis of this compound using LC-MS/MS. Optimization of these parameters may be necessary for specific instrumentation and matrices.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of biological matrix (e.g., plasma, whole blood), add 25 µL of internal standard working solution (this compound in methanol).

  • Add 50 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) and vortex briefly.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A gradient elution is recommended to ensure good separation from matrix components. An example gradient is as follows:

    • 0-0.5 min: 20% B

    • 0.5-3.0 min: 20-80% B

    • 3.0-3.5 min: 80% B

    • 3.5-3.6 min: 80-20% B

    • 3.6-5.0 min: 20% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Temperature: 500 °C.

  • IonSpray Voltage: 5500 V.

  • Curtain Gas: 30 psi.

  • Collision Gas: Nitrogen.

  • MRM Transitions:

    • (R)-Clevidipine: 456.3 → 324.0

    • This compound: 460.3 → 326.2

  • Collision Energy (CE) and Declustering Potential (DP): These parameters should be optimized for the specific instrument to achieve maximum signal intensity for each transition.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sp1 Biological Matrix + IS sp2 Liquid-Liquid Extraction sp1->sp2 sp3 Evaporation sp2->sp3 sp4 Reconstitution sp3->sp4 lc LC Separation sp4->lc ms MS/MS Detection lc->ms dp1 Quantification ms->dp1 dp2 Pharmacokinetic Analysis dp1->dp2

Caption: Experimental workflow for the bioanalysis of Clevidipine.

fragmentation_pathway parent [(R)-Clevidipine-¹³C,d₃+H]⁺ m/z = 460.3 fragment Product Ion m/z = 326.2 parent->fragment CID neutral_loss Neutral Loss (-C₇H₁₁O₄) parent->neutral_loss neutral_loss->fragment

Caption: Proposed fragmentation of this compound.

Conclusion

This application note provides a foundational understanding of the mass spectrometric behavior of this compound and a robust protocol for its use as an internal standard in the quantitative analysis of Clevidipine. The predicted fragmentation pattern and the detailed LC-MS/MS method will aid researchers in the development and validation of sensitive and specific bioanalytical assays for pharmacokinetic studies of this important cardiovascular drug. The provided methodologies are based on established principles and published data for similar compounds, offering a strong starting point for method development.

References

Chromatographic Separation of Clevidipine and its Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clevidipine is an ultrashort-acting, third-generation dihydropyridine calcium channel blocker administered intravenously for the rapid reduction of blood pressure.[1][2][3] Its rapid onset and offset of action are attributed to its unique metabolism. Clevidipine is rapidly hydrolyzed by esterases in the blood and extravascular tissues to its primary and inactive metabolite, H152/81.[4][5] This rapid metabolism makes its therapeutic effect highly titratable but also presents challenges for bioanalysis due to the inherent instability of the parent drug in biological matrices. This document provides detailed application notes and protocols for the chromatographic separation and quantification of Clevidipine and its primary metabolite, H152/81, in biological samples, primarily whole blood. The methods described are crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

Metabolic Pathway of Clevidipine

Clevidipine's ester linkage is susceptible to hydrolysis by ubiquitous esterases found in the blood and tissues, leading to the formation of its carboxylic acid metabolite, H152/81. This metabolic conversion is the primary route of elimination for Clevidipine.

Clevidipine Clevidipine Metabolite H152/81 (Inactive Metabolite) Clevidipine->Metabolite Ester Hydrolysis Esterases Blood and Tissue Esterases Esterases->Clevidipine

Metabolic conversion of Clevidipine to its inactive metabolite H152/81.

Experimental Workflow for Sample Analysis

The analysis of Clevidipine and H152/81 in biological matrices requires careful sample handling to prevent ex vivo degradation of the parent drug. The general workflow involves sample collection with stabilizers, extraction of the analytes, followed by chromatographic separation and detection.

cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis SampleCollection Whole Blood Collection (with stabilizers) Extraction Liquid-Liquid Extraction or Protein Precipitation SampleCollection->Extraction Evaporation Evaporation of Supernatant Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS

General workflow for the analysis of Clevidipine and its metabolite.

Quantitative Data Summary

The following tables summarize the key parameters from validated LC-MS/MS methods for the simultaneous quantification of Clevidipine and its metabolite H152/81.

Table 1: Chromatographic Conditions

ParameterMethod 1[6][7][8][9]Method 2[10][11]Method 3[12]
Stationary Phase ACE Excel 2 Phenyl (50 x 2.1 mm)Shimadzu Inertsil ODS-3 C18 (100 x 3.0 mm, 3µm)Ecosil C18 (150 x 4.6 mm, 5µm)
Mobile Phase A 2 mM Ammonium Acetate in Water2 mM Ammonium Formate and 0.1% Formic Acid in Water5 mM Ammonium Formate
Mobile Phase B AcetonitrileAcetonitrileMethanol
Flow Rate 0.6 mL/minNot Specified0.5 mL/min
Column Temp. 40°CNot SpecifiedNot Specified
Injection Volume 20 µLNot SpecifiedNot Specified
Run Time 5.5 min5.5 minNot Specified

Table 2: Mass Spectrometry and Performance Parameters

ParameterMethod 1[6][7][8][9]Method 2[10][11]Method 3[12]
Ionization Mode Positive ESIPositive ESINegative ESI
MRM Transition (Clevidipine) m/z 473.1 → 338.1Not Specifiedm/z 454.1 → 234.1
MRM Transition (H152/81) m/z 356.0 → 324.0Not SpecifiedNot Specified
Linearity (Clevidipine) 0.1–30 ng/mL0.1–100.0 ng/mL0.5–100 ng/mL
Linearity (H152/81) 2–600 ng/mL1.0–1000.0 ng/mLNot Applicable
LLOQ (Clevidipine) 0.1 ng/mL0.1 ng/mL0.5 ng/mL
LLOQ (H152/81) 2.0 ng/mL1.0 ng/mLNot Applicable
Extraction Recovery (Clevidipine) 80.3–83.4%Not SpecifiedSatisfied
Extraction Recovery (H152/81) 76.8–80.6%Not SpecifiedNot Applicable

Detailed Experimental Protocols

The following protocols are based on validated methods published in the literature.

Protocol 1: LC-MS/MS Quantification of Clevidipine and H152/81 in Human Whole Blood[6][7][8][9]

1. Materials and Reagents:

  • Clevidipine and H152/81 reference standards

  • Clevidipine-d7 and H152/81-13C-d3 internal standards (IS)

  • Methanol, Acetonitrile (HPLC grade)

  • Ammonium Acetate, Formic Acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE)

  • Human whole blood (with appropriate anticoagulant)

  • Stabilizer solution (e.g., citric acid and ascorbic acid)[10][11]

2. Sample Preparation (Liquid-Liquid Extraction):

  • Pre-cool 1.5 mL polypropylene tubes in an ice bath.

  • To each tube, add 25 µL of the internal standard working solution.

  • Add 50 µL of the whole blood sample.

  • Add 50 µL of 0.1% formic acid.

  • Vortex the mixture for 1 minute.

  • Add 500 µL of MTBE and vortex vigorously for 10 minutes.

  • Centrifuge the samples at 10,000 g for 5 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at room temperature.

  • Reconstitute the residue in an appropriate volume of the mobile phase.

3. Chromatographic Conditions:

  • LC System: Shimadzu UPLC system or equivalent.

  • Column: ACE Excel 2 Phenyl (50 x 2.1 mm).

  • Mobile Phase A: 2 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0–2.00 min: 30–35% B

    • 2.00–4.00 min: 35–65% B

    • 4.00–4.01 min: 65–95% B

    • 4.01–4.70 min: 95% B

    • 4.70–4.71 min: 95–30% B

    • 4.71–5.50 min: 30% B

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 20 µL.

4. Mass Spectrometric Conditions:

  • Mass Spectrometer: AB SCIEX Triple Quad 6500+ or equivalent.

  • Ionization Source: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Clevidipine: m/z 473.1 → 338.1

    • Clevidipine-d7 (IS): m/z 480.1 → 338.1

    • H152/81: m/z 356.0 → 324.0

    • H152/81-13C-d3 (IS): m/z 362.2 → 326.2

Protocol 2: LC-MS/MS Quantification of Clevidipine in Dog Blood[12]

1. Materials and Reagents:

  • Clevidipine reference standard

  • Elofesalamide (internal standard)

  • Methanol (HPLC grade)

  • Ammonium Formate (LC-MS grade)

  • Dog blood (with appropriate anticoagulant)

2. Sample Preparation (Protein Precipitation):

  • Precipitate blood proteins by adding methanol to the blood sample.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for analysis.

3. Chromatographic Conditions:

  • Column: Ecosil C18 (150 x 4.6 mm, 5µm).

  • Mobile Phase A: 5 mM ammonium formate.

  • Mobile Phase B: Methanol.

  • Gradient: A gradient elution program is used.

  • Flow Rate: 0.5 mL/min.

4. Mass Spectrometric Conditions:

  • Ionization Source: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Clevidipine: m/z 454.1 → 234.1

    • Elofesalamide (IS): m/z 256.1 → 227.1

Note on Stability: Clevidipine is highly unstable in whole blood due to esterase activity. It is crucial to use a stabilizer cocktail, such as citric acid and ascorbic acid, during sample collection and processing to inhibit this degradation.[10][11] Samples should be processed quickly and kept at low temperatures. Using whole blood for analysis is recommended as it can be more accurate for quantifying analytes that are rapidly metabolized in blood.[9]

References

Application Notes and Protocols: Preparation of Calibration Standards with (R)-Clevidipine-13C,d3 for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Clevidipine is a short-acting, third-generation dihydropyridine calcium channel blocker used for the rapid reduction of blood pressure. Accurate quantification of Clevidipine and its metabolites in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as (R)-Clevidipine-13C,d3, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][2] SIL-ISs exhibit similar physicochemical properties to the analyte, allowing them to effectively compensate for variability in sample preparation, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the analytical method.[1][2][3]

This document provides a detailed protocol for the preparation of calibration standards using this compound as an internal standard for the quantitative analysis of Clevidipine in a biological matrix such as plasma or whole blood.

Mechanism of Action of Clevidipine

Clevidipine is a dihydropyridine calcium channel blocker that selectively inhibits the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells.[4][5][6] This inhibition leads to the relaxation of the smooth muscle, resulting in arterial vasodilation and a subsequent reduction in systemic vascular resistance and blood pressure.[4][7] Its rapid onset and short half-life make it suitable for managing acute hypertension.[4][6]

Clevidipine_Mechanism cluster_ca_effect Clevidipine Clevidipine L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) Clevidipine->L_type_Ca_Channel blocks Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx facilitates Intracellular_Ca ↓ Intracellular [Ca²⁺] MLCK_activation Myosin Light Chain Kinase (MLCK) Activation Intracellular_Ca->MLCK_activation inhibits Myosin_LC_P Myosin Light Chain Phosphorylation MLCK_activation->Myosin_LC_P catalyzes Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction causes Vasodilation Vasodilation Contraction->Vasodilation is reduced, leading to Blood_Pressure ↓ Blood Pressure Vasodilation->Blood_Pressure results in

Caption: Signaling pathway of Clevidipine's mechanism of action.

Experimental Protocols

Materials and Reagents
  • This compound (Reference Standard)

  • Clevidipine (Analyte Reference Standard)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Dimethyl Sulfoxide (DMSO, optional, for initial solubilization)

  • Deionized Water (18.2 MΩ·cm)

  • Blank biological matrix (e.g., human plasma, whole blood with appropriate anticoagulant)

  • Calibrated analytical balance

  • Calibrated micropipettes and tips

  • Volumetric flasks (Class A)

  • Polypropylene tubes

Preparation of Stock Solutions

It is recommended to prepare separate stock solutions for the analyte (Clevidipine) and the internal standard (this compound).

Protocol:

  • Weighing: Accurately weigh a sufficient amount (e.g., 1-5 mg) of the reference standard powder using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed powder to a Class A volumetric flask. Dissolve the powder in a suitable solvent (e.g., methanol, acetonitrile, or a small initial volume of DMSO followed by dilution with methanol/acetonitrile) to achieve a final concentration of, for example, 1 mg/mL.

  • Homogenization: Ensure complete dissolution by vortexing and/or sonicating the solution.

  • Storage: Store the stock solutions in tightly sealed containers at an appropriate temperature (e.g., -20°C or -80°C) protected from light. The stability of the stock solutions under these conditions should be determined.

Table 1: Stock Solution Preparation

ParameterClevidipine (Analyte)This compound (IS)
Purity>98%>98%
Amount Weighede.g., 1.0 mge.g., 1.0 mg
SolventMethanolMethanol
Final Volume1.0 mL1.0 mL
Final Concentration 1.0 mg/mL 1.0 mg/mL
Storage Condition-20°C in amber vials-20°C in amber vials
Preparation of Working Solutions and Calibration Standards

Prepare a series of working solutions by serially diluting the stock solutions. These working solutions are then used to spike the blank biological matrix to create the calibration standards.

Protocol for Serial Dilution:

  • Intermediate Solutions: Prepare intermediate stock solutions from the primary stock solutions by diluting with the appropriate solvent (e.g., 50:50 acetonitrile:water).

  • Working Standard Solutions: From the intermediate solutions, prepare a series of working standard solutions that will be used to spike the matrix.

  • Spiking: Add a small, precise volume (e.g., 5-10% of the final volume) of each working standard solution to an aliquot of the blank biological matrix to achieve the final desired concentrations for the calibration curve.

  • Internal Standard Spiking: A working solution of the internal standard (this compound) is prepared at a single concentration and added to all calibration standards and unknown samples.

Table 2: Example of Calibration Standard Preparation for Clevidipine

Calibration Standard LevelAnalyte Working Solution Conc. (ng/mL)Volume of Working Soln. (µL)Volume of Blank Matrix (µL)Final Analyte Conc. (ng/mL)
LLOQ15950.05
CAL 225950.1
CAL 3105950.5
CAL 4205951.0
CAL 51005955.0
CAL 620059510.0
CAL 740059520.0
ULOQ60059530.0

Note: The concentration range should be adjusted based on the expected concentrations in the study samples and the sensitivity of the analytical instrument. A study by Zhang et al. (2022) utilized a linearity range of 0.1–30 ng/mL for clevidipine in human whole blood.

Table 3: Internal Standard Working Solution

ParameterValue
IS Stock Concentration1.0 mg/mL
IS Working Solution Conc.e.g., 100 ng/mL
Volume of IS Working Soln. added per sample25 µL
Final IS Concentration in Sample Dependent on sample prep
Sample Preparation (Liquid-Liquid Extraction Example)

The following is an example protocol for liquid-liquid extraction (LLE) adapted from a published method for Clevidipine analysis.

  • To 50 µL of the spiked calibration standard or unknown sample in a polypropylene tube, add 25 µL of the internal standard working solution.

  • Add 50 µL of 0.1% formic acid and vortex for 1 minute.

  • Add 500 µL of methyl tert-butyl ether (MTBE), vortex vigorously for 10 minutes.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer 200 µL of the supernatant (organic layer) to a clean tube or a 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at room temperature.

  • Reconstitute the residue in an appropriate volume (e.g., 100 µL) of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Quality Control

Quality control (QC) samples are prepared independently from the calibration standards to ensure the accuracy and precision of the assay.

  • Preparation: QC samples should be prepared at a minimum of three concentration levels: low (LQC, ~3x LLOQ), medium (MQC), and high (HQC, ~75% of ULOQ).

  • Acceptance Criteria: The mean concentration of the QC samples should be within ±15% of the nominal value (±20% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).

Experimental Workflow and Data Analysis

The overall workflow involves the preparation of standards and samples, followed by instrumental analysis and data processing. The use of an internal standard is integral to this process.

Experimental_Workflow cluster_prep Standard & Sample Preparation cluster_data Data Analysis Stock_Soln Prepare Analyte & IS Stock Solutions Working_Soln Prepare Working Standard Solutions Stock_Soln->Working_Soln Spike_Matrix Spike Blank Matrix to Create Calibration Curve Working_Soln->Spike_Matrix Spike_IS Spike IS into all Standards & Samples Spike_Matrix->Spike_IS Sample_Extraction Sample Extraction (e.g., LLE) Spike_IS->Sample_Extraction LC_MS_Analysis LC-MS/MS Analysis Sample_Extraction->LC_MS_Analysis Peak_Integration Peak Area Integration (Analyte & IS) LC_MS_Analysis->Peak_Integration Response_Ratio Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Response_Ratio Calibration_Curve Generate Calibration Curve (Ratio vs. Concentration) Response_Ratio->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification

Caption: Workflow for preparing and analyzing calibration standards.

Internal_Standard_Logic cluster_input Analyte Analyte (Variable Amount) Sample_Prep Sample Preparation (Extraction, etc.) Analyte->Sample_Prep IS Internal Standard (IS) (Fixed Amount Added) IS->Sample_Prep Analyte_Loss Analyte Loss (Variable) Sample_Prep->Analyte_Loss IS_Loss IS Loss (Proportional to Analyte Loss) Sample_Prep->IS_Loss LC_MS LC-MS Detection Analyte_Loss->LC_MS IS_Loss->LC_MS Analyte_Response Analyte Response (A) LC_MS->Analyte_Response IS_Response IS Response (B) LC_MS->IS_Response Ratio Response Ratio (A/B) Analyte_Response->Ratio IS_Response->Ratio Concentration Accurate Concentration Ratio->Concentration Correlates to

Caption: Logic of using an internal standard for quantification.

References

Troubleshooting & Optimization

Clevidipine LC-MS/MS Analysis: A Technical Support Guide for Overcoming Matrix Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the LC-MS/MS analysis of Clevidipine. The focus is on overcoming matrix effects to ensure accurate and reliable quantification in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in Clevidipine LC-MS/MS analysis?

A1: The primary challenges in analyzing Clevidipine are its rapid hydrolysis in biological matrices by esterases and the potential for significant matrix effects, particularly ion suppression, from endogenous components like phospholipids in plasma or whole blood.[1][2] Clevidipine is an ester-containing compound that undergoes swift hydrolysis, making sample stabilization crucial.[1] Additionally, its formulation as a lipid emulsion can introduce interfering substances.[3][4]

Q2: How can I prevent the degradation of Clevidipine in my samples?

A2: Sample stability is critical. It is highly recommended to use whole blood over plasma as it can reduce collection volume and shorten the time from sample collection to storage.[5][6] To inhibit esterase activity, blood samples should be collected in tubes containing stabilizers. A combination of sodium fluoride (an esterase inhibitor) and ascorbic acid (an antioxidant) has been shown to be effective.[5][6][7] One study also suggests a stabilizer cocktail of citric acid and ascorbic acid.[1][8] Immediate cooling of samples in an ice bath after collection is also a key step.[6]

Q3: What is the most effective sample preparation technique to minimize matrix effects for Clevidipine?

A3: Liquid-liquid extraction (LLE) is a commonly used and effective method for extracting Clevidipine and its active metabolite, H152/81, from biological matrices.[5][6] LLE can effectively minimize strong matrix effects caused by endogenous substances.[6] A detailed LLE protocol is provided in the "Experimental Protocols" section below.

Q4: Which internal standard (IS) should I use for Clevidipine analysis?

A4: The use of a stable isotope-labeled (SIL) internal standard is the best practice for compensating for matrix effects and variability in extraction and ionization.[5][6] Clevidipine-d7 is a commonly used and effective SIL-IS for Clevidipine analysis.[5][6] For the simultaneous analysis of its active metabolite, H152/81, H152/81-¹³C-d₃ can be used.[5][6]

Troubleshooting Guide

Problem 1: Low Analyte Recovery

Possible Cause Troubleshooting Step
Inefficient Extraction Optimize the liquid-liquid extraction (LLE) procedure. Ensure the pH of the aqueous phase is appropriate for Clevidipine's chemical properties. Experiment with different organic solvents. Methyl tert-butyl ether (MTBE) has been used successfully.[6]
Analyte Degradation Ensure proper sample stabilization from the point of collection. Use collection tubes with esterase inhibitors and antioxidants, and keep samples cooled.[5][6][7]
Poor Phase Separation During LLE, ensure complete separation of the aqueous and organic layers. Centrifuge at a sufficient speed and temperature (e.g., 10,000 g for 5 minutes at 4°C).[6]

Problem 2: High Matrix Effects (Ion Suppression or Enhancement)

Possible Cause Troubleshooting Step
Co-elution of Phospholipids Modify the chromatographic gradient to better separate Clevidipine from phospholipids, which typically elute in the middle of the gradient. A different column chemistry, such as a phenyl column, can also alter selectivity.[5][6]
Insufficient Sample Cleanup Improve the sample preparation method. If LLE is insufficient, consider solid-phase extraction (SPE) for a more thorough cleanup.
Ion Source Contamination Clean the ion source of the mass spectrometer. Matrix components can build up over time and lead to inconsistent ionization.
Inappropriate Internal Standard If not already in use, switch to a stable isotope-labeled internal standard like Clevidipine-d7. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, thus providing accurate correction.[5][6]

Problem 3: Poor Peak Shape or Splitting

Possible Cause Troubleshooting Step
Column Overloading Reduce the injection volume or dilute the sample.
Incompatible Reconstitution Solvent Ensure the final sample solvent is compatible with the initial mobile phase to prevent peak distortion.
Column Degradation Replace the analytical column if it has been used extensively.

Quantitative Data Summary

The following table summarizes the extraction recovery and matrix effects for Clevidipine and its metabolite H152/81 from a validated LC-MS/MS method.[5][6]

AnalyteQC LevelExtraction Recovery (%)Matrix Effect (%)
Clevidipine Low (0.3 ng/mL)80.3114
Medium (8.0 ng/mL)83.4117
High (24 ng/mL)80.4115
H152/81 Low (6 ng/mL)76.898.8
Medium (160 ng/mL)78.697.8
High (480 ng/mL)80.6101

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for the simultaneous quantitation of Clevidipine and its active metabolite H152/81 in human whole blood.[6]

  • To a 1.5 mL polypropylene tube pre-cooled in an ice bath, add 25 µL of the internal standard working solution (containing Clevidipine-d7 and H152/81-¹³C-d₃).

  • Add 50 µL of the whole blood sample.

  • Add 50 µL of 0.1% formic acid.

  • Vortex the mixture for 1 minute.

  • Add 500 µL of methyl tert-butyl ether (MTBE) and vortex vigorously for 10 minutes.

  • Centrifuge the samples at 10,000 g for 5 minutes at 4°C.

  • Transfer 200 µL of the supernatant (organic layer) to a clean 96-well plate.

  • Evaporate the solvent under a stream of nitrogen at room temperature.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Parameters

The following table details the optimized LC-MS/MS parameters for the analysis of Clevidipine and its related compounds.[5][6]

ParameterSetting
LC Column ACE Excel 2 Phenyl (50 x 2.1 mm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 0-2.00 min, 30-35% B; 2.00-4.00 min, 35-65% B; 4.00-4.01 min, 65-95% B; 4.01-4.70 min, 95% B; 4.70-4.71 min, 95-30% B; 4.71-5.50 min, 30% B
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Detection Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Clevidipine 473.1338.1
Clevidipine-d7 (IS) 480.1338.1
H152/81 356.0324.0
H152/81-¹³C-d₃ (IS) 362.2326.2

Visualizations

Workflow_for_Clevidipine_Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Whole Blood Sample (with Stabilizers) Add_IS Add Internal Standard (Clevidipine-d7) Sample->Add_IS LLE Liquid-Liquid Extraction (MTBE) Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC LC Separation (Phenyl Column) Recon->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Processing MS->Data

Caption: Experimental workflow for Clevidipine analysis.

Troubleshooting_Matrix_Effects cluster_solutions Troubleshooting Strategies Problem High Matrix Effects (Ion Suppression) Optimize_Chroma Optimize Chromatography (Gradient, Column) Problem->Optimize_Chroma Improve_Cleanup Improve Sample Cleanup (LLE, SPE) Problem->Improve_Cleanup Use_SIL_IS Use Stable Isotope-Labeled IS Problem->Use_SIL_IS

Caption: Troubleshooting logic for high matrix effects.

References

Improving sensitivity for Clevidipine detection with mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Clevidipine using mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows for improved sensitivity and accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is the most critical pre-analytical step to ensure the stability of Clevidipine in biological samples?

A1: Clevidipine is an ester-containing drug susceptible to hydrolysis by esterases present in biological matrices like plasma and whole blood. It is also prone to oxidation. Therefore, immediate stabilization of the collected samples is crucial. This is achieved by using a combination of stabilizers. A common practice involves collecting blood in vacutainer tubes containing sodium fluoride to inhibit esterase activity.[1] Subsequently, upon plasma separation or for whole blood analysis, antioxidants and acidifiers like ascorbic acid and formic acid should be added to prevent oxidation and further hydrolysis.[1]

Q2: Which biological matrix, plasma or whole blood, is recommended for Clevidipine analysis?

A2: While both plasma and whole blood can be used, whole blood is often recommended.[2][3] Using whole blood can reduce the required collection volume and shorten the time from sample collection to storage, as it eliminates the need for centrifugation and pre-cooling steps in an ice water bath.[2][3] This streamlined process can further minimize the potential for Clevidipine degradation.

Q3: What type of internal standard is best for quantifying Clevidipine to improve accuracy and precision?

A3: A stable isotope-labeled (SIL) internal standard, such as Clevidipine-d7, is the gold standard for quantitative LC-MS/MS analysis.[2][4] SIL internal standards have nearly identical physicochemical properties to the analyte. This means they co-elute with Clevidipine and experience the same degree of matrix effects, ionization suppression or enhancement, and variability during sample preparation.[4] Normalizing the Clevidipine signal to the Clevidipine-d7 signal effectively compensates for these variations, leading to more accurate and precise results.[2][4]

Q4: What are the typical MRM transitions for Clevidipine and its primary metabolite, H152/81?

A4: The selection of precursor and product ions for Multiple Reaction Monitoring (MRM) is critical for selectivity and sensitivity. Based on published methods, the following transitions are commonly used:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Clevidipine473.1 ([M+NH4]+)338.1Positive ESI
Clevidipine-d7 (IS)480.1 ([M+NH4]+)338.1Positive ESI
H152/81356.0 ([M+H]+)324.0Positive ESI
H152/81-13C-d3 (IS)362.2 ([M+H]+)326.2Positive ESI
Clevidipine454.1234.0Negative ESI
Clevidipine-d7 (IS)461.1240.1Negative ESI
H152/81354.0208.0Negative ESI
H152/81-13CD3 (IS)358.0212.0Negative ESI

Data compiled from multiple sources.[1][2]

Researchers should optimize these transitions on their specific mass spectrometer for maximum sensitivity.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of Clevidipine.

Issue 1: Low Signal Intensity or Poor Sensitivity

  • Possible Cause 1: Suboptimal Sample Preparation. Inefficient extraction or degradation of Clevidipine during sample processing can lead to low signal intensity.

    • Troubleshooting Steps:

      • Verify Stabilizer Use: Ensure that appropriate stabilizers (e.g., sodium fluoride, ascorbic acid, formic acid) are being used immediately after sample collection and during preparation.[1]

      • Optimize Extraction: Liquid-liquid extraction (LLE) is a commonly used and effective method.[2] Ensure the chosen organic solvent (e.g., methyl tert-butyl ether - MTBE) and pH conditions are optimal for Clevidipine extraction.[2]

      • Minimize Matrix Effects: Matrix components can suppress the ionization of Clevidipine.[4] A thorough sample cleanup is essential. If ion suppression is suspected, consider phospholipid removal strategies or alternative extraction techniques. The use of a SIL internal standard is crucial to compensate for matrix effects.[4]

  • Possible Cause 2: Inefficient Ionization. The choice of ionization mode and source parameters can significantly impact signal intensity.

    • Troubleshooting Steps:

      • Evaluate Ionization Mode: Both positive and negative Electrospray Ionization (ESI) modes have been successfully used for Clevidipine analysis.[1][2] It is recommended to test both modes to determine which provides better sensitivity on your instrument. In positive mode, the formation of an ammonium adduct ([M+NH4]+) at m/z 473.1 has been shown to be a sensitive precursor ion.[2][5]

      • Optimize Source Parameters: Systematically optimize key ion source parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas) to maximize the Clevidipine signal.

  • Possible Cause 3: Poor Chromatographic Peak Shape. Broad or tailing peaks can reduce the peak height and thus the sensitivity.

    • Troubleshooting Steps:

      • Check Column and Mobile Phase: Ensure the analytical column (e.g., ACE Excel 2 Phenyl) is in good condition and the mobile phase composition (e.g., 2 mM ammonium acetate in water and acetonitrile) is correctly prepared.[2]

      • Optimize Gradient: Adjust the chromatographic gradient to ensure Clevidipine elutes as a sharp, symmetrical peak.

Issue 2: High Variability in Results

  • Possible Cause 1: Inconsistent Sample Preparation. Variability in extraction recovery between samples can lead to inconsistent results.

    • Troubleshooting Steps:

      • Use a SIL Internal Standard: This is the most effective way to correct for variability in sample preparation.[2][4]

      • Standardize Procedures: Ensure all sample preparation steps, including vortexing times and centrifugation speeds, are consistent across all samples.

  • Possible Cause 2: Uncompensated Matrix Effects. Different biological samples can have varying levels of matrix components, leading to inconsistent ion suppression or enhancement.

    • Troubleshooting Steps:

      • Implement a SIL Internal Standard: As mentioned previously, a SIL internal standard is essential to compensate for variable matrix effects.[4]

      • Assess Matrix Effects: To formally assess matrix effects, compare the response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a clean solution.

Experimental Protocols

1. Sample Preparation using Liquid-Liquid Extraction (LLE) from Whole Blood

This protocol is adapted from a validated method for the analysis of Clevidipine in human whole blood.[2]

  • Pre-cool 1.5 mL polypropylene tubes in an ice bath.

  • To a tube, add 25 µL of the internal standard working solution (Clevidipine-d7 and H152/81-¹³C-d₃).

  • Add 50 µL of the whole blood sample.

  • Add 50 µL of 0.1% formic acid.

  • Vortex the mixture for 1 minute.

  • Add 500 µL of methyl tert-butyl ether (MTBE) to each sample.

  • Vortex vigorously for 10 minutes.

  • Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.

  • Transfer 200 µL of the supernatant (organic layer) to a clean 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at room temperature.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Parameters

The following parameters are based on a published method and should be optimized for your specific instrumentation.[2]

  • LC System: Shimadzu UPLC system or equivalent.[2]

  • Column: ACE Excel 2 Phenyl (50 x 2.1 mm).[2]

  • Column Temperature: 40°C.[2]

  • Mobile Phase A: 2 mM ammonium acetate in water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 0.6 mL/min.[2]

  • Injection Volume: 20 µL.[2]

  • Gradient:

    • 0–2.00 min: 30–35% B

    • 2.00–4.00 min: 35–65% B

    • 4.00–4.01 min: 65–95% B

    • 4.01–4.70 min: 95% B

    • 4.70–4.71 min: 95–30% B

    • 4.71–5.50 min: 30% B

  • Mass Spectrometer: AB SCIEX Triple Quad 6500+ or equivalent.[2]

  • Ion Source: Electrospray Ionization (ESI) in positive mode.[2]

  • Scan Type: Multiple Reaction Monitoring (MRM).[2]

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated LC-MS/MS method for Clevidipine detection.

ParameterClevidipineH152/81Reference
Linearity Range0.1–30 ng/mL2–600 ng/mL[2]
Lower Limit of Quantification (LLOQ)0.1 ng/mL2 ng/mL[2]
Extraction Recovery (Low QC)80.3%76.8%[2][5]
Extraction Recovery (Medium QC)83.4%78.6%[2][5]
Extraction Recovery (High QC)80.4%80.6%[2][5]
Matrix Effect (Low QC)114%98.8%[2][5]
Matrix Effect (Medium QC)117%97.8%[2][5]
Matrix Effect (High QC)115%101%[2][5]

Visualizations

Clevidipine_Analysis_Workflow cluster_sample_collection Sample Collection & Stabilization cluster_sample_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis Blood_Collection Whole Blood Collection (Sodium Fluoride Tube) Stabilization Addition of Ascorbic & Formic Acid Blood_Collection->Stabilization Add_IS Add Internal Standard (Clevidipine-d7) Stabilization->Add_IS Add_Acid Add 0.1% Formic Acid Add_IS->Add_Acid Vortex1 Vortex (1 min) Add_Acid->Vortex1 Add_MTBE Add MTBE Vortex1->Add_MTBE Vortex2 Vortex (10 min) Add_MTBE->Vortex2 Centrifuge Centrifuge (10,000g, 4°C, 5 min) Vortex2->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC_Separation LC Separation (ACE Excel 2 Phenyl) Reconstitute->LC_Separation MS_Detection MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: Workflow for Clevidipine quantification in whole blood.

Troubleshooting_Low_Signal Start Low Signal Intensity Cause1 Suboptimal Sample Prep? Start->Cause1 Cause2 Inefficient Ionization? Cause1->Cause2 No Sol1 Verify Stabilizers Optimize LLE Minimize Matrix Effects Cause1->Sol1 Yes Cause3 Poor Peak Shape? Cause2->Cause3 No Sol2 Test +/- ESI Modes Optimize Source Parameters Cause2->Sol2 Yes Sol3 Check Column & Mobile Phase Optimize Gradient Cause3->Sol3 Yes End Sensitivity Improved Cause3->End No Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting logic for low signal intensity.

References

Troubleshooting poor peak shape in Clevidipine chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Clevidipine chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to poor peak shape during the chromatographic analysis of Clevidipine.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing in Clevidipine chromatography and how can I resolve it?

Peak tailing, where the peak asymmetry factor is greater than 1.2, is a frequent issue in the reversed-phase HPLC analysis of basic compounds like Clevidipine.[1][2] This phenomenon can compromise the accuracy of peak integration and reduce resolution.[1] The primary causes and their solutions are outlined below:

  • Secondary Silanol Interactions: The most common cause is the interaction between the basic dihydropyridine structure of Clevidipine and acidic, ionized silanol groups on the surface of silica-based columns (e.g., C18).[2][3] These interactions create a secondary retention mechanism, leading to peak tailing.[2]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase to a range of 2.5-3.5 is highly effective.[1][4] At this acidic pH, the residual silanol groups are protonated (non-ionized), which minimizes the unwanted secondary interactions.[4]

    • Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped column. End-capping chemically blocks many of the residual silanol groups, reducing their availability for interaction.[3][4]

    • Solution 3: Increase Buffer Strength: A higher buffer concentration (typically 20-50 mM) can help to mask the residual silanol sites and improve peak symmetry.[1][4]

    • Solution 4: Add a Sacrificial Base: In some cases, adding a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase can be effective. TEA preferentially interacts with the active silanol sites, preventing Clevidipine from doing so.[4]

  • Column Contamination or Degradation: The accumulation of sample matrix components or the natural degradation of the column over time can expose more active silanol sites or create blockages.[1]

    • Solution: First, try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase).[1] If this fails to restore peak shape, the column may need to be replaced. Using a guard column can significantly extend the life of the analytical column.

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening and tailing.[1][3]

    • Solution: Minimize the length and internal diameter of all connecting tubing (e.g., use 0.005" or ~0.12 mm ID tubing).[3] Ensure all fittings are properly connected to avoid dead volume.[1]

Q2: My Clevidipine peak is fronting. What are the likely causes and solutions?

Peak fronting, where the peak is asymmetric with a leading edge, is typically caused by column overload or solvent effects.

  • Mass Overload: Injecting too high a concentration of Clevidipine can saturate the stationary phase at the column inlet, causing molecules to travel down the column more quickly than they should.[2]

    • Solution: Reduce the injection volume or dilute the sample.[1] A systematic reduction in the amount of analyte injected will confirm if overload is the issue.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (higher elution strength) than the mobile phase, the sample band will not focus properly at the head of the column.[1][5] This causes the peak to broaden and often front.

    • Solution: Ideally, dissolve the Clevidipine sample in the mobile phase itself.[1] If a different solvent must be used due to solubility constraints (Clevidipine is soluble in DMSO, ethanol, and DMF), ensure it is weaker than the mobile phase or inject the smallest possible volume.[5][6]

  • Column Collapse or Void: A sudden physical change in the column packing, such as the formation of a void at the inlet, can lead to severe peak fronting or splitting.[4][7] This can be caused by pressure shocks or operating outside the column's recommended pH and temperature ranges.[4]

    • Solution: Replacing the column is usually the only remedy.[2] To prevent this, always operate within the manufacturer's specifications, ramp up flow rates gradually, and use a guard column to protect the analytical column inlet.[4]

Q3: I am observing split peaks for my Clevidipine analyte. How can I troubleshoot this?

Split peaks suggest that the analyte band is being disturbed as it enters or travels through the column.

  • Partially Blocked Inlet Frit: Particulates from the sample, mobile phase, or system wear can clog the inlet frit of the column, causing the sample flow path to be unevenly distributed.[5][8]

    • Solution: Disconnect the column from the detector and reverse its flow direction (if the manufacturer permits). Flush the column with a strong solvent to dislodge the particulates.[2] If the problem persists, the column or frit needs replacement. Always filter samples and mobile phases to prevent this issue.[2]

  • Sample Solvent Incompatibility: As with peak fronting, using a sample solvent that is much stronger than the mobile phase can cause peak splitting.[5]

    • Solution: Prepare the sample in the mobile phase whenever possible. If using a stronger solvent, reduce the injection volume.

  • Void or Channel in the Column: A void at the column inlet can create two different paths for the analyte, resulting in a split peak.[8]

    • Solution: This is an irreversible problem that requires column replacement.[2]

Q4: How critical is the mobile phase pH when analyzing Clevidipine?

Mobile phase pH is a critical parameter for achieving a good peak shape for Clevidipine. As a basic compound, its retention and interaction with the stationary phase are highly dependent on pH.[4]

  • Controlling Silanol Interactions: As detailed in Q1, maintaining a low pH (2.5-3.5) is crucial to suppress the ionization of residual silanols on silica-based columns, thereby preventing peak tailing.[4]

  • Ensuring Analyte Stability: Clevidipine can degrade under strongly acidic or alkaline conditions.[9][10] Therefore, the chosen pH should be a compromise that ensures good peak shape without causing on-column degradation. Published methods often use a pH between 3.0 and 4.0.[9][11]

  • Maintaining Consistent Retention: A stable, buffered mobile phase is essential for reproducible retention times and peak shapes. Unbuffered or improperly buffered mobile phases can lead to drifting retention times and variable peak asymmetry.[5]

Q5: Can my sample preparation procedure impact the peak shape of Clevidipine?

Yes, absolutely. The final sample solution can directly influence chromatographic performance.

  • Sample Solvent: As discussed previously, the composition and strength of the sample solvent are critical. Dissolving the sample in a solvent stronger than the mobile phase is a common cause of peak distortion.[5]

  • Sample Clean-up: Complex sample matrices can introduce interfering compounds that co-elute with Clevidipine or foul the column.[1] Inadequate sample clean-up can lead to the accumulation of contaminants at the head of the column, causing peak tailing, broadening, and loss of efficiency. Techniques like Solid Phase Extraction (SPE) can be essential for cleaning up complex samples before injection.[3]

  • Filtration: All samples should be filtered through a 0.45 µm or 0.22 µm filter before injection to remove particulates that could block the column frit.[2]

Troubleshooting Guides and Protocols

Systematic Troubleshooting Workflow

When poor peak shape is observed, a logical, step-by-step approach is the most efficient way to identify and resolve the root cause. The following flowchart provides a visual guide for this process.

Caption: A troubleshooting decision tree for diagnosing poor peak shapes.

Data Summary Tables

Table 1: Summary of Relevant Physicochemical Properties for Clevidipine

PropertyValueImplication for Chromatography
Molecular FormulaC₂₁H₂₃Cl₂NO₆[12]Affects retention and diffusion characteristics.
Molecular Weight456.32 g/mol [12]Standard molecular weight for small molecule analysis.
SolubilityPractically insoluble in water; Soluble in ethanol, DMSO, DMF.[6][13]Sample solvent must be chosen carefully to ensure solubility without causing peak distortion.
Predicted pKa~2.45 (Strongest Basic)[13][14]Indicates Clevidipine is a basic compound. Mobile phase pH must be controlled to manage interactions with the stationary phase.
UV/Vis λmax239, 363 nm[6]Provides optimal wavelengths for UV detection.

Table 2: Comprehensive Troubleshooting Guide for Clevidipine Peak Shape Issues

ObservationPotential CauseRecommended Solution(s)Preventative Measures
Peak Tailing Secondary interactions with residual silanols.[2]Lower mobile phase pH to 2.5-3.5; Increase buffer strength; Use a high-purity, end-capped column.[1][4]Use modern, well-maintained columns; Develop methods with optimized pH from the start.
Column Overload.[1]Reduce injection volume or sample concentration.Validate the method's linear range and operate within it.
Column contamination / Blocked frit.[1]Flush column with strong solvent; Reverse flush column (if permitted); Replace guard column.[1]Use guard columns; Filter all samples and mobile phases.[2]
Extra-column dead volume.[3]Use shorter, narrower ID tubing; Check and tighten all fittings.[3]Optimize system plumbing for minimal dead volume.
Peak Fronting Column Overload.[2]Reduce injection volume or sample concentration.[1]Determine the column's loading capacity for Clevidipine.
Sample solvent stronger than mobile phase.[5]Dissolve sample in mobile phase or a weaker solvent.[1]Always match sample solvent to mobile phase when possible.
Column void or collapse.[4][7]Replace the column.[2]Avoid sudden pressure changes; Operate within column pH and temperature limits.[4]
Split Peak Partially blocked inlet frit.[5][8]Reverse flush the column; If unresolved, replace the column.[2]Filter all samples and mobile phases thoroughly.[2]
Severe column void.[8]Replace the column.Use a guard column to protect the analytical column inlet.
Sample solvent incompatibility.[5]Dissolve sample in mobile phase.Match sample and mobile phase composition.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization to Reduce Peak Tailing

Objective: To determine the optimal mobile phase pH for achieving a symmetrical Clevidipine peak.

Methodology:

  • Prepare Stock Buffers: Prepare 100 mM stock solutions of sodium phosphate monobasic and phosphoric acid.

  • Prepare Mobile Phase A: For a target pH of 3.5, mix an appropriate ratio of the phosphate stock solutions in HPLC-grade water to create a final buffer concentration of 20 mM. For example, start with 20 mM sodium dihydrogen phosphate and adjust the pH down to 3.5 with phosphoric acid.[15] Filter the buffer through a 0.22 µm filter.

  • Prepare Mobile Phase B: Use HPLC-grade acetonitrile or methanol.[11]

  • Initial Conditions:

    • Column: C18, e.g., 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution as per your starting method (e.g., 60:40 Mobile Phase A:Mobile Phase B).[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 25-30 °C.[11][15]

    • Detection: 239 nm.[11]

    • Injection Volume: 10 µL of a standard Clevidipine solution.

  • Experiment:

    • Equilibrate the system with the mobile phase at pH 3.5 for at least 30 minutes.

    • Inject the Clevidipine standard and record the chromatogram. Calculate the USP tailing factor.

    • Repeat the process by adjusting the pH of Mobile Phase A downwards in 0.2 unit increments (e.g., to pH 3.3, 3.1, 2.9).

    • For each pH level, allow the system to fully equilibrate before injecting the sample.

  • Evaluation: Compare the tailing factors obtained at each pH level. The optimal pH is the one that provides a tailing factor closest to 1.0 without significantly compromising retention or causing degradation.

Protocol 2: Column Cleaning and Regeneration

Objective: To remove contaminants from a C18 column that may be causing poor peak shape.

Methodology:

  • Disconnect: Disconnect the column from the detector to avoid flushing contaminants into the detector cell.

  • Initial Flush: Flush the column with your mobile phase, but without the buffer salts (e.g., water/organic mix), for 20 column volumes.

  • Strong Organic Wash: Flush the column with 100% HPLC-grade acetonitrile for 30-40 column volumes.

  • Intermediate Polarity Wash: Flush with 100% HPLC-grade isopropanol for 30-40 column volumes. This is effective for removing strongly adsorbed non-polar and some polar contaminants.

  • Strong Organic Wash (Repeat): Flush again with 100% HPLC-grade acetonitrile for 20 column volumes.

  • Re-equilibration:

    • Gradually reintroduce the analytical mobile phase. Start with a high organic composition and slowly step down to the starting analytical conditions.

    • Equilibrate with the final mobile phase (including buffer) for at least 30-60 minutes.

  • Test Performance: Inject a Clevidipine standard to check if the peak shape has improved. If not, the column may be permanently damaged and require replacement.

References

Preventing degradation of Clevidipine during sample processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Clevidipine during sample processing.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Clevidipine?

A1: Clevidipine is primarily and rapidly metabolized by hydrolysis of its ester linkage. This reaction is catalyzed by esterases found in the blood and extravascular tissues, leading to the formation of an inactive carboxylic acid metabolite, H152/81, and formaldehyde.[1][2][3] This rapid metabolism is the main cause of its short half-life.

Q2: How stable is Clevidipine under different storage and experimental conditions?

A2: Clevidipine's stability is highly dependent on temperature, pH, and light exposure.

  • Temperature: Lowering the temperature increases Clevidipine's stability by slowing down the rate of hydrolysis.[4][5] Therefore, it is recommended to store samples on ice and process them at reduced temperatures. The commercial formulation is stored refrigerated at 2-8°C.[1][6]

  • pH: The commercial formulation of Clevidipine has a pH between 6.0 and 8.0.[1] Significant degradation occurs in both acidic and alkaline conditions.[7]

  • Light: Clevidipine is photosensitive.[8][9] Vials should be stored in their cartons to protect them from light.[1][6] However, protection from light during administration is not required.[6][8]

  • Oxidation: Minor degradation may occur under oxidative conditions.[7]

Q3: Should I use whole blood or plasma for Clevidipine analysis?

A3: Whole blood is the recommended matrix for the bioanalysis of Clevidipine.[10][11] The primary reason is that the esterases responsible for its rapid degradation are highly concentrated in red blood cells.[4] Analyzing whole blood provides a more accurate measurement of the drug's concentration at the time of collection.[12] Using whole blood can also streamline the sample preparation process by eliminating the need for centrifugation and pre-cooling in an ice water bath, reducing the time from collection to storage to as little as five minutes.[10][11]

Q4: Why is it critical to use stabilizers during sample collection and processing?

A4: Due to its rapid degradation by esterases, it is essential to use stabilizers to inhibit this enzymatic activity immediately upon sample collection. Without stabilizers, a significant portion of the Clevidipine in the sample will be hydrolyzed, leading to an underestimation of its true concentration and an overestimation of its primary metabolite, H152/81.[12]

Q5: What are the recommended stabilizers for Clevidipine in biological samples?

A5: A combination of stabilizers is recommended to prevent different degradation pathways. A validated approach for plasma samples includes:

  • Sodium fluoride: To inhibit esterase activity.[13]

  • Ascorbic acid: To prevent oxidation.[13]

  • Formic acid: To prevent further hydrolysis.[13]

For whole blood, collecting samples in tubes containing an esterase inhibitor like sodium fluoride is a crucial first step.[12][13]

Troubleshooting Guides

Problem 1: Low or no detection of Clevidipine in my samples.

Potential Cause Troubleshooting Step
Rapid enzymatic degradation Ensure blood collection tubes contain an appropriate esterase inhibitor (e.g., sodium fluoride).[12][13]
Process samples immediately upon collection and keep them on ice to minimize enzymatic activity.[4]
Inappropriate sample matrix Use whole blood instead of plasma for analysis, as Clevidipine is rapidly hydrolyzed by esterases in red blood cells.[4][10][11]
Incorrect storage conditions Store samples at or below -70°C immediately after processing.
pH-mediated hydrolysis Ensure the pH of any buffers or solutions used during extraction is within a neutral range. Avoid strongly acidic or basic conditions.[7]

Problem 2: High variability in Clevidipine concentrations between replicate samples.

Potential Cause Troubleshooting Step
Inconsistent timing in sample processing Standardize the time between sample collection, addition of stabilizers, and freezing. A delay of even a few minutes can lead to significant degradation.[2][14]
Inadequate mixing with stabilizers Gently invert the collection tube several times immediately after blood collection to ensure thorough mixing with the esterase inhibitor.
Pre-analytical errors Review and standardize the entire pre-analytical workflow, from sample collection to storage, to ensure consistency across all samples.

Quantitative Data Summary

The stability of Clevidipine is often characterized by its short half-life, which varies depending on the biological matrix and conditions.

Matrix Species Condition Half-life Citation
BloodHuman (normal pseudocholinesterase)In vitro~5.8 minutes[4]
BloodHuman (deficient pseudocholinesterase)In vitro~9 minutes[4]
BloodRatIn vitro~0.6 minutes[4]
BloodDogIn vitro~15.7 minutes[4]
BloodHumanIn vivo (initial phase)~1 minute[2][14]
BloodHumanIn vivo (terminal phase)~15 minutes[2]

Experimental Protocols

Protocol: Collection and Processing of Whole Blood Samples for Clevidipine Quantification by LC-MS/MS

This protocol is designed to minimize ex vivo degradation of Clevidipine.

1. Materials:

  • Pre-chilled blood collection tubes containing sodium fluoride.

  • Pipettes and appropriate tips.

  • Vortex mixer.

  • Freezer (-70°C or lower).

  • Internal standard (e.g., Clevidipine-d7).[10][11]

2. Sample Collection:

  • Collect whole blood directly into the pre-chilled tubes containing sodium fluoride.

  • Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and stabilizer.

  • Place the tube on ice immediately.

3. Sample Processing:

  • Within 5 minutes of collection, transfer a precise aliquot of the whole blood to a labeled polypropylene tube.[10][11]

  • Spike the sample with the internal standard solution.

  • Vortex briefly to mix.

  • Flash-freeze the samples in a dry ice/alcohol bath and store at -70°C or lower until analysis.

4. Sample Extraction (Liquid-Liquid Extraction): [10][11]

  • Thaw the whole blood samples on ice.

  • Add extraction solvent (e.g., ethyl acetate) to the sample.

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to separate the layers.

  • Carefully transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase used for the LC-MS/MS analysis.

  • Transfer to an autosampler vial for injection.

Visualizations

cluster_0 Primary Degradation Pathway Clevidipine Clevidipine Metabolite H152/81 (Inactive Metabolite) Clevidipine->Metabolite Hydrolysis (Esterases in Blood) Formaldehyde Formaldehyde Clevidipine->Formaldehyde Hydrolysis (Esterases in Blood) cluster_workflow Sample Processing Workflow Collect 1. Collect Whole Blood (Pre-chilled NaF tubes) Mix 2. Mix Immediately (8-10 inversions) Collect->Mix Immediate Action Ice 3. Place on Ice Mix->Ice Process 4. Aliquot & Add IS (within 5 mins) Ice->Process Time-Critical Freeze 5. Flash Freeze & Store (≤ -70°C) Process->Freeze

References

Optimizing extraction recovery of Clevidipine from biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Clevidipine from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What makes Clevidipine extraction from biological matrices particularly challenging?

A1: The primary challenges in Clevidipine extraction stem from its chemical instability. Clevidipine is an ultrashort-acting drug with an ester side chain that is rapidly hydrolyzed by esterases in the blood and other tissues.[1][2][3] This degradation begins immediately upon sample collection, leading to a very short half-life of approximately one minute in the initial phase.[3][4][5][6] Furthermore, Clevidipine is formulated as a lipid emulsion, which can introduce interfering substances into the extraction process.[3][7]

Q2: Which biological matrix is recommended for Clevidipine analysis?

A2: Whole blood is the highly recommended matrix for analyzing Clevidipine.[1] Using whole blood minimizes sample processing steps like centrifugation, which shortens the time from collection to storage and reduces the window for enzymatic degradation.[1] This approach can also reduce the required sample volume.[1]

Q3: How can I prevent the degradation of Clevidipine during sample collection and handling?

A3: Preventing degradation is critical for accurate quantification. Key strategies include:

  • Immediate Cooling: Place blood samples in an ice bath immediately after collection.[1]

  • Esterase Inhibition: For plasma preparation, collect blood in tubes containing an esterase inhibitor, such as sodium fluoride.[8]

  • Acidification: The addition of acids like formic acid can help stabilize Clevidipine in the matrix.[8]

  • Antioxidants: Using antioxidants like ascorbic acid can prevent oxidative degradation.[8]

  • Rapid Processing: Process samples as quickly as possible, keeping them at low temperatures (e.g., 4°C) throughout.[1]

Q4: What are the most common extraction methods for Clevidipine?

A4: The most frequently cited and effective method for Clevidipine extraction is Liquid-Liquid Extraction (LLE).[1][8] Protein Precipitation (PPT) is often used as an initial clean-up step, and Solid-Phase Extraction (SPE) can be employed for further purification to minimize matrix effects.[9][10][11]

Q5: What are typical extraction recovery rates for Clevidipine?

A5: With an optimized Liquid-Liquid Extraction protocol, recovery rates for Clevidipine from whole blood have been reported to be consistently between 80% and 84%.[1]

Troubleshooting Guide

Problem: Low or No Recovery of Clevidipine

Possible CauseRecommended Solution
Enzymatic Degradation Ensure blood samples are collected in pre-cooled tubes, immediately placed on ice, and processed at 4°C.[1] For plasma, use collection tubes containing sodium fluoride to inhibit esterase activity.[8]
Inefficient Extraction Verify the suitability of the extraction solvent. Methyl tert-butyl ether (MTBE) and ethyl acetate have been used successfully.[1][8] Ensure vigorous and adequate vortexing (e.g., 10 minutes) to maximize partitioning of the analyte into the organic phase.[1]
Non-Optimal pH The sample should be acidified prior to extraction. Add a small volume of 0.1% formic acid to the sample and vortex before adding the organic solvent.[1]
Analyte Adsorption Use polypropylene tubes instead of glass to minimize the risk of Clevidipine adsorbing to surfaces.

Problem: High Variability in Results Between Replicates

Possible CauseRecommended Solution
Inconsistent Sample Handling Time Standardize all processing times, especially the duration between sample collection, stabilization, and extraction. Process samples in smaller, manageable batches to ensure consistency.
Temperature Fluctuations Maintain a consistent cold chain. Keep all samples, reagents, and equipment (e.g., centrifuge) at the recommended low temperature (4°C) throughout the entire workflow.[1]
Incomplete Mixing Ensure thorough vortexing at each step where reagents are added (e.g., after adding internal standard, acid, and extraction solvent) to guarantee a homogenous mixture.[1]

Problem: Significant Matrix Effects in LC-MS/MS Analysis

Possible CauseRecommended Solution
Phospholipid Interference The lipid emulsion formulation of Clevidipine and endogenous lipids can cause ion suppression. Optimize the LLE or consider a post-extraction SPE cleanup step.[11] Modifying the LC gradient may also help separate Clevidipine from co-eluting lipids.[12]
Ion Suppression/Enhancement The use of a stable isotope-labeled internal standard (e.g., Clevidipine-d7) is crucial.[1] This standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.
High Sample Concentration If sensitivity allows, dilute the final extract before injection into the LC-MS/MS system. This can reduce the concentration of interfering matrix components.

Quantitative Data Summary

Table 1: Clevidipine Extraction Recovery and Matrix Effect Data from Whole Blood using LLE

AnalyteQC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Matrix Effect (%)
ClevidipineLow0.380.3114
ClevidipineMedium8.083.4117
ClevidipineHigh2480.4115

Data sourced from a study utilizing a Liquid-Liquid Extraction (LLE) method with MTBE solvent followed by LC-MS/MS analysis.[1]

Experimental Protocols & Workflows

Clevidipine Metabolic Pathway

Clevidipine is rapidly metabolized by esterases in the blood and extravascular tissues to its primary, inactive carboxylic acid metabolite, H152/81.[1][4]

G Clevidipine Clevidipine (Active Drug) Metabolite H152/81 (Inactive Metabolite) Clevidipine->Metabolite Blood & Tissue Esterases

Clevidipine's primary metabolic pathway.
Protocol 1: Liquid-Liquid Extraction (LLE) from Whole Blood

This protocol is adapted from a validated LC-MS/MS method for the simultaneous quantitation of Clevidipine and its metabolite.[1]

Materials:

  • Whole blood collected in appropriate anticoagulant tubes.

  • Clevidipine-d7 internal standard (IS) working solution.

  • 0.1% Formic Acid in water.

  • Methyl tert-butyl ether (MTBE), HPLC grade.

  • Polypropylene tubes (1.5 mL).

  • Refrigerated centrifuge (4°C).

  • Vortex mixer.

  • Nitrogen evaporator.

Procedure:

  • Pre-cool 1.5 mL polypropylene tubes in an ice bath.

  • To a pre-cooled tube, add 25 µL of the IS working solution.

  • Add 50 µL of the whole blood sample.

  • Add 50 µL of 0.1% formic acid.

  • Vortex the mixture for 1 minute.

  • Add 500 µL of MTBE to the tube.

  • Vortex vigorously for 10 minutes to ensure thorough extraction.

  • Centrifuge the sample at 10,000 x g for 5 minutes at 4°C.

  • Carefully transfer 200 µL of the upper organic supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at room temperature.

  • Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.

General Extraction and Analysis Workflow

The following diagram outlines the critical steps from sample collection to final analysis for Clevidipine.

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase Collect 1. Sample Collection (Whole Blood) Stabilize 2. Immediate Cooling & Stabilization Collect->Stabilize Extract 3. Extraction (e.g., LLE) Stabilize->Extract Analyze 4. LC-MS/MS Analysis Extract->Analyze

Key workflow stages for Clevidipine analysis.
Troubleshooting Logic for Low Recovery

This diagram provides a logical path to diagnose the cause of poor Clevidipine recovery during extraction.

G Start Problem: Low Clevidipine Recovery Check_Stab Was sample stabilized immediately upon collection (ice, inhibitors)? Start->Check_Stab Check_pH Was sample pH adjusted correctly before extraction? Check_Stab->Check_pH Yes Sol_Stab Solution: Implement strict cold chain and use stabilizing agents. Check_Stab->Sol_Stab No Check_Ext Was extraction procedure (solvent volume, vortex time) followed? Check_pH->Check_Ext Yes Sol_pH Solution: Ensure proper acidification (e.g., with formic acid). Check_pH->Sol_pH No Sol_Ext Solution: Verify solvent choice/volume and increase mixing energy/time. Check_Ext->Sol_Ext No Success Recovery Improved Check_Ext->Success Yes Sol_Stab->Check_Stab Sol_pH->Check_pH Sol_Ext->Check_Ext

A decision tree for troubleshooting low recovery.

References

Addressing isotopic interference in (R)-Clevidipine-13C,d3 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isotopic interference in the analysis of (R)-Clevidipine-13C,d3.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of an this compound LC-MS/MS assay?

A1: Isotopic interference, also known as crosstalk, occurs when the isotopic signal of the unlabeled analyte ((R)-Clevidipine) contributes to the signal of its stable isotope-labeled internal standard (SIL-IS), this compound, or vice versa.[1] This can happen because naturally abundant heavy isotopes (like ¹³C) in the analyte can result in a mass-to-charge ratio (m/z) that overlaps with the m/z of the SIL-IS, leading to inaccuracies in quantification.[2]

Q2: What are the primary causes of isotopic interference in this analysis?

A2: The main causes include:

  • Natural Isotope Abundance: The analyte, (R)-Clevidipine, contains a significant number of carbon atoms. The natural abundance of ¹³C (about 1.1%) means there is a statistical probability that some analyte molecules will have one or more ¹³C atoms, increasing their mass and potentially interfering with the signal of the this compound internal standard.[3]

  • Isotopic Purity of the Internal Standard: The this compound internal standard may contain a small percentage of unlabeled (R)-Clevidipine as an impurity, which will contribute to the analyte signal.[4]

  • Presence of Other Isotopes: Other elements in the molecule with naturally occurring isotopes, such as chlorine in the active metabolite H152/81, can also contribute to isotopic interference.[4][5]

Q3: How can I detect isotopic interference in my assay?

A3: You can detect isotopic interference by:

  • Analyzing the Analyte at High Concentrations: Inject a high concentration of the unlabeled analyte and monitor the mass transition of the labeled internal standard. A detectable signal in the internal standard's channel indicates interference from the analyte.

  • Analyzing the Labeled Standard Alone: Inject a solution of the this compound internal standard and monitor the mass transition of the unlabeled analyte. A signal in the analyte's channel suggests the presence of unlabeled impurity in the standard.

  • Observing Non-Linear Calibration Curves: Isotopic interference can lead to non-linear calibration curves, especially at the high and low ends of the concentration range.[2]

Q4: What are the general strategies to mitigate isotopic interference?

A4: General strategies include:

  • Chromatographic Separation: Optimize the liquid chromatography (LC) method to ensure baseline separation of the analyte and its internal standard. However, since (R)-Clevidipine and this compound are chemically identical, they will likely co-elute.[5]

  • Mass Spectrometry Parameter Optimization: Carefully select precursor and product ion transitions (MRM) to minimize overlap. It may be possible to select a fragment ion that does not contain the site of isotopic labeling.

  • Use of High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between ions with very similar m/z ratios, potentially resolving the interference.

  • Mathematical Correction: Employ correction algorithms or nonlinear calibration functions to account for the isotopic contribution.[2][4]

Troubleshooting Guide

Issue: Inaccurate quantification of (R)-Clevidipine, potentially due to isotopic interference.

This troubleshooting guide provides a step-by-step approach to identify and resolve isotopic interference issues.

Troubleshooting Isotopic Interference cluster_0 Step 1: Confirmation of Interference cluster_1 Step 2: Assess IS Purity cluster_2 Step 3: Mitigation Strategies cluster_3 Step 4: Validation A Inject high concentration of (R)-Clevidipine (analyte) B Monitor MRM transition of This compound (IS) A->B C Signal detected in IS channel? B->C F Signal detected in analyte channel? C->F No G Optimize MRM Transitions: Select fragments to exclude isotopic overlap C->G Yes D Inject this compound (IS) alone E Monitor MRM transition of (R)-Clevidipine (analyte) D->E E->F F->G Yes H Improve Chromatographic Separation: (Likely not feasible for co-eluting SIL-IS) G->H I Implement Mathematical Correction: Use nonlinear calibration or correction factors H->I J Re-validate assay with chosen mitigation strategy I->J K Assess accuracy, precision, and linearity J->K

Caption: A logical workflow for troubleshooting isotopic interference in this compound analysis.

Quantitative Data Summary

Table 1: Example LC-MS/MS Parameters for Clevidipine and its Metabolite [4][5]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Clevidipine473.1 ([M+NH4]+)338.1ESI+
Clevidipine-d7 (IS)480.1 ([M+NH4]+)338.1ESI+
H152/81 (Metabolite)356.0 ([M+H]+)324.0ESI+
H152/81-13C,d3 (IS)362.2 ([M+H]+)326.2ESI+

Note: The selection of the m/z 362.2 precursor for H152/81-13C,d3 was crucial to avoid isotopic interference from the chlorine-containing H152/81.[4][5]

Table 2: Example Method Validation Data for Clevidipine and its Metabolite in Human Whole Blood [5]

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Clevidipine0.1 - 300.180.3 - 83.4114 - 117
H152/812 - 6002.076.8 - 80.697.8 - 101

Experimental Protocols

Protocol 1: Assessment of Isotopic Contribution of Analyte to Internal Standard

Objective: To quantify the percentage of signal contribution from the unlabeled analyte to the labeled internal standard.

Methodology:

  • Prepare a high-concentration solution of (R)-Clevidipine (e.g., at the upper limit of quantification, ULOQ).

  • Prepare a solution of the this compound internal standard at the concentration used in the assay.

  • Inject the high-concentration analyte solution and acquire data monitoring both the analyte and internal standard MRM transitions.

  • Inject the internal standard solution and acquire data for its MRM transition.

  • Calculate the peak area of the signal observed in the internal standard channel upon injection of the high-concentration analyte.

  • Divide this area by the peak area of the internal standard when injected alone and multiply by 100 to get the percent contribution.

Protocol for Assessing Analyte Contribution to IS cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculation prep1 Prepare high concentration (R)-Clevidipine solution (ULOQ) prep2 Prepare this compound IS solution at working concentration A Inject high concentration analyte B Monitor analyte and IS MRM transitions A->B E Measure peak area in IS channel from analyte injection (Area_interfere) B->E C Inject IS solution alone D Monitor IS MRM transition C->D F Measure peak area of IS from IS injection (Area_IS) D->F G Calculate % Contribution: (Area_interfere / Area_IS) * 100 E->G F->G Nonlinear Calibration Correction Workflow cluster_exp Experimental Determination cluster_model Modeling and Quantification exp1 Analyze pure analyte solution exp2 Determine analyte-to-IS interference factor exp1->exp2 model1 Incorporate interference factors into a nonlinear calibration model exp2->model1 exp3 Analyze pure IS solution exp4 Determine IS-to-analyte interference factor exp3->exp4 exp4->model1 model2 Fit calibration curve using the nonlinear function model1->model2 model3 Quantify unknown samples using the corrected curve model2->model3

References

Minimizing ion suppression in the analysis of Clevidipine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of Clevidipine.

Troubleshooting Guides

Issue: Low Clevidipine Signal Intensity and Poor Sensitivity

Question: My Clevidipine signal is weak and inconsistent, leading to poor sensitivity in my LC-MS/MS analysis. What are the potential causes and how can I troubleshoot this?

Answer:

Low signal intensity and poor sensitivity for Clevidipine are often linked to ion suppression, a phenomenon where other molecules in the sample interfere with the ionization of Clevidipine in the mass spectrometer's ion source.[1] Given that Clevidipine is analyzed in complex biological matrices like plasma or whole blood, endogenous components are common culprits.[2][3]

Troubleshooting Workflow:

start Start: Low Clevidipine Signal check_is 1. Evaluate Internal Standard (IS) Performance start->check_is is_ok IS signal stable? check_is->is_ok troubleshoot_is Troubleshoot IS (e.g., degradation, incorrect concentration) is_ok->troubleshoot_is No sample_prep 2. Optimize Sample Preparation is_ok->sample_prep Yes chromatography 3. Optimize Chromatography sample_prep->chromatography ms_params 4. Adjust MS Parameters chromatography->ms_params end End: Improved Signal ms_params->end

Caption: Troubleshooting workflow for low Clevidipine signal.

Potential Causes and Solutions:

Potential Cause Recommended Solution Explanation
Inadequate Sample Cleanup Implement a robust sample preparation method such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[2][4]These techniques are effective at removing major sources of ion suppression like phospholipids and proteins from biological samples.[2] For Clevidipine, LLE has been successfully used.[5][6]
Co-elution with Interfering Substances Optimize the chromatographic separation to resolve Clevidipine from matrix components.[3]Modifying the gradient, mobile phase composition, or using a different column chemistry can shift the retention time of Clevidipine away from regions of ion suppression.[7]
Matrix Effects Use a stable isotope-labeled internal standard (SIL-IS), such as Clevidipine-d7.[5][8]A SIL-IS co-elutes with Clevidipine and experiences similar ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[3][8]
Sample Dilution If the concentration of Clevidipine is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[8][9]This is a simple first step but may not be feasible for samples with low Clevidipine concentrations.
Clevidipine Instability Ensure proper sample stabilization immediately after collection.Clevidipine is an ester-containing drug prone to rapid hydrolysis by esterases in blood.[10] Use of esterase inhibitors like sodium fluoride and antioxidants like ascorbic acid is crucial.[5][10]
Issue: Inconsistent and Irreproducible Results for Quality Control (QC) Samples

Question: I am observing significant variability in my Clevidipine QC sample results. What could be causing this and how can I improve reproducibility?

Answer:

Inconsistent results for QC samples often point to variable matrix effects between different samples.[8] The composition of biological matrices can differ from one individual to another, leading to varying degrees of ion suppression.

Troubleshooting Steps:

  • Confirm Ion Suppression: Perform a post-column infusion experiment to identify the regions of ion suppression in your chromatogram.[7][11]

  • Review Sample Preparation: Ensure your sample preparation method is robust and consistently applied across all samples. Even minor variations can lead to different levels of matrix components in the final extract.

  • Employ Matrix-Matched Calibrants and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples to compensate for consistent matrix effects.[8]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variability in ion suppression.[8] Clevidipine-d7 is a suitable SIL-IS.[5][6]

Logical Relationship for Improving Reproducibility:

start Inconsistent QC Results cause Variable Ion Suppression (due to matrix variability) start->cause solution1 Robust Sample Prep (LLE or SPE) cause->solution1 solution2 Matrix-Matched Calibrators cause->solution2 solution3 Use Stable Isotope-Labeled IS (e.g., Clevidipine-d7) cause->solution3 outcome Improved Reproducibility and Accuracy solution1->outcome solution2->outcome solution3->outcome start Start: 50 µL Blood Sample add_is Add 25 µL IS Working Solution start->add_is add_acid Add 50 µL 0.1% Formic Acid add_is->add_acid vortex1 Vortex for 1 min add_acid->vortex1 add_mtbe Add 500 µL MTBE vortex1->add_mtbe vortex2 Vortex vigorously for 10 min add_mtbe->vortex2 centrifuge Centrifuge at 10,000 g for 5 min at 4°C vortex2->centrifuge transfer Transfer 200 µL of supernatant centrifuge->transfer evaporate Evaporate to dryness under Nitrogen transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc LC System column Analytical Column lc->column tee column->tee ms Mass Spectrometer tee->ms syringe_pump Syringe Pump with Clevidipine Solution syringe_pump->tee

References

Technical Support Center: Best Practices for Labeled Internal Standards in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the best practices for using labeled internal standards (IS) in regulated bioanalysis.

Troubleshooting Guide: Inconsistent Internal Standard Response

An inconsistent internal standard response can compromise the accuracy and reliability of bioanalytical data. This guide provides a systematic approach to diagnosing and resolving common issues.[1][2][3]

Step 1: Characterize the Inconsistency

The initial step is to visualize the internal standard (IS) peak area for all samples within the analytical run to identify specific patterns of variability.[1][4]

Pattern of Inconsistency Potential Root Cause(s) Initial Action(s)
Sporadic Flyers (One or two samples with drastically different IS response)Pipetting or spiking error, injection malfunction, sample-specific matrix effects.[1]Re-inject the affected sample. If the issue persists, re-analyze the sample. If still inconsistent, investigate for matrix effects specific to that sample.[1]
Systematic Trend (IS response for unknown samples is consistently higher or lower than calibration standards and QCs)Differences in matrix composition between study samples and standards (e.g., lipemic or hemolyzed samples), lot-dependent matrix effects.[1][4]Conduct matrix effect experiments. Consider sample dilution or using a more robust sample extraction method.
Gradual Drift (IS response consistently increases or decreases over the run)Instrument instability (e.g., detector sensitivity drift), temperature fluctuations in the autosampler, gradual build-up of contaminants on the column or in the ion source.Re-inject a subset of samples to confirm the trend.[1] Check instrument performance and logs. Perform system maintenance if necessary.
Abrupt Shift (Sudden change in IS response mid-run)Human error during the preparation of a subset of samples, change in instrument conditions during the run, issue with a specific reagent lot.[1]Review sample preparation records and instrument logs for any changes or errors that correlate with the shift.[1]
Step 2: Investigation Workflow

A logical workflow can help pinpoint the source of internal standard variability.

IS_Troubleshooting_Workflow start Inconsistent IS Response Detected characterize Characterize Pattern of Variability (Sporadic, Systematic, Drift, Shift) start->characterize investigate Investigate Potential Causes characterize->investigate human_error Human Error (e.g., Pipetting, Spiking) investigate->human_error Sporadic/Abrupt instrument_issue Instrument Issue (e.g., Injector, Detector) investigate->instrument_issue Drift/Abrupt matrix_effect Matrix Effect (e.g., Ion Suppression) investigate->matrix_effect Systematic remedial_action Implement Remedial Action human_error->remedial_action instrument_issue->remedial_action matrix_effect->remedial_action reanalyze Re-analyze Affected Samples remedial_action->reanalyze If error is correctable method_optimization Optimize Method (e.g., Extraction, Chromatography) remedial_action->method_optimization If matrix effect is present document Document Findings and Actions reanalyze->document method_optimization->document

Caption: Workflow for troubleshooting inconsistent internal standard response.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it critical in regulated bioanalysis?

An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added at a constant concentration to all calibration standards, quality controls (QCs), and study samples before extraction.[1][5] Its primary role is to compensate for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.[1][6] An ideal IS corrects for variations in sample extraction recovery, injection volume, matrix effects, and instrument fluctuations.[1]

Q2: What are the different types of internal standards, and which is preferred?

There are two main types of internal standards used in LC-MS bioanalysis:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard."[7][8][9] They are the same molecule as the analyte but with one or more atoms replaced by a heavier isotope (e.g., ²H, ¹³C, ¹⁵N).[6][8]

  • Structural Analogs: These are molecules with a chemical structure similar to the analyte but different enough to be distinguished by the mass spectrometer.[5]

SIL internal standards are preferred by regulatory agencies like the FDA and EMA because their near-identical physicochemical properties to the analyte allow for better compensation for matrix effects and variability in extraction and ionization.[7][9][10]

Q3: What are the potential pitfalls of using a stable isotope-labeled (SIL) internal standard?

While SIL-ISs are the preferred choice, they are not without potential issues:

  • Isotopic Purity: The SIL-IS should be checked for the presence of the unlabeled analyte, as this can lead to an overestimation of the analyte concentration, especially at the lower limit of quantitation (LLOQ).[11]

  • Chromatographic Separation: Deuterium-labeled standards, in particular, can sometimes exhibit slightly different retention times than the analyte, which may lead to differential ion suppression or enhancement.[8][12][13][14]

  • Isotopic Exchange: Deuterium atoms can sometimes exchange with protons from the solvent, which can affect the stability and accuracy of the IS.[8]

Q4: According to regulatory guidelines (FDA/EMA/ICH M10), when is investigation into IS variability required?

Investigation is warranted when the IS response variability may impact the accuracy of the data.[3][15][16] The FDA guidance suggests that if the range of IS responses for study samples is similar to that of the calibration standards and QCs in the same run, the data accuracy is not likely impacted.[15] However, further investigation is needed in situations such as:

  • The range of IS responses for study samples is significantly wider than for calibration standards and QCs.[3]

  • IS responses for study samples are consistently lower or higher than for calibration standards and QCs.[3][15]

  • A gradual drift or pattern in IS responses is observed.[15]

The International Council for Harmonisation (ICH) M10 guideline, adopted by both the FDA and EMA, emphasizes monitoring the IS response to ensure the reliability of bioanalytical data.[7][10]

Q5: What is the decision-making process for selecting an appropriate internal standard during method development?

The selection of an internal standard is a critical step in method development.[17]

IS_Selection_Process start Start Method Development is_sil_available Is a Stable Isotope-Labeled (SIL) IS Available? start->is_sil_available select_sil Select SIL IS is_sil_available->select_sil Yes select_analog Select Structural Analog IS is_sil_available->select_analog No evaluate_purity Evaluate Purity and Isotopic Contribution select_sil->evaluate_purity evaluate_properties Evaluate Physicochemical Properties (Similarity to Analyte) select_analog->evaluate_properties assess_performance Assess Performance: - Co-elution - Matrix Effects - Recovery evaluate_purity->assess_performance evaluate_properties->assess_performance is_performance_acceptable Is Performance Acceptable? assess_performance->is_performance_acceptable finalize_selection Finalize IS Selection is_performance_acceptable->finalize_selection Yes reselect_is Re-select IS or Optimize Method is_performance_acceptable->reselect_is No reselect_is->is_sil_available

Caption: Decision-making process for internal standard selection.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

Objective: To assess whether the biological matrix affects the ionization of the analyte and internal standard.[18]

Methodology:

  • Sample Sets: Prepare three sets of samples using at least six different sources of the biological matrix.[18]

    • Set A (Neat Solution): Analyte and IS spiked in the reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the extract is spiked with the analyte and IS.

    • Set C (Pre-Extraction Spike): Blank matrix is spiked with the analyte and IS before extraction.

  • Analysis: Analyze all three sets of samples.

  • Calculation:

    • Matrix Factor (MF): MF = (Peak Response in Set B) / (Peak Response in Set A)

    • Recovery (RE): RE = (Peak Response in Set C) / (Peak Response in Set B)

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Acceptance Criteria: The IS-normalized MF should be consistent across all lots, typically with a coefficient of variation (%CV) ≤ 15%.

Protocol 2: Assessment of Internal Standard Cross-Interference

Objective: To ensure that the analyte does not interfere with the detection of the IS, and the IS does not interfere with the detection of the analyte.[11]

Methodology:

  • Sample Preparation:

    • Prepare blank matrix samples spiked with the analyte at the upper limit of quantitation (ULOQ).

    • Prepare blank matrix samples spiked with the IS at its working concentration.

  • Analysis:

    • Analyze the ULOQ samples and monitor the mass transition of the IS.

    • Analyze the IS-only samples and monitor the mass transition of the analyte.

  • Acceptance Criteria (based on ICH M10):

    • The response of the IS in the ULOQ sample should be ≤ 5% of the IS response in a blank sample spiked only with the IS.[11]

    • The response of the analyte in the IS-only sample should be ≤ 20% of the analyte response at the LLOQ.[11]

Quantitative Data Summary

The choice of internal standard significantly impacts assay performance. The following table summarizes typical performance characteristics.

Internal Standard Type Typical Accuracy (% Bias) Typical Precision (%CV) Matrix Effect Compensation
Stable Isotope-Labeled (¹³C, ¹⁵N) ± 5%< 5%Excellent
Deuterated (²H) ± 10%< 10%Good to Excellent
Structural Analog ± 15%< 15%Moderate to Good

Data is representative and can vary based on the specific analyte, matrix, and method.[18]

References

Validation & Comparative

Cross-Validation of Clevidipine Assays: A Comparative Guide to the Use of (R)-Clevidipine-13C,d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Clevidipine, a short-acting dihydropyridine calcium channel antagonist, with a focus on the cross-validation of assays utilizing the stable isotope-labeled internal standard, (R)-Clevidipine-13C,d3. The use of an appropriate internal standard is critical for the accuracy, precision, and robustness of bioanalytical methods, particularly in complex matrices such as whole blood or plasma. This document outlines the experimental protocols, presents comparative performance data, and visualizes key workflows and mechanisms to aid researchers in the development and validation of reliable Clevidipine assays.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard.[1][2] These standards, such as this compound, have chemical and physical properties that are nearly identical to the analyte of interest.[1][2] This similarity ensures they co-elute chromatographically and behave similarly during sample extraction and ionization, effectively compensating for matrix effects and other sources of variability.[1] The use of a SIL-IS like this compound is therefore recommended to enhance the precision and accuracy of the analytical method.[3]

Experimental Protocols

A robust and validated bioanalytical method is essential for the accurate quantification of Clevidipine in clinical and preclinical studies. The following protocol is a synthesis of established LC-MS/MS methods for Clevidipine analysis in human whole blood.[3][4][5]

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of human whole blood, add 25 µL of an internal standard working solution of this compound in methanol.

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of ethyl acetate as the extraction solvent.

  • Vortex for 5 minutes, followed by centrifugation at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 5 µL aliquot into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography:

    • Column: ACE Excel 2 Phenyl (50 × 2.1 mm) or equivalent.[3][4][5]

    • Mobile Phase: A gradient of methanol and 5 mM ammonium formate.[6]

    • Flow Rate: 0.5 mL/min.[6]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), typically in negative mode for Clevidipine.[6]

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Clevidipine: m/z 454.1 → 234.1[6]

      • This compound: The specific transition for this internal standard would be determined based on its mass shift, but it is expected to be similar to other deuterated Clevidipine standards like Clevidipine-d7 (m/z 480.1→338.1).[3][4][5]

Performance Data and Comparison

The following tables summarize the performance characteristics of a validated LC-MS/MS method for Clevidipine, highlighting the benefits of using a stable isotope-labeled internal standard.

Table 1: Quantitative Performance of a Validated Clevidipine Assay [3][4][5]

ParameterPerformance
Linearity Range0.1–30 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Accuracy (%RE)Within ±15%
Extraction Recovery80.3 - 83.4%
Matrix EffectMinimal

Table 2: Comparison of Internal Standard Strategies

Internal Standard TypeExampleAdvantagesDisadvantages
Stable Isotope-Labeled This compound Co-elutes with the analyte, providing the best compensation for matrix effects and variability in extraction and ionization.[1][2] High accuracy and precision.Higher cost of synthesis.
Structural Analog Elofesalamide[6]More readily available and cost-effective than SIL-ISs. Can provide acceptable results if chromatographic and mass spectrometric behavior is similar to the analyte.May not co-elute with the analyte, leading to inadequate compensation for matrix effects. Can be affected by interfering substances in the matrix.

Visualizing the Process and Mechanism

To further clarify the experimental process and the mechanism of action of Clevidipine, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Blood Whole Blood Sample IS Add this compound Blood->IS LLE Liquid-Liquid Extraction (Ethyl Acetate) IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC Chromatographic Separation (ACE Excel 2 Phenyl) Recon->LC MS Mass Spectrometric Detection (MRM) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Experimental workflow for the bioanalysis of Clevidipine.

Clevidipine Clevidipine CaChannel L-type Calcium Channel (in vascular smooth muscle) Clevidipine->CaChannel blocks CaInflux Calcium Influx Contraction Vasoconstriction CaInflux->Contraction leads to

References

A Comparative Guide to Clevidipine Quantification Methods in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Clevidipine in biological matrices, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the most prevalent and sensitive technique reported in the scientific literature. While older methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) have been mentioned for Clevidipine analysis, detailed validated methods for bioanalytical applications are less common, reflecting a shift towards the superior sensitivity and selectivity of LC-MS/MS.[1][2] This document summarizes quantitative data from published studies, presents detailed experimental protocols, and includes visualizations to illustrate key processes.

Comparison of Quantitative Performance

The following table summarizes the performance characteristics of various validated LC-MS/MS methods for the quantification of Clevidipine in human whole blood and plasma. This data is compiled from individual studies and is intended to provide a comparative overview. Direct inter-laboratory comparison studies have not been widely published.

ParameterMethod 1: LC-MS/MS (Human Whole Blood)Method 2: LC-MS/MS (Human Plasma)Method 3: UPLC-UV (Clevidipine API)
Linearity Range 0.1 - 30 ng/mL0.100 - 40.0 ng/mLNot specified for biological matrix
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.100 ng/mL0.03 µg/mL (API)
Intra-day Precision (%RSD) ≤ 3.3%Within acceptable criteria0.7% (API)
Inter-day Precision (%RSD) ≤ 5.8%Within acceptable criteriaNot specified
Accuracy (%RE) -0.4% to 3.3%Within acceptable criteriaNot specified for biological matrix
Extraction Recovery 80.3% - 83.4%Not explicitly statedNot applicable
Internal Standard (IS) Clevidipine-d₇Clevidipine-d₇Not applicable
Reference Li, P., et al. (2022)[1][3]Zhang, Y., et al. (2020) as cited in Li, P., et al. (2022)[1]Anonymous (2025)

Experimental Protocols

Method 1: LC-MS/MS Quantification of Clevidipine in Human Whole Blood

This method, adapted from Li, P., et al. (2022), is suitable for clinical pharmacokinetic studies and therapeutic drug monitoring.[1][3]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 1.5-mL polypropylene tube precooled in an ice bath, add 25 µL of the internal standard working solution (Clevidipine-d₇), 50 µL of the whole blood sample, and 50 µL of 0.1% formic acid.

  • Vortex the mixture for 1 minute.

  • Add 500 µL of methyl tert-butyl ether (MTBE) and vortex vigorously for 10 minutes.

  • Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.[1]

  • Transfer 200 µL of the supernatant to a clean 96-well plate and evaporate to dryness under a stream of nitrogen at room temperature.[1]

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions

  • Column: ACE Excel 2 Phenyl (50 x 2.1 mm)[1]

  • Mobile Phase: A gradient of mobile phase A and mobile phase B (specifics of the mobile phase composition are detailed in the original publication).

  • Flow Rate: As optimized for the specific column and system.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Clevidipine: m/z 473.1 → 338.1[2][3]

    • Clevidipine-d₇ (IS): m/z 480.1 → 338.1[2][3]

Method 2: HPLC-UV for Clevidipine Active Pharmaceutical Ingredient (API)

1. Sample Preparation (Hypothetical for Plasma)

  • Protein Precipitation: To a plasma sample, add a precipitating agent like acetonitrile or methanol, vortex, and centrifuge to pellet the proteins.

  • Liquid-Liquid Extraction (LLE): Extract the supernatant with a suitable organic solvent. Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Solid-Phase Extraction (SPE): Pass the plasma sample through an SPE cartridge that retains Clevidipine, wash away interferences, and then elute Clevidipine with an appropriate solvent.

2. Chromatographic Conditions (Based on API method)

  • Column: ACQUITY UPLC CHS C18 (100 x 2.1mm, 1.8µm)

  • Mobile Phase: A mixture of KH₂PO₄ buffer and Acetonitrile (e.g., 60:40 v/v)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • UV Detection Wavelength: 240 nm

Visualizations

Clevidipine Quantification Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Whole Blood/Plasma Sample is Add Internal Standard (Clevidipine-d7) start->is extract Liquid-Liquid Extraction (e.g., MTBE) is->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject lc Chromatographic Separation (C18 or Phenyl Column) inject->lc ms Mass Spectrometry (ESI+, MRM) lc->ms integrate Peak Integration ms->integrate curve Calibration Curve Generation integrate->curve quantify Quantification of Clevidipine curve->quantify

Caption: General workflow for the quantification of Clevidipine by LC-MS/MS.

Mechanism of Action of Clevidipine

G cluster_cell Vascular Smooth Muscle Cell cluster_action Pharmacological Action ca_channel L-type Voltage-Gated Ca²⁺ Channel ca_influx Ca²⁺ Influx ca_channel->ca_influx Allows relaxation Muscle Relaxation contraction Muscle Contraction ca_influx->contraction Leads to vasoconstriction Vasoconstriction (Increased Blood Pressure) contraction->vasoconstriction vasodilation Vasodilation (Decreased Blood Pressure) relaxation->vasodilation clevidipine Clevidipine clevidipine->ca_channel Blocks

Caption: Clevidipine blocks L-type calcium channels, leading to vasodilation.

References

Validation of a Clevidipine bioanalytical method according to FDA/EMA guidelines

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Examination of a Validated LC-MS/MS Method for Clevidipine in Accordance with FDA/EMA Guidelines, Alongside a Comparative Analysis of Alternative Methods for Dihydropyridine Calcium Channel Blockers.

This guide provides a comprehensive overview of a validated bioanalytical method for the quantification of Clevidipine in biological matrices, meticulously evaluated against the standards set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6][7][8][9][10] For the benefit of researchers, scientists, and drug development professionals, this document presents a detailed experimental protocol for the Clevidipine method and contrasts its performance with established bioanalytical techniques for other dihydropyridine calcium channel blockers, namely Nimodipine, Felodipine, and Amlodipine.

Performance Data Summary

The following tables summarize the quantitative performance data of the validated Clevidipine bioanalytical method and compare it with methods for other similar drugs.

Table 1: Comparison of LC-MS/MS Bioanalytical Method Validation Parameters

ParameterClevidipine in Human Whole Blood[11][12][13][14]Nimodipine in Human PlasmaFelodipine in Human PlasmaAmlodipine in Human Plasma
Linearity Range (ng/mL) 0.1 - 300.5 - 100[1][2]0.1038 - 10.38[15]0.100 - 9.990[12]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.10.5[1][2]0.1038[15]0.100[12]
Accuracy (%) Within ±15% of nominalWithin ±15% of nominal[1][2]Within ±15% of nominalWithin ±15% of nominal[12]
Precision (%RSD) ≤15%≤15%[1][2]≤10.4%[15]≤15%
Extraction Recovery (%) 76.8 - 83.4Not explicitly stated99.4[15]Not explicitly stated
Matrix Effect (%) 97.8 - 117Not explicitly stated110.1[15]Not explicitly stated

Table 2: Chromatographic and Mass Spectrometric Conditions

ParameterClevidipine Method[11][12][13][14]Nimodipine Method[1][2]Felodipine Method[15]Amlodipine Method[12]
Chromatographic Column ACE Excel 2 Phenyl (50 x 2.1 mm)C18Hypersil BOS-C18 (150 mm x 2.1 mm, 5 µm)Zorbax SB, C18, 50*4.6 mm, 3.5 mm
Mobile Phase A: 2 mM Ammonium Acetate in WaterB: Acetonitrile (Gradient)Not explicitly statedAcetonitrile-0.1% Formic acid (12:88, v/v)5 mM Ammonium Acetate in 0.1% Formic Acid: Methanol: Acetonitrile (40:30:30)
Flow Rate (mL/min) 0.6Not explicitly statedNot explicitly statedNot explicitly stated
Ionization Mode ESI PositiveESI Negative[1][2]ESI Positive[15]ESI Positive[12]
MRM Transition (m/z) 473.1 → 338.1417 → 359[1][2]384.1 → 338.0[15]409.10 → 238.00[12]
Internal Standard (IS) Clevidipine-d7Nitrendipine[1][2]Nimodipine[15]Amlodipine maleate d4[12]

Experimental Protocols

Clevidipine Bioanalytical Method

This method details the simultaneous quantitation of Clevidipine and its active metabolite H152/81 in human whole blood by LC-MS/MS.[11][12][13][14]

1. Sample Preparation:

  • A liquid-liquid extraction procedure is employed for sample preparation.[11][13][14]

  • Isotope-labeled internal standards (Clevidipine-d7 and H152/81-13C-d3) are used.[11][13][14]

2. Chromatographic Conditions:

  • System: Shimadzu UPLC system.[12]

  • Column: ACE Excel 2 Phenyl (50 x 2.1 mm) maintained at 40°C.[12][13][14]

  • Mobile Phase: A gradient of 2 mM ammonium acetate in water (A) and acetonitrile (B) is used at a flow rate of 0.6 mL/min.[12]

  • Injection Volume: 20 µL.[12]

3. Mass Spectrometric Conditions:

  • System: AB SCIEX Triple Quad 6500+ mass spectrometer.[12]

  • Ionization: Positive electrospray ionization (ESI).[12]

  • Mode: Multiple Reaction Monitoring (MRM).[12]

  • Transitions:

    • Clevidipine: m/z 473.1 → 338.1[12][13][14]

    • Clevidipine-d7: m/z 480.1 → 338.1[12][13][14]

    • H152/81: m/z 356.0 → 324.0[12][13][14]

    • H152/81-13C-d3: m/z 362.2 → 326.2[12][13][14]

Method Validation Workflow and Regulatory Adherence

The validation of a bioanalytical method is a critical process to ensure the reliability and accuracy of the data generated. The workflow adheres to the principles outlined in the FDA and EMA guidelines.

G cluster_0 Method Development & Pre-validation cluster_1 Full Validation cluster_2 Application & In-Study Validation Method_Development Method Development (Analyte & IS Optimization, Sample Preparation, Chromatography, MS Detection) Pre_Validation Pre-Validation Experiments (Preliminary assessment of linearity, accuracy, precision) Method_Development->Pre_Validation Selectivity Selectivity & Specificity Pre_Validation->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy_Precision Accuracy & Precision (Intra- & Inter-day) Linearity->Accuracy_Precision LLOQ Lower Limit of Quantification (LLOQ) Accuracy_Precision->LLOQ Recovery Extraction Recovery LLOQ->Recovery Matrix_Effect Matrix Effect Recovery->Matrix_Effect Stability Stability Studies (Freeze-thaw, Bench-top, Long-term) Matrix_Effect->Stability Sample_Analysis Routine Study Sample Analysis Stability->Sample_Analysis ISR Incurred Sample Reanalysis (ISR) Sample_Analysis->ISR

Bioanalytical Method Validation Workflow

The diagram above illustrates the logical progression of a bioanalytical method validation, from initial development through to its application in routine analysis, as stipulated by regulatory bodies.

Clevidipine Bioanalytical Method Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for the analysis of Clevidipine in whole blood.

G Start Whole Blood Sample Collection Spiking Spike with Internal Standard (Clevidipine-d7) Start->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation of Supernatant Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Analysis Chromatographic Separation & Mass Spectrometric Detection Injection->Analysis Quantification Data Acquisition & Quantification Analysis->Quantification

Clevidipine Experimental Workflow

This workflow provides a clear, step-by-step representation of the analytical process, from sample receipt to the final quantification of Clevidipine.

References

A Comparative Guide to the Accurate and Precise Measurement of Clevidipine Using Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Clevidipine, a third-generation dihydropyridine calcium channel blocker. Particular focus is given to the high-precision liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, (R)-Clevidipine-13C,d3, or its close analog, clevidipine-d7. The performance of this modern bioanalytical approach is contrasted with older techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), to highlight the advancements in accuracy, precision, and sensitivity.

Superior Performance with LC-MS/MS and Isotope Dilution

The use of a stable isotope-labeled internal standard, such as this compound or clevidipine-d7, is the gold standard in quantitative bioanalysis. This is due to the nearly identical physicochemical properties of the internal standard and the analyte. This similarity ensures that any variability during sample preparation, chromatography, and ionization is accounted for, leading to highly accurate and precise results. The data presented below is primarily from a validated LC-MS/MS method for the simultaneous quantification of Clevidipine and its active metabolite in human whole blood, utilizing clevidipine-d7 as the internal standard.

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method and provide a comparison with typical data for alternative methods.

Table 1: Performance Characteristics of Clevidipine Quantification Methods

ParameterLC-MS/MS with Clevidipine-d7HPLC-UV (Typical for Dihydropyridines)GC-MS (Estimated)
Linearity Range 0.1 - 30 ng/mL10 - 50 µg/mLWide range, but requires derivatization
Lower Limit of Quantification (LLOQ) 0.1 ng/mL~10 ng/mL>10 ng/mL
Intra-day Precision (%RSD) < 15%< 5%< 15%
Inter-day Precision (%RSD) < 15%< 5%< 15%
Accuracy (%RE) Within ±15%Within ±15%Within ±15%
Extraction Recovery 80.3 - 83.4%VariableVariable

Table 2: Detailed Accuracy and Precision Data for the LC-MS/MS Method with Clevidipine-d7

AnalyteNominal Concentration (ng/mL)Intra-batch Accuracy (%RE) (n=6)Intra-batch Precision (%RSD) (n=6)Inter-batch Accuracy (%RE) (n=18)Inter-batch Precision (%RSD) (n=18)
Clevidipine 0.1 (LLOQ)-2.08.7-1.39.5
0.3 (Low QC)-1.76.3-0.97.1
8.0 (Medium QC)2.54.83.15.4
24.0 (High QC)1.33.51.94.2

Experimental Protocols

Detailed Methodology: LC-MS/MS with Clevidipine-d7 Internal Standard

This protocol is based on a validated method for the simultaneous quantitation of Clevidipine and its active metabolite H152/81 in human whole blood.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 1.5 mL polypropylene tube, add 50 µL of human whole blood sample, 25 µL of the internal standard working solution (clevidipine-d7), and 50 µL of 0.1% formic acid in water.

  • Vortex the mixture for 1 minute.

  • Add 500 µL of methyl tert-butyl ether (MTBE), and vortex vigorously for 10 minutes.

  • Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.

  • Transfer 200 µL of the supernatant (organic layer) to a new 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen gas at room temperature.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography

  • LC System: Shimadzu UPLC system or equivalent.

  • Column: ACE Excel 2 Phenyl (50 x 2.1 mm, 2 µm).

  • Mobile Phase A: 2 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 20 µL.

  • Gradient Elution:

    • 0-2.00 min: 30-35% B

    • 2.00-4.00 min: 35-65% B

    • 4.00-4.01 min: 65-95% B

    • 4.01-4.70 min: 95% B

    • 4.70-4.71 min: 95-30% B

    • 4.71-5.50 min: 30% B

3. Mass Spectrometry

  • MS System: AB SCIEX Triple Quad 6500+ or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Clevidipine: m/z 473.1 → 338.1

    • Clevidipine-d7: m/z 480.1 → 338.1

Alternative Methodologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV represents an older, less sensitive approach for the quantification of Clevidipine. While robust for bulk drug analysis, its application in bioanalysis is limited by a higher limit of quantification and increased susceptibility to matrix interferences compared to LC-MS/MS. For dihydropyridine calcium channel blockers similar to Clevidipine, reported LLOQs are typically in the range of 10-50 ng/mL. The sample preparation for HPLC-UV often requires more extensive clean-up steps to minimize interferences.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another established analytical technique. However, its application to Clevidipine is hampered by the drug's low volatility and thermal instability. To be analyzed by GC-MS, Clevidipine would require a derivatization step to increase its volatility and thermal stability, adding complexity and potential variability to the analytical workflow. Furthermore, the sensitivity of GC-MS for this class of compounds is generally lower than that of modern LC-MS/MS methods.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the highly accurate and precise LC-MS/MS method for Clevidipine measurement.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Whole Blood Sample (50 µL) add_is Add Internal Standard (Clevidipine-d7) sample->add_is add_acid Add 0.1% Formic Acid add_is->add_acid vortex1 Vortex (1 min) add_acid->vortex1 add_mtbe Add MTBE (500 µL) vortex1->add_mtbe vortex2 Vortex (10 min) add_mtbe->vortex2 centrifuge Centrifuge (10,000 x g, 5 min) vortex2->centrifuge supernatant Transfer Supernatant (200 µL) centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_injection Inject into LC System reconstitute->lc_injection Analysis of Sample chromatography Chromatographic Separation (ACE Excel 2 Phenyl Column) lc_injection->chromatography ms_detection Mass Spectrometric Detection (ESI+, MRM) chromatography->ms_detection data_analysis Data Acquisition and Analysis ms_detection->data_analysis

Caption: Experimental workflow for Clevidipine quantification by LC-MS/MS.

A Comparative Guide to the Linearity and Range of Analytical Assays for Clevidipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification of Clevidipine, a short-acting calcium channel blocker. The focus is on the critical validation parameters of linearity and range, offering a valuable resource for selecting the appropriate assay for specific research and development needs. This document summarizes key performance data from published studies and outlines the experimental protocols for each method.

Data Presentation: A Comparative Overview of Clevidipine Assays

The selection of an appropriate analytical method for Clevidipine quantification is contingent on factors such as the required sensitivity, the nature of the sample matrix, and the intended application. The following table summarizes the linearity and range of different validated assays for Clevidipine, providing a clear comparison of their performance characteristics.

Analytical MethodMatrixLinearity RangeLLOQ/LODReference
LC-MS/MS Human Plasma0.100 - 40.0 ng/mLLLOQ: 0.100 ng/mL[1][2]
LC-MS/MS Human Whole Blood0.1 - 30 ng/mLLLOQ: 0.1 ng/mL[3][4]
UPLC APINot SpecifiedLOD: 0.01 µg/mL, LOQ: 0.03 µg/mL[5]
HPTLC Synthetic Mixture1000 - 6000 ng/bandNot Specified[6]
HPLC-UV Not specified in a full validation study for quantification. A method for related substances was linear in the range of 0.40 - 2.49 μg/mL.Not SpecifiedNot Specified[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical assays. This section outlines the experimental protocols for the key methods cited in this guide.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Clevidipine in Human Plasma

This method is highly sensitive and selective, making it suitable for pharmacokinetic studies where low concentrations of Clevidipine are expected.

  • Sample Preparation: A liquid-liquid extraction (LLE) is typically employed. To 50 µL of human plasma, an internal standard (e.g., Clevidipine-d7) is added, followed by an extraction solvent like ethyl acetate. After vortexing and centrifugation, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase. To prevent hydrolysis of Clevidipine, blood samples are collected in tubes containing sodium fluoride, and ascorbic acid and formic acid are added to the separated plasma.[1][2]

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., ACE Excel 3µm SuperC18, 2.1 x 50 mm) is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., methanol) is used.

    • Flow Rate: A typical flow rate is around 0.5 mL/min.

  • Detection:

    • Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

    • Transitions: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for Clevidipine (e.g., m/z 454.1 → 234.0) and its internal standard.[1][2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Clevidipine in Human Whole Blood

This method offers the advantage of analyzing Clevidipine directly in whole blood, which can simplify sample handling.

  • Sample Preparation: Similar to plasma analysis, LLE is a common extraction technique. An aliquot of whole blood is mixed with an internal standard and an extraction solvent. The mixture is vortexed and centrifuged, and the supernatant is processed for injection. The use of whole blood can reduce the total blood volume required for analysis.[3][4][7]

  • Chromatographic Conditions:

    • Column: A phenyl column (e.g., ACE Excel 2 Phenyl, 50 x 2.1 mm) can be used for chromatographic separation.[3][4][7]

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component and an organic modifier is employed.

  • Detection:

    • Instrument: A triple quadrupole mass spectrometer with an ESI source.

    • Transitions: MRM is used for quantification, monitoring specific transitions for Clevidipine and its internal standard.[3][4][7]

Ultra-Performance Liquid Chromatography (UPLC) for Clevidipine API

UPLC offers faster analysis times and higher resolution compared to conventional HPLC, making it suitable for the analysis of active pharmaceutical ingredients (API).

  • Sample Preparation: A stock solution of the Clevidipine API is prepared by dissolving a known amount in a suitable solvent, such as methanol. This stock solution is then diluted to prepare calibration standards and quality control samples.

  • Chromatographic Conditions:

    • Column: A sub-2 µm particle size column (e.g., ACQUITY UPLC CHS C18, 100 x 2.1 mm, 1.8 µm) is used.[5]

    • Mobile Phase: An isocratic mobile phase, for instance, a mixture of a buffer (e.g., KH2PO4) and acetonitrile (e.g., 60:40 v/v), is pumped at a flow rate of around 0.3 mL/min.[5]

    • Temperature: The column temperature is maintained at 30°C.[5]

  • Detection:

    • Detector: A UV detector is used, with the wavelength set at the maximum absorbance of Clevidipine (e.g., 240 nm).[5]

High-Performance Thin-Layer Chromatography (HPTLC) for Clevidipine

HPTLC is a planar chromatographic technique that can be a cost-effective alternative for the analysis of Clevidipine in less complex matrices.

  • Sample Preparation: A stock solution of Clevidipine is prepared in a suitable solvent like methanol. This solution is then spotted onto the HPTLC plate.[6]

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates are used.[6]

    • Mobile Phase: A mixture of toluene and ethyl acetate (e.g., 8:2 v/v) is used as the developing solvent.[6]

  • Detection:

    • Scanner: A TLC scanner is used for densitometric analysis at a specific wavelength (e.g., 370 nm).[6]

Mandatory Visualizations

Visual representations of experimental workflows and logical relationships can significantly enhance understanding. The following diagrams were generated using the Graphviz (DOT language).

Clevidipine_Assay_Workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-Analytical Phase SampleCollection Sample Collection (e.g., Blood in NaF tubes) SampleProcessing Sample Processing (e.g., Plasma Separation) SampleCollection->SampleProcessing Stabilization Addition of Stabilizers (e.g., Ascorbic Acid) SampleProcessing->Stabilization Extraction Sample Extraction (e.g., LLE) Stabilization->Extraction Chromatography Chromatographic Separation (LC or UPLC) Extraction->Chromatography Detection Detection (MS/MS or UV) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataProcessing Data Processing & Quantification DataAcquisition->DataProcessing Reporting Result Reporting DataProcessing->Reporting

Figure 1. General experimental workflow for a Clevidipine bioanalytical assay.

Method_Selection_Factors cluster_factors Decision Factors cluster_methods Analytical Methods Sensitivity Required Sensitivity LCMS LC-MS/MS Sensitivity->LCMS High UPLC UPLC-UV Sensitivity->UPLC Moderate HPLC HPLC-UV Sensitivity->HPLC Low to Moderate Matrix Sample Matrix Matrix->LCMS Complex (Plasma, Blood) Matrix->HPLC Less Complex (API, Formulation) Throughput Sample Throughput Throughput->LCMS High Throughput->UPLC High Cost Cost & Equipment Availability Cost->LCMS High Cost->HPLC Low HPTLC HPTLC Cost->HPTLC Low

Figure 2. Key factors influencing the selection of an analytical method for Clevidipine.

References

A Comparative Guide to Robustness Testing of Analytical Methods for Clevidipine: RP-HPLC vs. HPTLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common analytical methods for the quantification of Clevidipine: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). The focus is on the robustness of these methods, a critical attribute in analytical method validation that ensures reliability under normal usage. The information presented is based on a synthesis of published experimental data.

Method Performance Comparison

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters.[1] This provides an indication of its reliability during normal usage. Below is a summary of validation parameters for RP-HPLC and HPTLC methods for Clevidipine, extracted from various studies.

Table 1: Comparison of Chromatographic Conditions and Performance
ParameterRP-HPLC MethodHPTLC Method
Stationary Phase Inertsil ODS-3 column (250 x 4.6 mm, 5 µm)[2]Pre-coated Silica Gel 60 F254 aluminum plates[3]
Mobile Phase Gradient elution with Mobile Phase A and B. Mobile Phase A: 10 mmol L−1 sodium dihydrogen phosphate in water (pH 3.0 with phosphoric acid) and methanol (30:70). Mobile Phase B: 10 mmol L−1 sodium dihydrogen phosphate in water (pH 3.0 with phosphoric acid) and methanol (34:66).[4]Toluene: Ethyl Acetate (8:2 v/v)[3]
Flow Rate 1.0 mL min−1[4]Not Applicable
Detection Wavelength 239 nm[4]370 nm[3]
Linearity Range Not explicitly stated for main compound, impurity analysis range 0.05-0.15% of 0.5 mg/mL Clevidipine.[2]1000-6000 ng/band[3]
Correlation Coefficient (r²) ≥0.9970 for Clevidipine and impurities[5]0.999[3]
Accuracy (% Recovery) 94.3–105.4% for impurities[2]99.03-99.57%[3]
Precision (%RSD) < 1.9% for impurities[2]< 2%[3]

Experimental Protocols

Detailed methodologies for robustness testing are crucial for reproducibility. The following protocols are based on established practices for RP-HPLC and HPTLC methods for Clevidipine.

Robustness Testing Workflow

cluster_prep Preparation cluster_hplc RP-HPLC Robustness Testing cluster_hptlc HPTLC Robustness Testing cluster_analysis Data Analysis and Conclusion prep_solution Prepare Standard and Sample Solutions of Clevidipine define_params Define Robustness Parameters and Variation Ranges prep_solution->define_params hplc_original Analyze under Original HPLC Conditions define_params->hplc_original hptlc_original Analyze under Original HPTLC Conditions define_params->hptlc_original hplc_variation Analyze under Varied HPLC Conditions hplc_original->hplc_variation hplc_data Collect HPLC Data (Retention Time, Peak Area, Tailing Factor) hplc_variation->hplc_data compare_results Compare Results from Original and Varied Conditions hplc_data->compare_results hptlc_variation Analyze under Varied HPTLC Conditions hptlc_original->hptlc_variation hptlc_data Collect HPTLC Data (Rf Value, Peak Area) hptlc_variation->hptlc_data hptlc_data->compare_results calc_rsd Calculate %RSD for Key Parameters compare_results->calc_rsd conclusion Draw Conclusion on Method Robustness calc_rsd->conclusion

Caption: Workflow for robustness testing of analytical methods.

RP-HPLC Method Robustness Protocol

This protocol outlines the steps to assess the robustness of an RP-HPLC method for Clevidipine analysis.

  • Standard and Sample Preparation:

    • Prepare a stock solution of Clevidipine butyrate at a concentration of 0.5 mg/mL in mobile phase A.[4]

    • Prepare sample solutions for analysis by diluting the stock solution as required.

  • Chromatographic Analysis (Nominal Conditions):

    • Perform an initial set of injections using the optimized chromatographic conditions as described in Table 1.

    • Record the retention time, peak area, and tailing factor for the Clevidipine peak.

  • Deliberate Variation of Parameters:

    • Flow Rate: Vary the flow rate by ±0.1 mL/min (i.e., 0.9 mL/min and 1.1 mL/min).[6]

    • Mobile Phase pH: Adjust the pH of the buffer solution by ±0.2 units (i.e., pH 2.8 and pH 3.2).

    • Column Temperature: Change the column temperature by ±2°C (i.e., 23°C and 27°C).

    • Mobile Phase Composition: Alter the ratio of the organic modifier in the mobile phase by a small amount (e.g., ±2%).

  • Data Analysis:

    • For each variation, inject the sample solution in triplicate.

    • Calculate the mean and relative standard deviation (%RSD) for retention time, peak area, and tailing factor.

    • Compare the results obtained from the varied conditions with those from the nominal conditions. The method is considered robust if the %RSD for these parameters is within acceptable limits (typically ≤2%).

HPTLC Method Robustness Protocol

This protocol details the procedure for evaluating the robustness of an HPTLC method for Clevidipine.

  • Standard and Sample Preparation:

    • Prepare a stock solution of Clevidipine butyrate in methanol to achieve a concentration of 1 mg/mL.[3]

    • Prepare working solutions for spotting in the range of 1000-6000 ng/band.[3]

  • Chromatographic Analysis (Nominal Conditions):

    • Apply the sample solutions to the HPTLC plate.

    • Develop the plate using the mobile phase Toluene: Ethyl Acetate (8:2 v/v) in a twin-trough chamber saturated for 20 minutes.

    • After development, dry the plate and scan it at 370 nm.

    • Record the Rf value and peak area for the Clevidipine spot.

  • Deliberate Variation of Parameters:

    • Mobile Phase Composition: Vary the ratio of toluene to ethyl acetate by a small margin (e.g., 8.2:1.8 and 7.8:2.2).

    • Saturation Time: Alter the chamber saturation time (e.g., 15 minutes and 25 minutes).

    • Time from Spotting to Development: Vary the time between sample application and plate development.

  • Data Analysis:

    • For each variation, apply the sample solutions in triplicate.

    • Calculate the mean and %RSD for the Rf value and peak area.

    • The method is deemed robust if the results are not significantly affected by these small changes, with %RSD values within acceptable limits.

Forced Degradation Studies

Forced degradation studies are a critical component of validating a stability-indicating method. These studies expose the drug substance to stress conditions to produce degradation products.

Table 2: Forced Degradation Conditions for Clevidipine
Stress ConditionReagent and ConditionsObservation
Acid Hydrolysis 1.0 mol L−1 HCl at 80°C for 30 min[4]Significant degradation observed.[3]
Alkaline Hydrolysis 1.0 mol L−1 NaOH at 80°C for 30 min[4]Significant degradation observed.[3]
Oxidative Degradation 0.3% H₂O₂ for 2 h[4]Slight degradation observed.[3]
Thermal Degradation 105°C for 8 h[4]The drug was found to be stable.[3]
Photolytic Degradation Visible light (4,500 lx) for 5 days[4]Not explicitly stated, but the method resolved degradation products.

The results from forced degradation studies indicate that Clevidipine is susceptible to degradation under acidic and alkaline conditions, with slight degradation under oxidative stress.[3][7] Both the RP-HPLC and HPTLC methods were shown to be stability-indicating, meaning they could effectively separate the intact drug from its degradation products.[2][3]

Conclusion

Both RP-HPLC and HPTLC methods offer robust and reliable approaches for the analytical testing of Clevidipine. The choice between the two often depends on the specific requirements of the laboratory, such as sample throughput, cost considerations, and the need for automation.

  • RP-HPLC provides high resolution and is well-suited for quantifying impurities and degradation products with high sensitivity.[2]

  • HPTLC is a cost-effective and high-throughput alternative, particularly advantageous for routine quality control where a large number of samples need to be analyzed.[3]

The experimental data demonstrates that with proper validation, both methods can be considered robust and suitable for their intended purpose in the analysis of Clevidipine.

References

A Comparative Review of Clevidipine Formulations: Pharmacokinetic Profiles and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of different formulations of Clevidipine, an ultrashort-acting dihydropyridine calcium channel blocker. The following sections present a summary of quantitative pharmacokinetic data, detailed experimental protocols from cited studies, and a visualization of Clevidipine's mechanism of action. This information is intended to support research, development, and clinical understanding of Clevidipine delivery systems.

Pharmacokinetic Data Summary

The pharmacokinetic parameters of Clevidipine are characterized by rapid metabolism and a short half-life, making it suitable for intravenous administration where precise blood pressure control is required.[1][2] The primary formulation available commercially is a lipid emulsion (Cleviprex®). Recent developments have explored alternative formulations, including generic lipid emulsions and nanoparticle-based systems.

Below is a comparative summary of key pharmacokinetic parameters for different Clevidipine formulations.

Table 1: Comparative Pharmacokinetic Parameters of Different Clevidipine Formulations in Humans

Formulation TypeStudy PopulationCmax (ng/mL)AUC0-t (ng·h/mL)AUC0-∞ (ng·h/mL)t½ (minutes)
Reference Lipid Emulsion Healthy Chinese Adults17.72 ± 8.028.87 ± 2.119.76 ± 2.23Not Reported
Generic Lipid Emulsion Healthy Chinese Adults17.74 ± 4.178.91 ± 1.949.81 ± 2.05Not Reported
Standard Lipid Emulsion (Cleviprex®) Mild to Moderate Hypertensive Patients (2 mg/h dose)4.8 ± 1.83.1 ± 1.1Not ReportedInitial: ~1-3.5, Terminal: ~15-33
Standard Lipid Emulsion (Cleviprex®) Mild to Moderate Hypertensive Patients (16 mg/h dose)22.4 ± 8.118.2 ± 6.2Not ReportedInitial: ~1-3.5, Terminal: ~15-33

Data for Reference and Generic Lipid Emulsions are from a bioequivalence study. Data for the standard lipid emulsion at different doses are compiled from multiple pharmacokinetic studies.[3][4][5]

Table 2: Pharmacokinetic Parameters of Clevidipine in Preclinical Animal Studies

Formulation TypeAnimal ModelKey Findings
Standard Lipid Emulsion DogsTerminal half-life: 16.8 minutes. Total clearance: 5 mL/(min·kg). Rapid distribution to brain, heart, and liver.[6]
Standard Lipid Emulsion RatsHalf-life: ~4.3 minutes. Rapid elimination and distribution. No apparent long-term tissue accumulation.[7]

A novel nanoparticle formulation of Clevidipine has been developed with the aim of improving stability and reducing lipid load.[1][8] While the patent for this formulation suggests it is designed to maintain the rapid onset and offset of action characteristic of Clevidipine, comparative human pharmacokinetic data has not yet been published.[1][8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are the experimental protocols for the key studies cited in this guide.

Bioequivalence Study of Two Clevidipine Injectable Emulsions

This study was a randomized, single-dose, open-label, two-period crossover trial designed to compare the pharmacokinetics of a generic (test) Clevidipine emulsion with a reference emulsion in healthy Chinese participants.[3]

  • Study Design: A randomized, 2-period, 2-sequence crossover design was employed.[3]

  • Participants: The study enrolled 32 healthy Chinese adults.[3]

  • Drug Administration: Participants received a single 3 mg intravenous infusion of either the test or reference Clevidipine formulation over 30 minutes in each study period.[3]

  • Blood Sampling: Serial blood samples were collected from the arm contralateral to the infusion site at specified time points to characterize the pharmacokinetic profile.[3]

  • Analytical Method: The concentrations of Clevidipine in the blood samples were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]

  • Pharmacokinetic Analysis: The primary pharmacokinetic parameters, including Cmax, AUC0-t, and AUC0-∞, were calculated from the concentration-time data. Bioequivalence was concluded if the 90% confidence intervals for the geometric mean ratios of these parameters were within the 80%-125% range.[3]

Pharmacokinetic Study of Clevidipine in Hypertensive Patients

This study aimed to characterize the pharmacokinetics of the standard Clevidipine lipid emulsion (Cleviprex®) following continuous infusion in patients with mild to moderate essential hypertension.[4]

  • Study Design: A randomized, single-blind, parallel-design study of a 72-hour continuous infusion.[4]

  • Participants: The study included 61 subjects with mild to moderate essential hypertension.[4]

  • Drug Administration: Intravenous Clevidipine or a placebo was initiated at a rate of 2.0 mg/h and force-titrated in doubling increments every 3 minutes to target doses of 2, 4, 8, or 16.0 mg/h, which was then maintained for 72 hours.[4][5]

  • Blood Sampling: Blood samples for Clevidipine concentration measurement were obtained during the infusion and for 1 hour after its termination.[4]

  • Pharmacodynamic Assessments: Blood pressure and heart rate were monitored continuously during the infusion and for up to 8 hours after cessation.[4]

Mechanism of Action and Experimental Workflow Visualization

Signaling Pathway of Clevidipine

Clevidipine is a dihydropyridine L-type calcium channel blocker.[1][9] Its primary mechanism of action involves the inhibition of calcium influx into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[1][10]

Clevidipine_Mechanism_of_Action cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell Ca_channel L-type Calcium Channel Ca_ion_int Intracellular Ca²⁺ Ca_channel->Ca_ion_int Relaxation Muscle Relaxation Ca_channel->Relaxation Ca_ion_ext Extracellular Ca²⁺ Ca_ion_ext->Ca_channel Influx Contraction Muscle Contraction Ca_ion_int->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Vasodilation Vasodilation Relaxation->Vasodilation Clevidipine Clevidipine Clevidipine->Ca_channel Blocks

Caption: Mechanism of action of Clevidipine as an L-type calcium channel blocker.

Experimental Workflow for a Comparative Pharmacokinetic Study

The following diagram illustrates a typical experimental workflow for a comparative pharmacokinetic study of different drug formulations.

PK_Study_Workflow cluster_Study_Design Study Design cluster_Clinical_Phase Clinical Phase cluster_Analytical_Phase Analytical Phase cluster_Data_Analysis Data Analysis Protocol Protocol Development Ethics Ethics Committee Approval Protocol->Ethics Recruitment Subject Recruitment & Consent Ethics->Recruitment Randomization Randomization to Formulations Recruitment->Randomization Dosing Drug Administration Randomization->Dosing Sampling Blood Sampling Dosing->Sampling Monitoring Adverse Event Monitoring Sampling->Monitoring Analysis LC-MS/MS Analysis Sampling->Analysis Concentration Drug Concentration Determination Analysis->Concentration PK_Modeling Pharmacokinetic Modeling Concentration->PK_Modeling Stats Statistical Analysis PK_Modeling->Stats Report Final Report Generation Stats->Report

Caption: A generalized workflow for a comparative pharmacokinetic clinical trial.

References

Justification for the Use of a Stable Isotope-Labeled Internal Standard for Clevidipine in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Clevidipine in biological matrices is paramount for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This guide provides a comprehensive comparison and justification for the use of a stable isotope-labeled internal standard (SIL-IS) in the bioanalysis of Clevidipine, supported by experimental data and detailed protocols.

The inherent instability of Clevidipine, an ultra-short-acting calcium channel blocker, and the complexity of biological matrices present significant analytical challenges. Clevidipine is rapidly hydrolyzed by esterases in blood, necessitating precise and reliable quantification methods to avoid erroneous results. The use of a SIL-IS, such as Clevidipine-d7, is widely recognized as the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis to address these challenges.

Superiority of SIL-IS over other Internal Standards

A SIL-IS is a form of the analyte in which one or more atoms have been replaced with their heavy isotopes (e.g., deuterium, carbon-13). This subtle modification results in a compound that is chemically identical to the analyte but has a different mass. This unique characteristic provides several advantages over traditional internal standards (e.g., structural analogs):

  • Co-elution with the Analyte: The SIL-IS and the analyte exhibit nearly identical chromatographic behavior, ensuring they experience the same analytical conditions.

  • Compensation for Matrix Effects: Biological samples contain numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[1][2] Since the SIL-IS is affected by these "matrix effects" in the same way as the analyte, it provides a reliable means of correction, significantly improving the accuracy and precision of the measurement.[3][4]

  • Correction for Sample Preparation Variability: Any loss of analyte during the extraction and sample preparation process will be mirrored by a proportional loss of the SIL-IS, ensuring the ratio of their signals remains constant.[5]

  • Improved Precision and Accuracy: By accounting for variations in extraction efficiency, matrix effects, and instrument response, the use of a SIL-IS leads to more robust and reliable quantitative results.[6][7]

Experimental Evidence: Clevidipine Bioanalysis

A study by Li et al. (2022) demonstrates the successful application of a SIL-IS, Clevidipine-d7, for the simultaneous quantification of Clevidipine and its active metabolite, H152/81, in human whole blood by LC-MS/MS.[6][8][9][10] The use of Clevidipine-d7 and H152/81-13C-d3 as internal standards was crucial for the development of a robust and reliable method.[6]

Quantitative Data Summary

The following tables summarize the validation data from the aforementioned study, highlighting the excellent performance of the method utilizing a SIL-IS.

Table 1: Linearity of the Method

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Clevidipine0.1 - 30> 0.99
H152/812 - 600> 0.99

Table 2: Accuracy and Precision

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
ClevidipineLQC0.35.76.3-2.3
MQC8.03.14.51.8
HQC24.02.53.80.8
H152/81LQC6.04.85.5-1.5
MQC1602.73.90.6
HQC4802.13.2-0.4

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %RSD: Percent Relative Standard Deviation, %RE: Percent Relative Error.

Table 3: Extraction Recovery and Matrix Effect

AnalyteQC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
ClevidipineLQC0.380.3114
MQC8.083.4117
HQC24.080.4115
H152/81LQC6.076.898.8
MQC16078.697.8
HQC48080.6101

The data clearly indicates that the use of a SIL-IS resulted in a highly linear, accurate, and precise method for Clevidipine quantification. The consistent extraction recovery and manageable matrix effects further validate the suitability of this approach.[6]

Experimental Protocol: LC-MS/MS Method for Clevidipine

The following is a detailed methodology based on the work of Li et al. (2022) for the quantification of Clevidipine and its metabolite in human whole blood.[6][8][9][10]

1. Sample Preparation:

  • Stabilization: Due to the rapid hydrolysis of Clevidipine by esterases, whole blood samples must be stabilized immediately upon collection.[11][12]

  • Internal Standard Spiking: A known amount of the SIL-IS working solution (Clevidipine-d7 and H152/81-13C-d3) is added to each sample.[6]

  • Liquid-Liquid Extraction (LLE):

    • Add a specific volume of an appropriate organic solvent (e.g., a mixture of methyl tert-butyl ether and n-hexane) to the blood sample.

    • Vortex the mixture to ensure thorough mixing and extraction of the analytes and internal standards.

    • Centrifuge the samples to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system is used for the separation of the analytes.[6]

  • Analytical Column: A suitable column, such as an ACE Excel 2 Phenyl column (50 × 2.1 mm), is employed for chromatographic separation.[6]

  • Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., ammonium acetate in water and methanol) is typically used.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.[6]

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor the specific precursor-to-product ion transitions for Clevidipine, H152/81, and their respective SIL-IS.[6][9] The transitions are as follows:

    • Clevidipine: m/z 473.1 → 338.1

    • Clevidipine-d7: m/z 480.1 → 338.1

    • H152/81: m/z 356.0 → 324.0

    • H152/81-13C-d3: m/z 362.2 → 326.2

Visualizing the Rationale and Workflow

The following diagrams, generated using Graphviz, illustrate the justification for using a SIL-IS and the experimental workflow.

G cluster_0 Analytical Challenges in Clevidipine Bioanalysis cluster_1 Solution: Stable Isotope-Labeled Internal Standard (SIL-IS) cluster_2 Outcome: Improved Bioanalytical Performance Analyte_Instability Clevidipine Instability (Rapid hydrolysis by esterases) SIL_IS Clevidipine-d7 (SIL-IS) Analyte_Instability->SIL_IS Compensates for degradation Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Matrix_Effects->SIL_IS Corrects for interference Sample_Variability Sample Preparation Variability (Extraction Loss) Sample_Variability->SIL_IS Normalizes for variability Accuracy High Accuracy SIL_IS->Accuracy Precision High Precision SIL_IS->Precision Reliability Increased Reliability SIL_IS->Reliability

Caption: Justification for using a SIL-IS for Clevidipine analysis.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Start Whole Blood Sample (with Clevidipine) Spike Spike with Clevidipine-d7 (SIL-IS) Start->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate LC HPLC Separation Evaporate->LC MS Mass Spectrometry (MRM Detection) LC->MS Ratio Calculate Peak Area Ratio (Clevidipine / Clevidipine-d7) MS->Ratio Quantify Quantify Clevidipine Concentration Ratio->Quantify

Caption: Experimental workflow for Clevidipine quantification using a SIL-IS.

Conclusion

The use of a stable isotope-labeled internal standard, such as Clevidipine-d7, is indispensable for the accurate and reliable quantification of Clevidipine in biological matrices. It effectively mitigates the challenges posed by the analyte's instability and the inherent matrix effects of biological samples. The experimental data overwhelmingly supports the superiority of this approach, demonstrating enhanced precision, accuracy, and overall method robustness. For any bioanalytical study involving Clevidipine, the incorporation of a SIL-IS is strongly recommended to ensure the integrity and validity of the generated data.

References

Safety Operating Guide

Proper Disposal of (R)-Clevidipine-13C,d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of (R)-Clevidipine-13C,d3, a potent, short-acting dihydropyridine calcium channel antagonist, is crucial for maintaining laboratory safety and ensuring environmental protection. As an isotopically labeled compound containing stable, non-radioactive isotopes (Carbon-13 and Deuterium-3), its disposal does not require radiological waste procedures. Instead, it should be managed as a potent chemical waste, following the same stringent protocols as the parent compound, Clevidipine.[1]

Hazard Profile and Handling Precautions

This compound should be handled with care, recognizing the hazards associated with the active pharmaceutical ingredient. Clevidipine is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child.[2][3] Therefore, appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn at all times during handling and disposal.[4] All procedures involving the solid compound or concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation.

Quantitative Data Summary

For hazard assessment and waste manifest documentation, the following properties of the parent compound, Clevidipine, are relevant:

PropertyValueReference
Molecular Formula C₂₁H₂₃Cl₂NO₆[4]
Molecular Weight 456.32 g/mol [4]
Hazard Symbols XN (Harmful)[4]
Risk Phrases R22 (Harmful if swallowed)[4]
GHS Hazard Statements H302 (Harmful if swallowed), H361 (Suspected of damaging fertility or the unborn child)[2][3]

Step-by-Step Disposal Protocol

The following workflow provides a systematic approach to the safe disposal of this compound from a laboratory setting.

G cluster_0 Phase 1: Segregation & Collection cluster_1 Phase 2: Decontamination cluster_2 Phase 3: Storage & Final Disposal A Identify Waste Type (Solid, Liquid, Sharps) B Select Appropriate, Labeled Hazardous Waste Container A->B Categorize C Transfer Waste to Container (in fume hood) B->C Prepare D Securely Seal Container C->D Contain H Store Waste in Designated Satellite Accumulation Area D->H Transition E Decontaminate Glassware & Surfaces F Use appropriate cleaning/deactivation solution E->F Method G Collect Decontamination Waste F->G Residue G->H Transition I Complete Hazardous Waste Manifest H->I Document J Arrange Pickup by Licensed Hazardous Waste Contractor I->J Schedule

Caption: Logical workflow for the disposal of this compound.

Detailed Methodologies

1. Waste Segregation and Collection

  • Objective: To safely collect and segregate all forms of this compound waste at the point of generation.

  • Procedure:

    • Solid Waste: Place all non-sharp solid waste contaminated with this compound (e.g., contaminated gloves, weigh boats, absorbent paper, empty vials) into a designated, leak-proof solid chemical waste container. This container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

    • Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and chemically compatible liquid hazardous waste container. Do not mix with incompatible waste streams. The container must be clearly labeled.

    • Sharps Waste: Dispose of any contaminated needles or syringes in a designated "sharps" container that is puncture-proof and specifically intended for hazardous chemical waste.

2. Decontamination of Labware and Surfaces

  • Objective: To effectively clean and decontaminate laboratory equipment and surfaces that have come into contact with the compound.

  • Procedure:

    • Initial Rinse: Rinse glassware and equipment with an appropriate organic solvent in which Clevidipine is soluble (e.g., methanol, acetonitrile) to remove the bulk of the residue. Collect this rinseate as hazardous liquid waste.

    • Cleaning: Wash the rinsed equipment with a suitable laboratory detergent and water.

    • Surface Wipedown: For non-immersible surfaces or in case of a spill, use an absorbent material to soak up the substance.[5] Clean the spill area with soap and water, ensuring all cleaning materials are disposed of as solid hazardous waste.[5]

    • Verification: For potent compounds in a regulated environment, developing a reliable analytical method to verify cleanliness may be necessary.[6]

3. Final Disposal

  • Objective: To ensure the final disposal of this compound waste is conducted in a compliant and environmentally responsible manner.

  • Procedure:

    • Engage a Licensed Waste Disposal Vendor: All chemical waste, including containers with this compound, must be disposed of through a licensed hazardous or pharmaceutical waste disposal company.[5][7] These contractors are equipped to handle and transport potent compounds for final destruction, typically via high-temperature incineration.[5][8]

    • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be flushed down the sink or toilet. Wastewater treatment facilities are generally not equipped to remove such pharmaceutical compounds, leading to environmental contamination.[5]

    • Documentation: Ensure all waste containers are accurately labeled and all required waste manifests are completed according to institutional and regulatory (e.g., EPA, state, and local) guidelines.[5][7]

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risk to themselves and the environment.

References

Personal protective equipment for handling (R)-Clevidipine-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (R)-Clevidipine-13C,d3. The following procedures are designed to ensure personal safety and proper disposal of this potent pharmaceutical compound.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure during handling. The level of protection should be determined by the specific procedure and the quantity of the compound being handled.

Operation Required Personal Protective Equipment
Weighing and Aliquoting (Dry Powder) - Full-face powered air-purifying respirator (PAPR) or a NIOSH-approved respirator with P100 cartridges- Disposable coveralls (e.g., Tyvek®) with integrated hood and booties[3][4]- Double-gloving (nitrile or neoprene gloves)[5]- Chemical safety goggles and face shield
Solution Preparation and Handling - Laboratory coat or disposable gown- Nitrile or neoprene gloves[5]- Chemical safety goggles
Spill Cleanup - Full-face powered air-purifying respirator (PAPR) or a NIOSH-approved respirator with P100 cartridges- Chemical-resistant coveralls and booties- Heavy-duty nitrile or rubber gloves- Chemical safety goggles and face shield
General Laboratory Operations - Laboratory coat- Nitrile gloves- Safety glasses

Experimental Protocols

Safe Handling Protocol:

  • Preparation:

    • Before handling, ensure you have read and understood the Safety Data Sheet for Clevidipine[1][2][6][7][8].

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a containment glove box.

    • Assemble all necessary equipment and PPE before starting work.

  • Weighing and Aliquoting:

    • Perform all manipulations of the dry powder within a chemical fume hood or containment device.

    • Wear the appropriate PPE as specified in the table above.

    • Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.

    • Avoid generating dust. If any powder becomes airborne, evacuate the area and follow emergency procedures.

  • Solution Preparation:

    • When dissolving the compound, add the solvent to the powder slowly to avoid splashing.

    • Keep containers closed when not in use.

  • Post-Handling:

    • After handling, carefully remove and dispose of all disposable PPE in a designated waste container.

    • Wash hands and any exposed skin thoroughly with soap and water.

    • Decontaminate the work area with an appropriate cleaning agent.

Spill Response Protocol:

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate: Secure the area and prevent unauthorized entry.

  • Protect: Don the appropriate spill response PPE.

  • Contain: For small powder spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, use absorbent pads to contain the spill.

  • Clean: Carefully collect the spilled material and absorbent pads and place them in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable detergent and water, followed by a rinse with water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste, including unused compound, disposable PPE, and cleaning materials, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all contaminated liquid waste in a labeled, sealed, and chemically compatible hazardous waste container.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company[9]. Do not dispose of this compound down the drain or in regular trash[10][11].

Workflow and Safety Diagram

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling Operations cluster_ppe Personal Protective Equipment cluster_disposal Post-Handling & Disposal a Review SDS b Designate Handling Area (Fume Hood) a->b c Assemble PPE & Equipment b->c d Weighing & Aliquoting (Dry Powder) c->d Proceed to Handling p1 Full Respirator, Coveralls, Double Gloves, Goggles d->p1 g Remove & Dispose of PPE d->g After Handling e Solution Preparation p2 Lab Coat, Gloves, Goggles e->p2 e->g After Handling f General Lab Use p3 Lab Coat, Gloves, Safety Glasses f->p3 f->g After Handling h Decontaminate Work Area g->h i Collect Waste (Solid & Liquid) h->i j Dispose via EHS/ Licensed Contractor i->j spill Spill Event spill_response Execute Spill Response Protocol spill->spill_response spill_response->i

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Clevidipine-13C,d3
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(R)-Clevidipine-13C,d3

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.